molecular formula C8H11NO2 B1313612 N-(4-Methoxybenzyl)hydroxylamine CAS No. 51307-59-6

N-(4-Methoxybenzyl)hydroxylamine

Cat. No.: B1313612
CAS No.: 51307-59-6
M. Wt: 153.18 g/mol
InChI Key: CZPYPWDKUTWCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)hydroxylamine is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-5,9-10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPYPWDKUTWCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447964
Record name N-(4-Methoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51307-59-6
Record name N-(4-Methoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(4-Methoxybenzyl)hydroxylamine" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Methoxybenzyl)hydroxylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal intermediate in modern organic and medicinal chemistry. The document details a robust and reproducible synthetic pathway, beginning with the formation of 4-methoxybenzaldehyde oxime and culminating in its selective reduction. Causality behind critical experimental choices, such as reagent selection and reaction control, is thoroughly explained to provide researchers with actionable insights. Furthermore, this guide establishes a self-validating system of characterization, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the identity, structure, and purity of the final compound. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this compound.

Introduction and Scientific Context

This compound is a substituted hydroxylamine derivative of significant interest in synthetic chemistry. Its utility is most pronounced as a precursor for the generation of N-benzyl nitrones. These nitrones are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings like isoxazolidines, which are core structures in many biologically active molecules.[1] The hydroxylamine motif itself is present in numerous pharmaceuticals and agrochemicals, making its derivatives valuable building blocks in drug discovery.[2]

Notably, the broader class of hydroxylamine compounds, including O-(4-Methoxybenzyl)hydroxylamine, has been identified as integral to the development of indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, a promising area in cancer immunotherapy.[3][4] The methoxybenzyl group offers a balance of stability and reactivity, rendering the molecule suitable for multi-step synthetic sequences.[4] This guide focuses on a common and reliable synthetic route: the selective reduction of 4-methoxybenzaldehyde oxime, and the rigorous analytical methods required to validate the final product.

Synthetic Strategy and Protocol

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of an oxime from the corresponding aldehyde, followed by a chemoselective reduction of the carbon-nitrogen double bond.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from commercially available materials and proceeding through the oxime intermediate to the target hydroxylamine.

SynthesisWorkflow cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Selective Reduction A 4-Methoxybenzaldehyde C 4-Methoxybenzaldehyde Oxime A->C Condensation (Base, e.g., NaHCO3) B Hydroxylamine Hydrochloride (NH2OH·HCl) B->C D 4-Methoxybenzaldehyde Oxime F This compound D->F Reduction (Acidic pH control) E Reducing Agent (e.g., NaBH3CN, H2/Pd-C) E->F

Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime

The initial step is a classic condensation reaction between an aldehyde and hydroxylamine.[5] The aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine.

Protocol:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent system, such as aqueous ethanol.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) (1.2 eq) to the solution. The base is crucial for liberating the free hydroxylamine nucleophile from its hydrochloride salt.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • The crude oxime is collected by filtration, washed with cold water to remove inorganic salts, and dried. The product is typically a white solid and is often pure enough for the subsequent step without further purification.

Step 2: Selective Reduction to this compound

This is the most critical step of the synthesis. The primary challenge is the chemoselective reduction of the C=N bond of the oxime without causing reductive cleavage of the weak N-O bond, which would undesirably yield 4-methoxybenzylamine.[2][6] Strong hydrides like lithium aluminum hydride (LiAlH₄) are generally too reactive and will lead to the amine byproduct. Therefore, milder and more selective reducing agents are required.

Expert Insight: The Choice of Reducing Agent The selection of the reducing agent is paramount for success. Catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) is an effective method, often employed in industrial settings.[7] For laboratory-scale synthesis, chemical reducing agents offer convenience. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice as its reactivity is attenuated, especially under mildly acidic conditions (pH 3-4), where it selectively reduces iminium ions (the protonated form of the oxime) over other functional groups.

Protocol (using NaBH₃CN):

  • Suspend 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN, ~2.0 eq) portion-wise to the suspension.

  • Adjust the pH of the reaction mixture to between 3 and 4 by the dropwise addition of dilute hydrochloric acid (e.g., 2M HCl). This is critical for activating the oxime towards reduction while maintaining the selectivity of the borohydride reagent. Monitor the pH throughout the addition.

  • Allow the reaction to stir at room temperature overnight. Monitor progress via TLC.

  • Once the reaction is complete, carefully quench the excess reducing agent by slowly adding acetone.

  • Adjust the pH to ~8-9 with a base (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Isolation as Hydrochloride Salt

The crude this compound can be purified by silica gel column chromatography. For long-term stability and easier handling, it is often converted to its hydrochloride salt.[8]

Protocol:

  • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following workflow ensures a comprehensive validation of the final product.

CharacterizationWorkflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Primary Structure MS Mass Spectrometry (MS) Start->MS Molecular Weight IR Infrared Spectroscopy (IR) Start->IR Functional Groups MP Melting Point (for HCl Salt) Start->MP Purity Check Conclusion Structure & Purity Confirmed NMR->Conclusion MS->Conclusion IR->Conclusion MP->Conclusion

Figure 2: Logical workflow for the analytical characterization of the product.

The expected data from these analytical techniques are summarized below.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~7.25 ppm (d, 2H, Ar-H ortho to CH₂); ~6.88 ppm (d, 2H, Ar-H ortho to OMe); ~4.0 ppm (s, 2H, -CH₂-N); ~3.78 ppm (s, 3H, -OCH₃); Broad signals for NH and OH protons.
¹³C NMR Chemical Shift (δ)~159 ppm (Ar-C-OMe); ~130 ppm (Ar-CH ortho to CH₂); ~129 ppm (Ar-C-CH₂); ~114 ppm (Ar-CH ortho to OMe); ~58 ppm (-CH₂-N); ~55 ppm (-OCH₃).
Mass Spec. Molecular IonFor C₈H₁₁NO₂, MW = 153.18. Expected [M+H]⁺ = 154.09.
IR Spec. Wavenumber (cm⁻¹)3400-3100 (O-H, N-H stretch, broad); 3100-3000 (Ar C-H stretch); 2950-2850 (Aliphatic C-H stretch); ~1610, 1510 (C=C aromatic stretch); ~1250 (C-O stretch).
Melting Point Temperature (°C)For the hydrochloride salt: 209-211 °C.

Trustworthiness through Self-Validation: The described analytical protocol forms a self-validating system. NMR spectroscopy provides the detailed structural framework (the carbon-hydrogen backbone). Mass spectrometry confirms the molecular formula by providing an accurate molecular weight. IR spectroscopy validates the presence of key functional groups (hydroxyl, amine, ether). Finally, a sharp melting point for the crystalline salt serves as a reliable indicator of high purity. Concordance across all four techniques provides unambiguous confirmation of the target compound's identity and quality.

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of this compound via the selective reduction of its corresponding oxime. By providing detailed, step-by-step protocols and explaining the scientific rationale behind key experimental choices, this document equips researchers with the necessary knowledge for successful synthesis. The comprehensive characterization workflow, employing a multi-technique approach, ensures the integrity and purity of the final product, which is a critical prerequisite for its application in pharmaceutical research and advanced organic synthesis.

References

  • The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683.
  • CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (2009). Google Patents.
  • Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. (2006). Chemical Journal of Chinese Universities.
  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed.
  • O-(4-Methoxybenzyl)hydroxylamine: A Versatile Pharmaceutical Intermediate and Organic Synthesis Reagent. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2023). MDPI.

Sources

An In-depth Technical Guide to N-(4-Methoxybenzyl)hydroxylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Methoxybenzyl)hydroxylamine, and its more commonly handled hydrochloride salt, is a versatile organic compound that serves as a critical building block and reagent in modern organic synthesis and medicinal chemistry.[1][2] Its unique structural features, combining a hydroxylamine moiety with a methoxy-substituted benzyl group, impart a range of useful chemical properties that are exploited in diverse applications, from protecting group chemistry to the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the core chemical properties, established synthetic protocols, reactivity, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic chemistry, reagents that offer both reliability and versatility are invaluable. This compound has emerged as such a compound, finding significant utility in several areas of chemical research.[1][3] Its primary roles include acting as a precursor for nitrone synthesis, a protecting group for carbonyl compounds, and a key intermediate in the development of novel therapeutics.[1][4][5] The presence of the 4-methoxybenzyl group (also known as the p-methoxybenzyl or PMB group) is crucial, as it can be cleaved under specific, often mild, conditions, adding a layer of strategic flexibility to synthetic routes. This guide aims to provide a comprehensive technical overview of this important molecule.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically available and handled as its hydrochloride salt to improve stability and handling characteristics.[5]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
PropertyThis compoundO-(4-Methoxybenzyl)hydroxylamine Hydrochloride
CAS Number 51307-59-6[4]876-33-5[2]
Molecular Formula C₈H₁₁NO₂[4][5]C₈H₁₂ClNO₂[2]
Molecular Weight 153.18 g/mol [2][4][5]189.64 g/mol [2][5]
Appearance Colorless solid[4]White crystalline powder/solid[2][6]
Melting Point Not readily available209-211 °C[7]
Boiling Point Not readily available286.5 °C at 760 mmHg[7]
Solubility Soluble in chloroform, methanolSoluble in water and alcohol solvents[6]
SMILES COC1=CC=C(C=C1)CNO[4]COC1=CC=C(C=C1)CON.Cl
InChI Key CZPYPWDKUTWCHV-UHFFFAOYSA-N[4]DHEZQYZJFCIQQA-UHFFFAOYSA-N[7]

Note: The distinction between N- and O- substitution on the hydroxylamine can be a point of confusion in literature and supplier catalogs. For the purpose of this guide, we are focusing on the N-substituted isomer and its common salt form, often referred to as O-(4-Methoxybenzyl)hydroxylamine hydrochloride in commercial sources.

Structural Elucidation: Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxybenzyl group (typically two doublets in the δ 6.8-7.3 ppm range), a singlet for the methoxy (–OCH₃) protons around δ 3.8 ppm, and a singlet for the benzylic (–CH₂–) protons. The protons on the hydroxylamine nitrogen and oxygen would appear as broad singlets.

  • ¹³C NMR: The carbon NMR would display signals for the quaternary and methine carbons of the aromatic ring, the methoxy carbon (around δ 55 ppm), and the benzylic carbon.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis and Preparation

The synthesis of this compound is a key process for its availability in research. A common and straightforward laboratory preparation involves the reaction of 4-methoxybenzyl chloride with hydroxylamine.

Diagram 1: General Synthetic Pathway

Synthesis reagent1 4-Methoxybenzyl Chloride process Nucleophilic Substitution reagent1->process reagent2 Hydroxylamine (or its salt) reagent2->process product This compound process->product

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general synthetic principles for similar compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in a suitable solvent such as ethanol or methanol.

  • Base Addition: Cool the solution in an ice bath and add a base (e.g., sodium hydroxide or potassium carbonate) portion-wise to liberate the free hydroxylamine.

  • Substrate Addition: Slowly add a solution of 4-methoxybenzyl chloride in the same solvent to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its predictable reactivity, which allows it to participate in a variety of useful chemical transformations.

Formation of Nitrones

A primary application of this compound is its condensation reaction with aldehydes and ketones to form N-benzyl nitrones.[4]

Reaction Scheme: RCHO + MeO-Ph-CH₂-NHOH → MeO-Ph-CH₂-N⁺(O⁻)=CHR + H₂O

This reaction is typically carried out in a solvent like chloroform or dichloromethane, often in the presence of a drying agent such as magnesium sulfate to drive the equilibrium towards the product.[4] These nitrones are valuable intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of isoxazolidine rings, which are common scaffolds in biologically active molecules.

Protecting Group Chemistry

The hydroxylamine moiety can be used to protect carbonyl groups (aldehydes and ketones) by forming stable oxime derivatives.[1][5] This is particularly useful in multi-step syntheses where the carbonyl group needs to be masked to prevent it from undergoing unwanted reactions. The 4-methoxybenzyl group provides an additional advantage, as the resulting oxime ether can be cleaved under specific reductive or oxidative conditions to regenerate the carbonyl.

Diagram 2: Role as a Protecting Group

Protecting_Group cluster_protection Protection Step cluster_deprotection Deprotection Step carbonyl Aldehyde/Ketone (R-C=O) protected Protected Carbonyl (Oxime Ether) carbonyl->protected + Reagent reagent This compound regenerated Aldehyde/Ketone (R-C=O) protected->regenerated Cleavage Conditions other_reactions ... protected->other_reactions Other Synthetic Transformations other_reactions->protected

Caption: Workflow illustrating the protection and deprotection of carbonyls.

Pharmaceutical and Medicinal Chemistry Intermediate

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutical compounds.[1][2] Research has highlighted its potential as a scaffold for the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), which is a target in cancer and viral infection therapies.[1][3] Its structural features make it a suitable starting point for creating libraries of compounds for drug discovery programs.

Bioconjugation

In the field of bioconjugation, hydroxylamine derivatives are used to label biomolecules such as proteins and carbohydrates.[1][5] The reaction between the hydroxylamine and a carbonyl group (often introduced onto the biomolecule) forms a stable oxime linkage. The methoxybenzyl group can enhance the solubility and provides a handle for further modifications or detection.[1][5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound and its salts.

Hazard Identification

The hydrochloride salt is generally classified as:

  • Harmful if swallowed [2]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][8]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area immediately with plenty of water.

  • Incompatible Materials: Keep away from strong oxidizing agents.[2][8]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][9]

  • Inert Atmosphere: For long-term storage, particularly of the free base, storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.

Conclusion

This compound is a multifaceted reagent with significant value in synthetic organic chemistry and drug discovery. Its ability to form nitrones, protect carbonyls, and serve as a versatile pharmaceutical intermediate underscores its importance.[1][4][5] A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively harness its synthetic potential. The continued exploration of this compound and its derivatives is likely to yield further innovations in the synthesis of complex molecules and novel therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. O-(4-Methoxybenzyl)
  • Thermo Scientific Chemicals. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98%. URL
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. URL
  • Ambeed.com. This compound | 51307-59-6. URL
  • Spectrum Chemical.
  • Smolecule. O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2. URL
  • Thermo Fisher Scientific.
  • Biosynth.
  • Sigma-Aldrich. O-(4-Methoxybenzyl)hydroxylamine hydrochloride | 876-33-5. URL
  • ChemBK. O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride. URL
  • Sigma-Aldrich. O-(4-Methoxybenzyl)hydroxylamine hydrochloride. URL

Sources

A Comprehensive Technical Guide to N-(4-Methoxybenzyl)hydroxylamine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of N-(4-Methoxybenzyl)hydroxylamine, a versatile chemical intermediate. We will delve into its core molecular properties, including a detailed examination of its molecular weight, and address the critical distinction between its N- and O-isomeric forms, which is paramount for experimental design and interpretation. This document offers field-proven insights into its synthesis, applications in drug discovery and chemical biology, analytical validation protocols, and comprehensive safety guidelines, tailored for researchers, scientists, and drug development professionals.

Core Molecular Profile and Isomerism

A precise understanding of a molecule's fundamental properties is the bedrock of any scientific investigation. For this compound, this begins with its molecular weight and structure. A common point of confusion in literature and commercial listings arises from its structural isomer, O-(4-Methoxybenzyl)hydroxylamine, and its associated hydrochloride salt. The placement of the methoxybenzyl group—either on the nitrogen (N-) or oxygen (O-) atom of the hydroxylamine core—fundamentally alters the molecule's chemical reactivity and physical properties.

The user's query focuses on This compound (CAS: 51307-59-6) . For comprehensive clarity, the following table contrasts its properties with the more frequently documented O-isomer and its hydrochloride salt.

PropertyThis compound O-(4-Methoxybenzyl)hydroxylamineO-(4-Methoxybenzyl)hydroxylamine HCl
Molecular Weight 153.18 g/mol [1][2]153.18 g/mol [3][4]189.64 g/mol [3]
Molecular Formula C₈H₁₁NO₂[1][2]C₈H₁₁NO₂[3][4]C₈H₁₂ClNO₂[3]
CAS Number 51307-59-6[1][2]21038-22-2[4][5][6]876-33-5[3]
IUPAC Name N-[(4-methoxyphenyl)methyl]hydroxylamine[1]O-[(4-methoxyphenyl)methyl]hydroxylamine[3][4]O-(4-methoxybenzyl)hydroxylammonium chloride
SMILES String COC1=CC=C(CNC=O)C=C1COC1=CC=C(CON)C=C1[3][4]COC1=CC=C(CON)C=C1.Cl
Physical Form Solid[2]Solid[3]White Crystalline Powder[7] / Solid

The distinction is not merely academic. The N-isomer possesses a free hydroxyl group and a secondary amine, making it a potent nucleophile and a precursor for N-substituted compounds. Conversely, the O-isomer has a primary amine, and its reactivity is centered on forming oximes or participating in bioconjugation reactions.[4][8] Researchers must verify the correct isomer via its CAS number to ensure experimental reproducibility.

Synthesis and Mechanistic Rationale

The synthesis of this compound requires a controlled process to prevent over-reduction to the corresponding amine. A common and reliable method involves the condensation of 4-methoxybenzaldehyde with hydroxylamine to form an oxime, followed by a selective reduction.

Experimental Protocol: Two-Step Synthesis

Step 1: Oxime Formation

  • Dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol within a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). The sodium acetate acts as a base to liberate free hydroxylamine.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, reduce the solvent volume under vacuum and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 4-methoxybenzaldehyde oxime.

Step 2: Selective Reduction to this compound

  • Dissolve the oxime from Step 1 in a suitable solvent such as methanol or acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a mild reducing agent, sodium cyanoborohydride (NaBH₃CN) (1.5 eq). This reagent is chosen for its specific ability to reduce oximes to hydroxylamines without further reducing the N-OH bond, a common side reaction with stronger hydrides like LiAlH₄.

  • Maintain the reaction at 0-5°C and allow it to slowly warm to room temperature overnight.

  • Quench the reaction carefully by adding dilute HCl to neutralize excess reducing agent.

  • Basify the mixture with NaOH and extract the final product, this compound, with dichloromethane.

  • Dry the organic phase and concentrate it to obtain the crude product, which can be purified by column chromatography.

Synthesis Workflow Diagram

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Selective Reduction A 4-Methoxybenzaldehyde C Condensation Reaction (Ethanol, RT) A->C B Hydroxylamine HCl + Sodium Acetate B->C D 4-Methoxybenzaldehyde Oxime C->D F Reduction (Methanol, 0°C -> RT) D->F Input E Sodium Cyanoborohydride (NaBH3CN) E->F G This compound F->G H Final Product G->H Purification

Caption: Two-step synthesis of this compound.

Key Applications in Drug Discovery and Chemical Biology

While many documented applications pertain to the O-isomer, the unique structure of this compound makes it a valuable building block in its own right, particularly in constructing nitrogen-containing scaffolds.

  • Precursor for Nitrone Synthesis: N-substituted hydroxylamines readily undergo condensation with aldehydes or ketones to form nitrones.[9] These nitrones are stable 1,3-dipoles, which are exceptionally useful in [3+2] cycloaddition reactions to synthesize complex isoxazolidine and isoxazoline frameworks—core structures in many biologically active molecules.[9]

  • Antibacterial Agent Development: The hydroxylamine moiety itself is a key pharmacophore. It can act as a radical scavenger, and compounds containing this group have been shown to inhibit bacterial ribonucleotide reductase (RNR).[10] This enzyme is critical for DNA synthesis and repair, making it an attractive target for novel antibacterial agents to combat drug-resistant pathogens.[10]

  • Pharmaceutical Intermediate: As a bifunctional molecule (secondary amine and hydroxyl group), it serves as a versatile starting material for multi-step syntheses. For instance, the related compound N-benzylhydroxylamine is a crucial precursor in the synthesis of the antiplatelet agent Ticagrelor.[9]

The O-isomer, O-(4-Methoxybenzyl)hydroxylamine, has well-documented roles as a protecting group for carbonyls, a linker in bioconjugation chemistry, and a scaffold for developing inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an important enzyme in immune regulation.[4][5][6][8] The availability of both N- and O-isomers allows for comparative biological studies to probe the structure-activity relationships of these important functionalities.

Role in a Drug Discovery Workflow

G A This compound (Starting Material) B Condensation with Aldehyde A->B C Nitrone Intermediate B->C D [3+2] Cycloaddition with Alkene C->D E Isoxazolidine Library (Diverse Scaffolds) D->E F Biological Screening (e.g., Antibacterial Assay) E->F G Lead Compound F->G

Sources

A Comprehensive Technical Guide to N-(4-Methoxybenzyl)hydroxylamine: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-(4-Methoxybenzyl)hydroxylamine (CAS No. 51307-59-6), a versatile N-substituted hydroxylamine that serves as a critical building block in contemporary organic synthesis and drug discovery. This document elucidates the compound's fundamental properties, provides detailed protocols for its synthesis and key reactions, and explores its applications, with a particular focus on the generation of nitrones for 1,3-dipolar cycloaddition reactions. Designed for researchers, scientists, and drug development professionals, this guide integrates theoretical principles with practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction and Nomenclature

N-substituted hydroxylamines are a pivotal class of compounds in organic chemistry, valued for their unique reactivity that bridges amines and alcohols.[1][2] Among these, this compound has emerged as a particularly useful reagent. The presence of the 4-methoxybenzyl (PMB) group imparts stability and influences the electronic properties of the hydroxylamine moiety, making it a reliable and versatile synthetic tool.

The correct and unambiguous identification of this molecule is crucial. Based on the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the official name for the compound with CAS number 51307-59-6 is This compound . It is essential to distinguish this isomer from its counterpart, O-(4-methoxybenzyl)hydroxylamine (CAS No. 876-33-5), where the methoxybenzyl group is attached to the oxygen atom, as their chemical reactivity profiles are distinctly different.[3][4]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

PropertyValue / DescriptionSource(s)
CAS Number 51307-59-6[5]
IUPAC Name This compound
Molecular Formula C₈H₁₁NO₂[5]
Molecular Weight 153.18 g/mol [5]
Physical Form Solid
Storage Temperature Refrigerator (2-8°C), Sealed in dry conditions, under -20°C for long term[5]
Purity Typically ≥97%
InChI Key CZPYPWDKUTWCHV-UHFFFAOYSA-N
SMILES ONCC1=CC=C(OC)C=C1[5]
Topological Polar Surface Area (TPSA) 41.49 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 3[6]

The structure features a hydroxylamine (-NHOH) functional group where one of the amine hydrogens is substituted by a 4-methoxybenzyl group. This N-substitution is key to its primary application in forming N-benzyl nitrones.

Synthesis of this compound

The preparation of this compound is most effectively achieved through the selective reduction of the corresponding oxime, 4-methoxybenzaldehyde oxime. This synthetic strategy is advantageous as it prevents the over-reduction and cleavage of the labile N-O bond, which can lead to the formation of the corresponding primary amine as a byproduct.[7][8]

Synthetic Workflow Overview

The synthesis is a two-step process starting from the commercially available 4-methoxybenzaldehyde. The first step involves the formation of the oxime, followed by its selective catalytic reduction to the target hydroxylamine.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Selective Reduction 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction1 Condensation 4-Methoxybenzaldehyde->Reaction1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction1 Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction1 Aqueous Solvent 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime_ref 4-Methoxybenzaldehyde Oxime Reaction1->4-Methoxybenzaldehyde Oxime Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reaction2 Reduction Reducing_Agent->Reaction2 pH_Control Acidic Media (pH control) pH_Control->Reaction2 Product This compound 4-Methoxybenzaldehyde Oxime_ref->Reaction2 Reaction2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Oxime Reduction

This protocol is based on established methods for the synthesis of 4-methoxybenzaldehyde oxime and the principles of selective oxime reduction.[7][8][9]

Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a biphasic system of water and an organic solvent.

  • Hydroxylamine Addition: Separately, prepare an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) and a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate (1.1 eq) to liberate the free hydroxylamine.

  • Reaction: Add the hydroxylamine solution dropwise to the aldehyde solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Isolation: Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold water, and dried under vacuum. If it remains in solution, an extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying over anhydrous sodium sulfate and solvent evaporation will yield the crude oxime. The product can be further purified by recrystallization.

Step 2: Selective Reduction to this compound

Causality Behind Experimental Choices: The choice of reducing agent is critical. Stronger hydrides like LiAlH₄ can lead to over-reduction to 4-methoxybenzylamine. Milder, pH-sensitive reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation under controlled conditions are preferred to selectively reduce the C=N bond while preserving the N-O bond.[7] The reaction is performed under acidic conditions, which protonates the oxime nitrogen, making the C=N bond more susceptible to nucleophilic attack by the hydride.

  • Reagent Setup: Dissolve the 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable protic solvent like methanol or ethanol in a round-bottom flask.

  • pH Adjustment: Cool the solution in an ice bath and slowly add an acid (e.g., HCl in methanol) to adjust the pH to approximately 3-4. This step is crucial for activating the oxime for reduction.

  • Reductant Addition: Add sodium cyanoborohydride (NaBH₃CN, ~1.5-2.0 eq) portion-wise to the cooled solution, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water. Adjust the pH to neutral or slightly basic with a saturated NaHCO₃ solution.

  • Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Key Applications

The primary utility of this compound lies in its role as a precursor to N-(4-methoxybenzyl) substituted nitrones. Nitrones are valuable 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered isoxazolidine heterocycles, which are prevalent scaffolds in many natural products and pharmaceuticals.[2][10]

Application: Synthesis of N-Benzyl Nitrones

The condensation reaction between this compound and an aldehyde or ketone is a direct and efficient method for nitrone synthesis.[1][6]

G Start This compound Reaction Condensation Start->Reaction Aldehyde Aldehyde / Ketone (e.g., 2-ethylbutyraldehyde) Aldehyde->Reaction Solvent Solvent (e.g., Chloroform) Solvent->Reaction DryingAgent Drying Agent (e.g., MgSO₄) DryingAgent->Reaction Removes H₂O, drives equilibrium Nitrone N-Benzyl Nitrone Product Reaction->Nitrone Water Water (byproduct) Reaction->Water

Caption: Workflow for N-Benzyl Nitrone synthesis.

Experimental Protocol: Nitrone Formation

This protocol is adapted from a literature procedure for the synthesis of N-benzyl nitrones.[6]

  • Reaction Setup: Dissolve the desired aldehyde (e.g., 2-ethylbutyraldehyde, 1.0 eq) in a suitable anhydrous solvent like chloroform or dichloromethane in a flask.

  • Hydroxylamine Addition: Add this compound (1.0 eq) to the solution.

  • Driving Equilibrium: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), in excess. The removal of water is critical as it drives the reaction equilibrium towards the nitrone product.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, filter off the drying agent.

  • Purification: Evaporate the filtrate under reduced pressure. The resulting crude nitrone, often a solid or oil, can be purified by recrystallization or column chromatography. The identity and purity should be confirmed by NMR and/or Mass Spectrometry.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is classified as a flammable solid (H228), causes skin irritation (H315), and causes serious eye irritation (H319).

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Storage: Store in a tightly closed container in a cool, dry place, preferably in a refrigerator, away from incompatible materials like strong oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined structure and predictable reactivity make it an excellent precursor for the generation of N-benzyl nitrones, which are key intermediates for constructing complex heterocyclic systems via 1,3-dipolar cycloaddition reactions. This guide has provided a comprehensive overview of its properties, detailed and scientifically-grounded synthetic protocols, and essential safety information to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

  • Gella, C., Ferrer, È., Alibés, R., Busqué, F., de March, P., Figueredo, M., & Font, J. (2009). A Convenient Synthesis of Nitrones by Condensation of Carbonyl Compounds with N-Alkylhydroxylamines. Journal of Organic Chemistry, 74(17), 6365-6367.
  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Thermal Condensation of Ketones and Hydroxylamines: A Simple, Mild, and Green Synthesis of Ketonitrones. The Journal of Organic Chemistry, 74(21), 8381–8383.
  • Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683.
  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025, March 10). RSC Publishing - The Royal Society of Chemistry.
  • Matassini, C., & Cardona, F. (n.d.). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA.
  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and a ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. (n.d.).
  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.).
  • Wikipedia. (n.d.). Hydroxylamine.
  • Zhang, W., & Pugh, K. C. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC - NIH.
  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2022, February 21). PubMed.
  • O-alkylation and arylation of Oximes, Hydroxylamines and rel
  • hydroxylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
  • ChemBK. (2024, April 9). O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride.
  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025, March 10). RSC Publishing.
  • Matassini, C., & Cardona, F. (n.d.). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA.
  • A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. (n.d.). Arkivoc.
  • Phosphorylated Nitrones—Synthesis and Applic

Sources

A Comprehensive Technical Guide to the Stability and Storage of N-(4-Methoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N-(4-Methoxybenzyl)hydroxylamine

This compound, and its more commonly handled hydrochloride salt, are important intermediates in organic synthesis. They are utilized in the preparation of various biologically active molecules, including pharmaceuticals. The presence of the hydroxylamine functionality makes it a versatile building block, for instance, in the synthesis of nitrones for 1,3-dipolar cycloaddition reactions. However, the inherent reactivity of the N-O bond also predisposes the molecule to specific degradation pathways, making proper storage and handling paramount to its effective use. This guide will delve into the chemical characteristics that govern its stability and provide actionable protocols to maintain its purity and efficacy.

Chemical Properties and Inherent Stability

This compound is a solid at room temperature.[1] Its stability is influenced by several factors inherent to its molecular structure, primarily the hydroxylamine moiety. The N-O bond is relatively weak and susceptible to both oxidation and reduction. Furthermore, as with many hydroxylamine derivatives, it can exhibit thermal instability.

Key Structural Features Influencing Stability:
  • Hydroxylamine Moiety (-NHOH): This functional group is the primary site of reactivity and potential degradation. It can be readily oxidized.

  • Benzyl Group: The benzyl substituent generally imparts stability.

  • Methoxy Group (-OCH₃): The electron-donating methoxy group on the phenyl ring can influence the electronic properties and reactivity of the molecule.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer the most probable degradation pathways from the known chemistry of N-substituted hydroxylamines and related compounds.

Oxidation

The most significant degradation pathway for N-substituted hydroxylamines is oxidation.[2][3] Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding nitroso compound, and subsequently, other oxidized species. This process can be catalyzed by trace metal ions. A kinetic and mechanistic study on the oxidation of the closely related N-benzylhydroxylamine indicates that the reaction proceeds through a radical intermediate. The presence of an electron-donating group like the methoxy substituent on the benzene ring may influence the rate of this oxidation.

Caption: Potential oxidative degradation of this compound.

Thermal Decomposition

Hydroxylamine and its derivatives are known to be thermally sensitive, and in some cases, can undergo exothermic decomposition.[4] While this compound is a solid with a defined melting point, prolonged exposure to elevated temperatures should be avoided to prevent decomposition. The hydrochloride salt form generally offers greater thermal stability.

Hydrolysis

While N-substituted hydroxylamines are generally stable to neutral water, catalyzed hydrolysis can occur under strongly acidic or basic conditions.[5] For this compound, this would involve cleavage of the C-N or N-O bonds, although this is considered a less common degradation pathway under typical storage conditions compared to oxidation.

Recommended Storage Conditions

The varied storage recommendations from different suppliers (from ambient to freezer temperatures) likely reflect considerations for short-term versus long-term stability and the specific purity of the material. Based on the potential degradation pathways, the following conditions are recommended to ensure the long-term integrity of this compound.

ParameterRecommendationRationale
Temperature Long-term (> 6 months): Freezer (-20°C)[6] Short-term (< 6 months): Refrigerator (2-8°C)[1]Lower temperatures slow down the rate of all potential degradation reactions, particularly oxidation and thermal decomposition.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thereby inhibiting the primary oxidative degradation pathway.
Light Amber vial or stored in the darkProtects the compound from potential light-catalyzed degradation.
Container Tightly sealed, appropriate for low-temperature storagePrevents the ingress of moisture and air.
Form Hydrochloride saltSalts of hydroxylamines are generally more stable and less prone to degradation than the free base.[7]

Experimental Protocols: Handling and Use

Adherence to a strict handling protocol is crucial for maintaining the compound's integrity from the moment of receipt through to its use in an experiment.

Upon Receipt and Initial Storage
  • Inspect: Upon arrival, visually inspect the container for any signs of damage or compromised sealing.

  • Log: Record the date of receipt and the manufacturer's lot number.

  • Inerting and Storage: Before placing in the appropriate temperature-controlled storage, briefly purge the headspace of the container with an inert gas (argon or nitrogen) if it will be stored for an extended period.

Caption: Workflow for receiving and storing this compound.

Weighing and Dispensing for Experimental Use
  • Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Whenever possible, handle the solid in an inert atmosphere (e.g., a glove box or under a stream of inert gas).

  • Dispensing: Use clean, dry spatulas and weighing vessels. Minimize the time the container is open.

  • Resealing: After dispensing the desired amount, re-purge the headspace of the storage container with inert gas before tightly sealing and returning to the appropriate storage condition.

Incompatibilities

To prevent accelerated degradation, avoid storing or handling this compound with the following:

  • Strong Oxidizing Agents: Can lead to rapid and potentially hazardous reactions.

  • Strong Acids and Bases: May catalyze hydrolysis.[5]

  • Metal Salts: Trace metals can catalyze oxidative decomposition.[8] Use glass or other non-reactive labware.

Conclusion

The stability of this compound is primarily dictated by its susceptibility to oxidation. By controlling the storage temperature and atmosphere, and by adhering to meticulous handling procedures, researchers can significantly extend the shelf-life and ensure the reliability of this valuable synthetic intermediate. The use of the hydrochloride salt is recommended for enhanced stability. This guide provides the foundational knowledge and practical steps necessary to preserve the integrity of this compound for successful research and development outcomes.

References

  • Kinetics and mechanistic studies for oxidation of N-benzylhydroxylamine by a Co-bound bridging superoxo complex in perchloric a. (URL: [Link])
  • Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. (URL: [Link])
  • Hydroxylamine - Wikipedia. (URL: [Link])
  • Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. (URL: [Link])
  • Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. (URL: [Link])
  • Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. (URL: [Link])
  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. (URL: [Link])
  • Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identific
  • SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS. (URL: [Link])

Sources

"N-(4-Methoxybenzyl)hydroxylamine" hydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-Methoxybenzyl)hydroxylamine Hydrochloride: Properties, Synthesis, and Applications in Modern Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound hydrochloride, a versatile reagent with significant applications in pharmaceutical development and organic synthesis. We will delve into its core physicochemical properties, synthesis, reactivity, and practical applications, offering field-proven insights for researchers and scientists.

Introduction and Core Characteristics

This compound hydrochloride, also known as O-(4-Methoxybenzyl)hydroxylamine hydrochloride, is a hydroxylamine derivative that serves as a crucial intermediate in various chemical transformations.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility compared to the free base, making it a more convenient reagent for laboratory use.[1] The molecule's structure, featuring a hydroxylamine moiety and a 4-methoxybenzyl group, imparts a unique combination of reactivity and stability that is highly valued in medicinal chemistry and organic synthesis.[2][3][4]

The primary utility of this compound lies in its role as a precursor for the synthesis of oximes from aldehydes and ketones.[2] These oximes are important intermediates in the development of various pharmaceuticals.[2] Furthermore, the 4-methoxybenzyl group can function as a protecting group for the hydroxylamine, which can be cleaved under specific conditions, adding to its synthetic versatility.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound hydrochloride is essential for its effective use in research and development. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 876-33-5[2]
Molecular Formula C₈H₁₂ClNO₂[2]
Molecular Weight 189.64 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 209-211 °C[5]
Boiling Point 286.5 °C at 760 mmHg[5]
Solubility Sparingly soluble in water[2]
InChI Key DHEZQYZJFCIQQA-UHFFFAOYSA-N[1][2]

Synthesis and Purification

While several methods for the synthesis of hydroxylamine derivatives exist, a common route to N-substituted hydroxylamines involves the reaction of a suitable alkyl halide with hydroxylamine. In the case of this compound, this would typically involve the reaction of 4-methoxybenzyl chloride with hydroxylamine.

A related patent describes the preparation of 4-hydroxy-3-methoxybenzylamine hydrochloride from the corresponding oxime via catalytic reduction.[6] This highlights a common synthetic strategy in this chemical space, where oximes are reduced to amines. The reverse of this reaction, the formation of oximes, is a primary application of the title compound.

Purification of hydroxylamine salts can be achieved by recrystallization. For instance, hydroxylamine hydrochloride can be crystallized from aqueous ethanol or boiling methanol.[7]

Key Reactions and Mechanistic Insights

The reactivity of this compound hydrochloride is dominated by the nucleophilic nature of the hydroxylamine group.[1][2] This allows it to readily react with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones to form oximes.[2]

Oxime Formation

The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration to yield the oxime. The 4-methoxybenzyl group remains intact during this process.

Below is a diagram illustrating the general mechanism for oxime formation.

Caption: General reaction scheme for oxime formation.

Experimental Protocol: Synthesis of an Oxime

The following is a representative, step-by-step protocol for the synthesis of an oxime using this compound hydrochloride.

  • Dissolution: Dissolve the starting carbonyl compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagent: Add this compound hydrochloride (1.1 equivalents) to the solution.

  • Base Addition: Add a mild base, such as sodium acetate or pyridine (1.2 equivalents), to neutralize the hydrochloride and liberate the free hydroxylamine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

experimental_workflow A 1. Dissolve Carbonyl Compound B 2. Add this compound HCl A->B C 3. Add Mild Base B->C D 4. Stir and Monitor Reaction (TLC) C->D E 5. Solvent Removal D->E F 6. Purification (Recrystallization/Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Experimental workflow for oxime synthesis.

Applications in Drug Development and Medicinal Chemistry

This compound hydrochloride is a valuable tool in drug discovery and development.[2] Its utility extends beyond simple oxime formation.

  • Pharmaceutical Intermediates: It is a key building block in the synthesis of more complex pharmaceutical compounds.[2][8]

  • Medicinal Chemistry Scaffolds: The resulting oximes can be further modified to create libraries of compounds for screening against various biological targets.[2]

  • IDO1 Inhibitor Development: This compound has been identified as a useful scaffold in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[3][4]

  • Protecting Group: The 4-methoxybenzyl group can serve as a protecting group for the hydroxylamine functionality, which can be removed under specific conditions, allowing for further synthetic manipulations.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

  • Hazards: This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[2][8] It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

  • Spills: In case of a spill, avoid generating dust.[11] Isolate the spill area and clean up using appropriate methods for solid chemical spills.[11]

Conclusion

This compound hydrochloride is a versatile and important reagent in modern organic and medicinal chemistry. Its ability to efficiently form oximes, coupled with its role as a synthetic intermediate and protecting group, makes it an indispensable tool for researchers in drug development and chemical synthesis. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective application in the laboratory.

References

  • Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. [Link]
  • EMD Millipore. SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS. [Link]
  • ChemBK. O-(4-Methoxy--benzyl)hydroxylamine hydrochloride. [Link]
  • Google Patents. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. O-(4-Methoxybenzyl)
  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]
  • Thermo Scientific Alfa Aesar. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g. [Link]
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • Scielo. Hydroxylamine as an oxygen nucleophile.
  • ChemBK. O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride. [Link]

Sources

Spectroscopic Characterization of N-(4-Methoxybenzyl)hydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Methoxybenzyl)hydroxylamine (CAS No. 51307-59-6) is a substituted hydroxylamine derivative of interest in synthetic organic chemistry. Its utility as a building block, particularly in the formation of nitrones and other nitrogen-containing heterocycles, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing irrefutable evidence of a compound's identity, purity, and structure.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that comprehensive, publicly available experimental spectra for this specific compound are limited. Therefore, this document combines data inferred from closely related, well-characterized analogs with theoretically predicted values to offer a robust and scientifically grounded characterization profile. This approach serves as a reliable roadmap for researchers working with this compound, enabling them to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Spectroscopic Implications

A foundational understanding of the molecule's structure is critical for interpreting its spectral data. This compound consists of a p-methoxybenzyl group attached to the nitrogen atom of a hydroxylamine functional group (-NHOH).

Figure 1: Molecular Structure of this compound.

Key structural features to note are:

  • Aromatic Ring: A para-substituted (1,4-disubstituted) benzene ring, which will give rise to a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.

  • Benzylic Methylene (-CH₂-): A chemically distinct methylene group situated between the aromatic ring and the nitrogen atom.

  • Hydroxylamine Group (-NHOH): Contains two exchangeable protons (on N and O) which may or may not be observable in the ¹H NMR spectrum depending on the solvent and concentration. This group will also produce distinct IR stretches.

  • Methoxy Group (-OCH₃): A methyl group attached to an oxygen, which will appear as a sharp singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Causality
~7.25 Doublet (d) 2H Ar-H (ortho to CH₂) Protons on C2 and C6 are deshielded by the aromatic ring current. Their chemical shift is analogous to those in 4-methoxybenzylamine. They are coupled to the protons on C3 and C5.
~6.88 Doublet (d) 2H Ar-H (ortho to OCH₃) Protons on C3 and C5 are shielded by the electron-donating methoxy group. They are coupled to the protons on C2 and C6.
~5.5-7.0 Broad Singlet 2H NH -OH These protons are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on solvent, temperature, and concentration. May exchange with D₂O.
~4.05 Singlet (s) 2H Ar-CH₂ -N The benzylic protons are adjacent to an electronegative nitrogen atom, shifting them downfield. No adjacent protons result in a singlet.

| ~3.80 | Singlet (s) | 3H | O-CH₃ | The methoxy group protons are in a shielded environment and show a characteristic sharp singlet. |

Predicted ¹³C NMR Data

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment Rationale & Causality
~159.0 C -OCH₃ Quaternary aromatic carbon attached to the highly electronegative oxygen atom, resulting in a significant downfield shift.
~130.5 C -CH₂ Quaternary aromatic carbon attached to the benzylic carbon. Its shift is influenced by the substitution pattern.
~129.5 C H (ortho to CH₂) Aromatic methine carbons adjacent to the benzylic group.
~114.0 C H (ortho to OCH₃) Aromatic methine carbons shielded by the electron-donating effect of the methoxy group, causing an upfield shift.
~58.0 Ar-C H₂-N The benzylic carbon is shifted downfield due to the attachment of the electronegative nitrogen atom.

| ~55.3 | O-C H₃ | The methoxy carbon appears in a typical range for sp³ carbons attached to oxygen. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~10-20 mg of This compound. prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. prep1->prep2 prep3 3. Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). prep2->prep3 prep4 4. Cap the tube and invert gently to mix. prep3->prep4 acq1 5. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature. prep4->acq1 acq2 6. Perform tuning and matching of the probe. acq1->acq2 acq3 7. Shim the magnetic field to achieve high homogeneity and resolution. acq2->acq3 acq4 8. Acquire ¹H spectrum using a standard pulse program (e.g., zg30). acq3->acq4 acq5 9. Acquire ¹³C{¹H} spectrum using a proton-decoupled pulse program (e.g., zgpg30). acq4->acq5 proc1 10. Apply Fourier transform to the FID. acq5->proc1 proc2 11. Phase correct the spectrum. proc1->proc2 proc3 12. Calibrate the chemical shift scale using the TMS signal at 0 ppm. proc2->proc3 proc4 13. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra. proc3->proc4

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing crucial information about the functional groups present.

Predicted IR Data

The IR spectrum is interpreted by identifying characteristic absorption bands.

Table 3: Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3400 - 3200 | O-H Stretch | Broad, Medium | Hydroxylamine (-O-H ) | The broadness is due to hydrogen bonding. | | 3300 - 3100 | N-H Stretch | Medium | Hydroxylamine (-N-H ) | Often overlaps with the O-H stretch. | | 3050 - 3000 | C-H Stretch (sp²) | Medium-Weak | Aromatic C-H | | 2950 - 2850 | C-H Stretch (sp³) | Medium | Benzylic & Methoxy C-H | | 1610, 1510 | C=C Stretch | Strong | Aromatic Ring | Two strong bands are characteristic of a para-substituted benzene ring. | | 1245 | C-O Stretch | Strong | Aryl-Alkyl Ether (Ar-O -CH₃) | This is a very characteristic and strong band for aryl ethers. | | 1030 | C-N Stretch | Medium | Benzyl-Amine (C -N) |

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step, as the instrument will digitally subtract this background from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Sample Scan: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum to identify the wavenumbers of key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrometry Data

The compound is analyzed, typically by Electron Ionization (EI), to produce a molecular ion and various fragment ions.

  • Molecular Ion (M⁺): The molecular weight of C₈H₁₁NO₂ is 153.18 g/mol . The molecular ion peak [M]⁺ is expected at m/z = 153 .

  • Major Fragments: The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is electronically stabilized.

Table 4: Predicted Major Mass Fragments (EI)

m/z Ion Structure Fragment Name
153 [C₈H₁₁NO₂]⁺ Molecular Ion
121 [C₈H₉O]⁺ Base Peak (4-methoxybenzyl cation)
122 [C₈H₁₀O]⁺ Tropylium ion rearrangement
106 [C₇H₆O]⁺ Loss of CH₃ from the 121 fragment
91 [C₇H₇]⁺ Tropylium ion

| 77 | [C₆H₅]⁺ | Phenyl cation |

G mol This compound [M]⁺˙ m/z = 153 frag1 [CH₃O-C₆H₄-CH₂]⁺ 4-Methoxybenzyl Cation m/z = 121 (Base Peak) mol->frag1 α-cleavage frag2 [NHOH]˙ Hydroxylamine Radical (Neutral Loss) mol->frag2 α-cleavage frag3 [C₇H₆O]⁺˙ Loss of CH₃ m/z = 106 frag1->frag3 - CH₃˙ frag4 [C₇H₇]⁺ Tropylium Ion m/z = 91 frag1->frag4 - OCH₂

Figure 3: Predicted key fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC). The GC will vaporize the sample and separate it from any impurities based on boiling point and column affinity. This ensures a pure sample enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the Electron Ionization (EI) source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form the positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector counts the ions at each m/z value, generating the mass spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted NMR data reveals a characteristic para-substituted aromatic system, a benzylic methylene group, and a methoxy singlet. IR spectroscopy confirms the presence of key functional groups, including the hydroxylamine N-H and O-H stretches and the strong aryl-ether C-O stretch. Finally, mass spectrometry is expected to show a molecular ion at m/z 153 and a dominant base peak at m/z 121, corresponding to the stable 4-methoxybenzyl cation. By following the outlined protocols and comparing experimental results to these predicted values, researchers and drug development professionals can unambiguously verify the structure and purity of their material, ensuring the integrity of their subsequent scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: Benzenemethanamine, 4-methoxy-. [Link]
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]

A Theoretical and Practical Treatise on N-(4-Methoxybenzyl)hydroxylamine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of N-(4-Methoxybenzyl)hydroxylamine. While its structural isomer, O-(4-Methoxybenzyl)hydroxylamine, has been more extensively studied, this whitepaper consolidates the available information and presents a theoretical framework for understanding the unique properties, reactivity, and potential applications of the N-substituted isomer. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering insights into its molecular characteristics and outlining methodologies for its synthesis and potential utilization.

Introduction: Distinguishing N- vs. O- Isomers

This compound and its isomer, O-(4-Methoxybenzyl)hydroxylamine, are both derivatives of hydroxylamine featuring a 4-methoxybenzyl substituent. However, the point of attachment of this group fundamentally alters the molecule's chemical and electronic properties. In this compound, the benzyl group is bonded to the nitrogen atom, whereas in the O-isomer, it is attached to the oxygen atom. This seemingly subtle difference has profound implications for their reactivity, stability, and potential biological activity. While O-(4-Methoxybenzyl)hydroxylamine is well-documented as a protecting group and an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), the N-isomer remains a less explored, yet potentially valuable, chemical entity.[1][2] This guide will focus exclusively on the theoretical and known characteristics of this compound.

Molecular Structure and Theoretical Properties

A foundational understanding of this compound begins with its molecular structure and predicted electronic properties.

Structural Characteristics

The molecule consists of a hydroxylamine core (-NHOH) where one of the nitrogen's hydrogen atoms is replaced by a 4-methoxybenzyl group.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Computational Analysis and Electronic Properties

While specific experimental data is scarce, computational studies on N-arylhydroxylamines and related structures provide valuable insights.[3][4] The electronic properties of this compound are significantly influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing hydroxylamine moiety.

Key Theoretical Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₁NO₂Based on atomic composition.
Molecular Weight 153.18 g/mol Calculated from atomic weights.
Dipole Moment Moderate to HighThe electronegative N and O atoms create a significant dipole.
Hydrogen Bonding Donor and AcceptorThe -NHOH group can both donate and accept hydrogen bonds.
Basicity Weakly BasicThe lone pair on the nitrogen is less available due to the inductive effect of the oxygen.
LogP ModerateThe presence of both polar (-NHOH, -OCH₃) and nonpolar (benzyl) groups suggests moderate lipophilicity.

The electron-donating nature of the para-methoxy group is expected to increase the electron density on the benzene ring and, to a lesser extent, on the benzylic carbon and the nitrogen atom. This can influence the molecule's reactivity in electrophilic aromatic substitution and its behavior as a nucleophile.

Synthesis and Characterization

The synthesis of N-substituted hydroxylamines can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Methodologies

Method 1: Reduction of 4-Methoxybenzaldehyde Oxime

A common and effective method for preparing N-benzylhydroxylamines is the reduction of the corresponding benzaldehyde oxime.[5]

Diagram: Synthesis via Oxime Reduction

Synthesis_Oxime_Reduction Start 4-Methoxybenzaldehyde Oxime Product This compound Start->Product Reduction Reagent Mild Reducing Agent (e.g., NaBH₃CN, NaBH₄ with additives) Reagent->Product

Caption: Synthetic pathway from 4-methoxybenzaldehyde oxime.

Experimental Protocol: Reduction of 4-Methoxybenzaldehyde Oxime

  • Dissolution: Dissolve 4-methoxybenzaldehyde oxime in a suitable solvent such as methanol or ethanol.

  • pH Adjustment: Adjust the pH of the solution to approximately 3-4 using a mild acid (e.g., dilute HCl). This is crucial for the activity of certain reducing agents like sodium cyanoborohydride.

  • Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the solution at a controlled temperature (typically 0-25 °C). It is important to use a mild reducing agent to avoid over-reduction to the corresponding amine.[6]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench any remaining reducing agent by carefully adding an appropriate reagent (e.g., acetone). Adjust the pH to basic (pH > 8) with a suitable base (e.g., NaOH solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Method 2: Alkylation of Hydroxylamine

Direct alkylation of hydroxylamine with 4-methoxybenzyl halide is another potential route. However, this method can be challenging due to the potential for over-alkylation to form the dialkylated product.[5]

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the protons of the -NHOH group. The latter may be broad and their chemical shift can be concentration and solvent-dependent.

    • ¹³C NMR will show distinct signals for the carbons of the benzene ring, the methoxy carbon, the benzylic carbon, and potentially the carbons of any residual solvent.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H and N-H stretching (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the nucleophilic hydroxylamine moiety and the benzylic C-H bonds.

Key Reactions
  • Oxidation to Nitrones: N-benzylhydroxylamines are readily oxidized to the corresponding nitrones.[7][8] This transformation is a key reaction, as nitrones are valuable 1,3-dipoles used in cycloaddition reactions to synthesize isoxazolidines and other heterocyclic compounds.[5]

Diagram: Oxidation to a Nitrone

Oxidation_to_Nitrone Start This compound Product C-(4-Methoxyphenyl)-N-benzylnitrone Start->Product Oxidation Reagent Oxidizing Agent (e.g., HgO, MnO₂) Reagent->Product

Caption: Oxidation of this compound to the corresponding nitrone.

  • Condensation with Carbonyls: this compound can condense with aldehydes and ketones to form nitrones.[9] This reaction is a versatile method for synthesizing a wide range of nitrones for further synthetic transformations.

  • "C1N1" Synthon in Cyclizations: Recent research has demonstrated that N-benzylhydroxylamine can act as a "C1N1" synthon in novel cyclization reactions, breaking its traditional reactivity patterns.[10] This opens up new avenues for the synthesis of complex nitrogen-containing heterocycles.

Potential Applications in Drug Development and Organic Synthesis
  • Precursor for Heterocyclic Synthesis: Due to its facile conversion to nitrones, this compound is a valuable precursor for the synthesis of isoxazolidines and other heterocycles, which are common scaffolds in many biologically active molecules.

  • Bioisosteric Replacement: The hydroxylamine moiety has been explored as a bioisostere for other functional groups in drug design to modulate properties like lipophilicity and metabolic stability.[11]

  • Potential Biological Activity: While not extensively studied, hydroxylamine derivatives can exhibit a range of biological activities.[12] Further investigation into the pharmacological profile of this compound is warranted.

Conclusion

This compound represents a chemical entity with significant, yet largely untapped, potential in synthetic organic chemistry and medicinal chemistry. While overshadowed by its more studied O-isomer, a theoretical understanding of its structure and reactivity, combined with established synthetic methods for N-substituted hydroxylamines, provides a solid foundation for its future exploration. Its role as a precursor to nitrones and its potential as a novel synthon in cyclization reactions highlight its value as a versatile building block. Further research into the specific properties and biological activities of this compound is encouraged to fully unlock its potential for the development of new synthetic methodologies and therapeutic agents.

References

  • Kinetics and mechanistic studies for oxidation of N-benzylhydroxylamine by a Co -bound bridging superoxo complex in perchloric a. (n.d.).
  • Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Synthesis of N-benzyl nitrones. (2006). ResearchGate.
  • Tang, Y.-X., et al. (2024). N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. Chemical Communications, 60(55), 7180-7183.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2024). MDPI.
  • Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. (2022). PMC.
  • (PDF) Synthesis of N-Benzyl Nitrones. (2006). ResearchGate.
  • What is the role of N-Benzylhydroxylamine hydrochloride in nitro compound chemistry? (n.d.).
  • Nitrone synthesis by CN-Coupling. (n.d.). Organic Chemistry Portal.
  • (a) % oxidation and coupling of 2a–d (1 mM) to O-benzylhydroxylamine... (n.d.). ResearchGate.
  • O-(4-Methoxybenzyl)hydroxylamine: A Key Player in Bioconjugation and Chemical Biology. (n.d.).
  • The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. (n.d.). ResearchGate.
  • N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. (2024). Chemical Communications.
  • Gross, P. (1985). Biologic activity of hydroxylamine: a review. Critical Reviews in Toxicology, 14(1), 87-99.
  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023). PMC.
  • The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. (n.d.).
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI.
  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). NIH.
  • Desulfurdioxidative N-N Coupling of N-Arylhydroxylamines and N-Sulfinylanilines: Reaction Development and Mechanism. (2024). PubMed.
  • Oxidation-Reduction Reactions of Organic Compounds- An Overview. (2014). LibreTexts.
  • Synthesis and electronic properties of nitrogen-rich nanographene. (n.d.). RSC Publishing.
  • 4-Methoxybenzaldehyde Oxime. (n.d.). PubChem.
  • What is the procedure of 4 chlorobenzaldehyde oxime reduction with lead sulfide or lead sulfate? (2014). ResearchGate.
  • Tuning the selectivity of benzylamine photo-oxidation with different rhodium modes anchored on BiOIO3. (n.d.). Journal of Materials Chemistry A.
  • Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide. (2021). PubMed Central.
  • N-Phenylhydroxylamine. (n.d.). PubChem.

Sources

An In-Depth Technical Guide to the Physical Properties of N-(4-Methoxybenzyl)hydroxylamine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of N-(4-Methoxybenzyl)hydroxylamine and its commonly used hydrochloride salt, O-(4-Methoxybenzyl)hydroxylamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work. The information presented herein is curated from various authoritative sources to ensure scientific integrity and practical applicability.

Introduction and Significance

This compound and its derivatives are important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The hydroxylamine functionality, coupled with the methoxybenzyl group, imparts unique chemical properties that are leveraged in various synthetic transformations. A thorough understanding of the physical properties of these compounds is paramount for their proper handling, storage, and application in experimental work. This guide will delineate the physical characteristics of both the free base and its hydrochloride salt, providing a comparative perspective where applicable.

Core Physical Properties

The physical properties of this compound and its hydrochloride salt are summarized in the table below. It is crucial to distinguish between the two forms, as their properties, particularly the melting point and solubility, differ significantly.

PropertyThis compound (Free Base)O-(4-Methoxybenzyl)hydroxylamine hydrochloride (Salt)
CAS Number 51307-59-6[1]876-33-5[2]
Molecular Formula C₈H₁₁NO₂C₈H₁₂ClNO₂
Molecular Weight 153.18 g/mol [1]189.64 g/mol
Appearance SolidWhite to off-white crystalline powder[2]
Melting Point Data not readily available209-211 °C
Boiling Point Data not readily available286.5 °C at 760 mmHg
Solubility Predicted water solubility: 4.45 mg/mL[1]Sparingly soluble in water[2]

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra are often proprietary to the supplier and should be consulted from the Certificate of Analysis for a specific batch, the expected spectral characteristics are outlined below based on the known structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of both the free base and the hydrochloride salt is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), the benzylic protons (a singlet around 4.0-4.5 ppm), and the aromatic protons of the para-substituted benzene ring (two doublets in the range of 6.8-7.3 ppm). The protons on the nitrogen and oxygen atoms of the hydroxylamine group may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the methoxy carbon (around 55 ppm), the benzylic carbon, and the aromatic carbons. The number and chemical shifts of the aromatic carbons will be consistent with a para-substituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • O-H and N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the hydroxyl and amine groups.

  • C-H stretching: Signals for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretching: A strong absorption band around 1250 cm⁻¹ for the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compounds. For the free base, the molecular ion peak (M⁺) would be observed at m/z 153.18. The fragmentation pattern would likely involve the loss of the methoxy group or cleavage of the benzyl-nitrogen bond. For the hydrochloride salt, the mass spectrum will show the molecular ion of the free base.

Experimental Protocols for Physical Property Determination

The following sections provide standardized, step-by-step methodologies for determining key physical properties. These protocols are designed to be self-validating and are based on established laboratory practices.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely powder a small amount of the crystalline solid.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample height in the tube should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating:

    • For an unknown sample, perform a rapid heating to determine an approximate melting range.

    • For a more precise measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Tube (2-3 mm height) Powder->Load Place Place in Apparatus Load->Place Heat Heat (Slowly near MP) Place->Heat Observe Observe & Record Melting Range Heat->Observe

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane).

  • Sample Preparation: Weigh a precise amount of the solute (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the solvent (e.g., 1 mL) to the solute in a test tube or vial.

  • Mixing: Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: Visually inspect the mixture for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions.

  • Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using techniques like UV-Vis spectroscopy or HPLC after filtration.

Diagram of Solubility Assessment Workflow:

SolubilityWorkflow cluster_prep Preparation cluster_mixing Mixing & Observation cluster_analysis Analysis Weigh Weigh Solute Combine Combine Solute & Solvent Weigh->Combine Measure Measure Solvent Measure->Combine Agitate Agitate Vigorously Combine->Agitate Observe Observe for Dissolution Agitate->Observe Qualitative Qualitative: Soluble/Insoluble Observe->Qualitative Quantitative Quantitative (Optional): Measure Concentration Observe->Quantitative

Caption: Workflow for Solubility Assessment.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound and its hydrochloride salt. The presented data and experimental protocols are intended to serve as a valuable resource for scientists and researchers. Adherence to standardized procedures for the determination of physical properties is essential for ensuring the quality and reproducibility of experimental results. For definitive spectral data, it is always recommended to consult the Certificate of Analysis provided by the supplier for the specific lot of material being used.

References

Sources

Methodological & Application

The Dual-Role Reagent: N-(4-Methoxybenzyl)hydroxylamine as a Versatile Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among the plethora of available protecting groups, those based on the p-methoxybenzyl (PMB) moiety have garnered significant attention due to their unique cleavage conditions, offering an additional layer of orthogonality in complex synthetic routes. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-(4-Methoxybenzyl)hydroxylamine, a versatile reagent that serves as a cornerstone for the protection of various functional groups. While its application in protecting carbonyl functionalities is well-established, we will also explore its potential as a protecting group for the hydroxylamine motif itself, a critical functional group in numerous bioactive molecules.

The p-Methoxybenzyl (PMB) Group: A Strategic Choice

The p-methoxybenzyl group is prized for its stability under a wide range of reaction conditions, including basic, nucleophilic, and mildly acidic environments.[1] Its true synthetic utility, however, lies in its facile removal under specific oxidative or strongly acidic conditions, which are often orthogonal to the deprotection strategies for other common protecting groups like the benzyl (Bn) group.[2] The electron-donating methoxy group at the para position renders the benzyl group more susceptible to oxidative cleavage, most notably by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3][4]

Synthesis of this compound

The reliable synthesis of this compound is crucial for its application. A common and efficient method involves a one-pot Mitsunobu reaction followed by hydrazinolysis.[5]

Experimental Protocol: Synthesis of O-(4-Methoxybenzyl)hydroxylamine Hydrochloride[5]

Diagram: Synthesis of O-(4-Methoxybenzyl)hydroxylamine

PMB_OH p-Methoxybenzyl alcohol Intermediate N-(p-Methoxybenzyloxy)phthalimide PMB_OH->Intermediate 1. DIAD, PPh3, THF, 0 °C to rt NHPI N-Hydroxyphthalimide NHPI->Intermediate DIAD DIAD PPh3 PPh3 Product O-(4-Methoxybenzyl)hydroxylamine (as HCl salt) Intermediate->Product 2. Hydrazine hydrate, EtOH, reflux Hydrazine Hydrazine hydrate Hydrazine->Product

Caption: Synthesis of O-(4-Methoxybenzyl)hydroxylamine.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
p-Methoxybenzyl alcohol138.1610.0 g72.4 mmol
N-Hydroxyphthalimide163.1312.9 g79.6 mmol
Triphenylphosphine (PPh₃)262.2920.9 g79.6 mmol
Diisopropyl azodicarboxylate (DIAD)202.2115.7 mL79.6 mmol
Hydrazine hydrate (~64%)50.064.8 mL~96 mmol
Tetrahydrofuran (THF), anhydrous-200 mL-
Ethanol (EtOH)-150 mL-
Diethyl ether-As needed-
HCl in diethyl ether (2 M)-As needed-

Procedure:

  • To a stirred solution of p-methoxybenzyl alcohol (10.0 g, 72.4 mmol), N-hydroxyphthalimide (12.9 g, 79.6 mmol), and triphenylphosphine (20.9 g, 79.6 mmol) in anhydrous THF (200 mL) at 0 °C under an inert atmosphere, add DIAD (15.7 mL, 79.6 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with diethyl ether.

  • Concentrate the filtrate to obtain the crude N-(p-methoxybenzyloxy)phthalimide intermediate.

  • Dissolve the crude intermediate in ethanol (150 mL) and add hydrazine hydrate (4.8 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and filter the precipitated phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of diethyl ether and cool to 0 °C.

  • Add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford O-(4-Methoxybenzyl)hydroxylamine hydrochloride as a white solid.

Applications in Protecting Group Chemistry

Protection of Carbonyl Compounds

A primary application of O-(4-Methoxybenzyl)hydroxylamine is the protection of aldehydes and ketones as their corresponding oxime ethers.[1] This transformation is highly efficient and provides a stable protected form that is inert to many reagents.

Diagram: Protection of a Carbonyl Group

Ketone Aldehyde or Ketone Oxime O-(4-Methoxybenzyl)oxime Ketone->Oxime Pyridine, EtOH, reflux PMB_ONH2 O-(4-Methoxybenzyl)hydroxylamine PMB_ONH2->Oxime

Caption: Protection of a carbonyl as an O-PMB oxime.

Proposed Protection of Hydroxylamine Functionality

While less documented, the N-protection of a hydroxylamine is a critical step in the synthesis of complex molecules containing this moiety. Based on the principles of N-alkylation of hydroxylamines, a plausible protocol for the protection of a hydroxylamine with a p-methoxybenzyl group can be proposed. The alkylation of hydroxylamine typically occurs at the nitrogen atom.[3]

Proposed Protocol: N-Protection of a Hydroxylamine

This protocol is theoretical and would require optimization for specific substrates.

Materials:

ReagentMolar Mass ( g/mol )Amount (Example)Moles (Example)
Substrate-NHOH-1.0 eq-
p-Methoxybenzyl chloride156.611.1 eq-
Triethylamine (Et₃N)101.191.2 eq-
Dichloromethane (DCM)-As needed-

Procedure:

  • Dissolve the hydroxylamine-containing substrate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add p-methoxybenzyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Deprotection of the N-O-PMB Group

The cleavage of the N-O-PMB bond is the key to liberating the free hydroxylamine. Several methods can be employed, primarily involving reductive cleavage of the N-O bond.

Reductive Cleavage with Samarium(II) Iodide

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent capable of cleaving N-O bonds under mild conditions.[6][7]

Diagram: Deprotection Workflow

cluster_protection Protection cluster_deprotection Deprotection Hydroxylamine Hydroxylamine (R-NHOH) Protected N-(p-Methoxybenzyloxy)amine (R-N(O-PMB)H) Hydroxylamine->Protected Base PMB_Cl p-Methoxybenzyl Chloride PMB_Cl->Protected Deprotected_Hydroxylamine Hydroxylamine (R-NHOH) Protected->Deprotected_Hydroxylamine Reductive Cleavage SmI2 SmI₂ / THF Zn_AcOH Zn / Acetic Acid H2_Pd H₂ / Pd-C

Caption: General workflow for hydroxylamine protection and deprotection.

Protocol: Deprotection using SmI₂

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-(p-Methoxybenzyloxy)amine-1.0 eq-
Samarium(II) iodide (0.1 M in THF)404.162.2 eq-
Tetrahydrofuran (THF), anhydrous-As needed-
Saturated aq. NaHCO₃-As needed-

Procedure:

  • Dissolve the protected hydroxylamine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the 0.1 M solution of SmI₂ in THF dropwise until the characteristic deep blue color persists.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reductive Cleavage with Zinc and Acetic Acid

A classic and cost-effective method for the reduction of various functional groups, the Zn/AcOH system can also be employed for N-O bond cleavage.[8][9]

Protocol: Deprotection using Zn/AcOH

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-(p-Methoxybenzyloxy)amine-1.0 eq-
Zinc dust65.385.0 eq-
Acetic acid60.05As solvent-

Procedure:

  • To a solution of the protected hydroxylamine (1.0 eq) in acetic acid, add zinc dust (5.0 eq) portion-wise at room temperature.

  • Stir the suspension vigorously for 2-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Carefully neutralize the filtrate with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the cleavage of benzyl-type protecting groups, including those attached to oxygen.[10][11]

Protocol: Deprotection via Catalytic Hydrogenation

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-(p-Methoxybenzyloxy)amine-1.0 eq-
Palladium on carbon (10% Pd/C)-10 mol%-
Methanol or Ethanol-As solvent-
Hydrogen (H₂) gas2.02Balloon pressure-

Procedure:

  • Dissolve the protected hydroxylamine (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (10 mol%).

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture under a hydrogen atmosphere for 4-24 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing with the solvent.

  • Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Orthogonality and Strategic Considerations

The choice of deprotection method for the N-O-PMB group depends on the other functional groups present in the molecule.

Deprotection MethodKey AdvantagesPotential Incompatibilities
SmI₂ Mild, neutral conditions; high functional group tolerance.May reduce other sensitive functional groups (e.g., α,β-unsaturated ketones).
Zn/AcOH Inexpensive, readily available reagents.Acidic conditions may affect acid-labile groups (e.g., Boc, trityl).
H₂ / Pd-C Clean reaction with gaseous byproduct.Will reduce alkenes, alkynes, nitro groups, and other reducible functionalities.
DDQ (Oxidative) Orthogonal to many reductive and acidic conditions.May oxidize other electron-rich aromatic rings or sensitive functional groups.
TFA (Acidic) Effective for robust substrates.Will cleave other acid-labile protecting groups.

Conclusion

This compound is a valuable reagent in the synthetic chemist's toolbox. Its utility extends beyond the well-established protection of carbonyl compounds. While its application in the direct protection of hydroxylamines is an area that warrants further exploration, the established methods for the reductive cleavage of the resulting N-O-PMB bond provide a clear and viable deprotection strategy. By understanding the various methods for its synthesis, application, and deprotection, researchers can strategically incorporate this versatile protecting group into their synthetic routes to access complex and novel molecules for drug discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. O-(4-Methoxybenzyl)hydroxylamine: A Versatile Pharmaceutical Intermediate and Organic Synthesis Reagent. [Link]
  • Masaki, M., Ohtake, J., Sugiyama, M., & Ohta, M. (1965). The Selective Debenzylation of N-Acyl-O-benzylhydroxylamines. Bulletin of the Chemical Society of Japan, 38(10), 1802-1802. [Link]
  • Brummond, K. M., & Gesenberg, K. D. (2000). Reductive cleavage of N-O bonds using Samarium(II) iodide in a traceless release strategy for solid-phase synthesis. Organic letters, 2(10), 1349–1352. [Link]
  • Google Patents. Process for the preparation of N-substituted hydroxylamines and their salts.
  • ResearchGate. Scheme 5: Preparation of N--substituted hydroxylamine using...[Link]
  • Chiara, J. L., Destabel, C., Gallego, P., & Marco-Contelles, J. (1996). Cleavage of N−O Bonds Promoted by Samarium Diiodide: Reduction of Free or N-Acylated O-Alkylhydroxylamines. The Journal of Organic Chemistry, 61(1), 359-360. [Link]
  • Bougie, J. M., & Vederas, J. C. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of medicinal chemistry, 58(24), 9575–9583. [Link]
  • Takahashi, H., et al. (2014). ZINC-ACETIC ACID PROMOTED REDUCTIVE CARBON-NITROGEN BOND CLEAVAGE REACTION OF α-AMINOKETONES. HETEROCYCLES, 88(2), 1051-1061. [Link]
  • Arabian Journal of Chemistry. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. [Link]
  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]
  • ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
  • National Center for Biotechnology Information. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
  • ResearchGate. Reduction of Arylcarbonyl Using Zinc Dust in Acetic Acid. [Link]
  • PrepChem.com. Synthesis of N-mesyl-O-(p-methoxybenzyl)hydroxylamine. [Link]
  • ResearchGate. N-Alkylation of hexylamine with different benzyl alcohols. Reaction...[Link]
  • Google Patents. Process for preparing O-substituted hydroxylamines.
  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
  • Google Patents. A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea.
  • Organic Syntheses. hydroxyurea. [Link]
  • National Center for Biotechnology Information. (2014). Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides. [Link]
  • National Center for Biotechnology Information. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
  • PubMed. (2010). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. [Link]
  • Bohrium. (2024). Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [Link]
  • ResearchGate.
  • ResearchGate. A Convenient Method for the Synthesis of N-Hydroxyureas.[Link]
  • Google Patents. Preparing method for hydroxyurea.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • Wikipedia. (2024). Hydroxylamine. [Link]
  • PubMed. (2001). Synthesis of N-substituted N-nitrosohydroxylamines as inhibitors of mushroom tyrosinase. [Link]
  • National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]
  • Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]

Sources

Application Notes and Protocols: N-(4-Methoxybenzyl)hydroxylamine for Bioconjugation of Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Precision of Oxime Ligation in Modern Bioconjugation

In the landscape of chemical biology and drug development, the ability to selectively modify proteins is paramount. Site-specific bioconjugation allows for the precise attachment of moieties such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs to a protein of interest.[1][2][3] Among the arsenal of bioorthogonal chemistries, oxime ligation has emerged as a robust and highly chemoselective method for forging stable covalent bonds under physiological conditions.[2][4][5] This technique hinges on the reaction between an alkoxyamine and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage.[4][6]

N-(4-Methoxybenzyl)hydroxylamine, an alkoxyamine derivative, is a particularly valuable reagent in this context. The methoxybenzyl group offers favorable solubility and stability properties.[7] This guide provides an in-depth exploration of the use of this compound for the bioconjugation of proteins, detailing the underlying chemical principles, step-by-step protocols for key applications, and expert insights to ensure successful and reproducible outcomes.

Key Advantages of Oxime Ligation with this compound:
  • High Chemoselectivity: The reaction is specific between the alkoxyamine and a carbonyl group, minimizing off-target reactions with other functional groups present in proteins.[2][4]

  • Bioorthogonality: The functional groups are generally absent in biological systems, allowing the reaction to proceed with minimal interference from cellular components.[5][6]

  • Stable Linkage: The resulting oxime bond is highly stable across a wide pH range, ensuring the integrity of the conjugate in diverse applications.[2][8]

  • Mild Reaction Conditions: The ligation can be performed in aqueous buffers at or near physiological pH and temperature, preserving the native structure and function of the protein.[4][6]

  • Catalyst-Enhanced Kinetics: While the reaction can proceed uncatalyzed, the rate can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline or its derivatives.[9][10][11][12]

The Mechanism of Oxime Ligation

The formation of an oxime bond is a condensation reaction between a hydroxylamine derivative and an aldehyde or ketone, resulting in the formation of an oxime and a water molecule.[6] The reaction proceeds through a tetrahedral intermediate, and the rate-limiting step is often the dehydration of this intermediate. The reaction is typically most efficient at a slightly acidic pH (around 4.5); however, for many biological applications, performing the ligation at a neutral pH is necessary to maintain protein stability.[6]

To overcome the slower reaction rates at neutral pH, nucleophilic catalysts like aniline are often employed.[9][11][13] Aniline accelerates the reaction by forming a more reactive Schiff base intermediate with the carbonyl group, which is then readily attacked by the alkoxyamine.[10]

Oxime_Ligation_Mechanism Protein_Aldehyde Protein-CHO (Aldehyde) Tetrahedral_Intermediate Tetrahedral Intermediate Protein_Aldehyde->Tetrahedral_Intermediate + Alkoxyamine Schiff_Base Schiff Base Intermediate Protein_Aldehyde->Schiff_Base + Aniline Alkoxyamine H₂N-O-R (this compound) Alkoxyamine->Tetrahedral_Intermediate Oxime_Product Protein-CH=N-O-R (Stable Oxime Bond) Tetrahedral_Intermediate->Oxime_Product - H₂O Water H₂O Tetrahedral_Intermediate->Water Aniline Aniline (Catalyst) Aniline->Schiff_Base Schiff_Base->Oxime_Product + Alkoxyamine - Aniline

Caption: Mechanism of aniline-catalyzed oxime ligation.

Properties of this compound

PropertyValueSource
CAS Number 21038-22-2[7]
Molecular Formula C₈H₁₁NO₂[14]
Molecular Weight 153.18 g/mol [14]
Appearance White to off-white solid[14]
Solubility Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers.[15]
Storage Store at 2-8°C, protected from light and moisture.

Application 1: Site-Specific Labeling of a Protein with a Fluorescent Dye

This protocol describes the site-specific labeling of a protein containing a genetically encoded aldehyde or ketone handle with a fluorescent dye functionalized with this compound.[1][16][17]

Materials and Reagents
  • Protein of interest with an aldehyde or ketone handle (e.g., incorporated via an unnatural amino acid).

  • This compound-functionalized fluorescent dye.

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.

  • Aniline stock solution: 1 M in DMSO.

  • Quenching solution: 1 M hydroxylamine, pH 7.0.

  • Desalting column (e.g., PD-10).

  • SDS-PAGE analysis materials.

  • Fluorescence spectrophotometer.

Protocol
  • Protein Preparation:

    • Prepare a solution of the protein in the Conjugation Buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the reaction.

  • Reagent Preparation:

    • Dissolve the this compound-functionalized fluorescent dye in DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • To the protein solution, add the fluorescent dye stock solution to a final molar excess of 10-20 fold over the protein.

    • Add the aniline stock solution to a final concentration of 10-100 mM.[9][11] The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle mixing. The reaction can also be performed at 4°C for 16-24 hours to minimize protein degradation.

  • Quenching the Reaction (Optional):

    • To quench any unreacted aldehyde/ketone groups on the protein, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess unreacted dye and catalyst by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The labeled protein should exhibit a higher molecular weight and can be visualized by fluorescence imaging of the gel before staining with Coomassie Blue.

    • Spectrophotometry: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its specific excitation wavelength).

Application 2: Immobilization of a Protein onto a Surface

This protocol outlines the immobilization of a protein onto an aldehyde-functionalized surface using this compound as a linker.

Materials and Reagents
  • Protein of interest.

  • This compound hydrochloride.

  • Aldehyde-functionalized surface (e.g., glass slide, microarray plate, or beads).

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • NHS (N-Hydroxysuccinimide).

  • Immobilization Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.

  • Blocking Buffer: 1 M ethanolamine or 1% BSA in PBS, pH 7.4.

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST).

Protocol
  • Functionalization of the Protein with this compound:

    • Dissolve the protein in Activation Buffer at 1-5 mg/mL.

    • Add a 20 to 50-fold molar excess of this compound hydrochloride.

    • Add a 1.5-fold molar excess of EDC and NHS over the hydroxylamine.

    • Incubate for 15-30 minutes at room temperature.

    • Purify the functionalized protein using a desalting column equilibrated with Immobilization Buffer.

  • Immobilization Reaction:

    • Apply the purified, alkoxyamine-functionalized protein solution to the aldehyde-functionalized surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Blocking:

    • Wash the surface three times with Washing Buffer to remove any unbound protein.

    • Block any unreacted aldehyde groups on the surface by incubating with Blocking Buffer for 30-60 minutes at room temperature.

  • Final Washes:

    • Wash the surface three times with Washing Buffer and once with deionized water.

    • The surface with the immobilized protein is now ready for downstream applications.

Experimental_Workflow Start Start: Protein with Aldehyde/Ketone Handle Conjugation Oxime Ligation Reaction (with Aniline Catalyst) Start->Conjugation Reagent_Prep Prepare this compound Reagent Solution Reagent_Prep->Conjugation Purification Purification of Conjugate (e.g., Desalting Column) Conjugation->Purification Characterization Characterization Purification->Characterization SDS_PAGE SDS-PAGE and Fluorescence Imaging Characterization->SDS_PAGE Spectro Spectrophotometry (Degree of Labeling) Characterization->Spectro End End: Purified and Characterized Protein Conjugate SDS_PAGE->End Spectro->End

Caption: A typical workflow for protein bioconjugation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low conjugation efficiency - Inactive protein or reagent.- Suboptimal pH.- Insufficient catalyst concentration.- Presence of competing nucleophiles (e.g., Tris buffer).- Verify the activity of the protein's carbonyl handle and the alkoxyamine reagent.- Optimize the reaction pH (a range of 6.0-7.5 is a good starting point).- Titrate the aniline catalyst concentration (10-100 mM).- Use a non-nucleophilic buffer such as phosphate or HEPES.
Protein precipitation - High concentration of organic solvent (from reagent stock).- Protein instability under reaction conditions.- Keep the final concentration of organic solvent (e.g., DMSO) below 10% (v/v).- Perform the reaction at a lower temperature (4°C) for a longer duration.
Non-specific labeling - Presence of endogenous carbonyls (rare).- Contamination of the protein sample.- Ensure high purity of the starting protein.- Include a quenching step with hydroxylamine after the main reaction.
Difficulty in purifying the conjugate - Similar physicochemical properties of the labeled and unlabeled protein.- Use a purification method with higher resolution, such as ion-exchange or hydrophobic interaction chromatography.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • He, H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Le, T. T., et al. (2018). Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR. Scientific Reports, 8(1), 1-8. [Link]
  • Shah, N. H., & Mejia, O. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology, 8(8), 1645-1650. [Link]
  • Brocchini, S., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.
  • He, H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • D'Alessio, R., & Barlocco, D. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Interface Focus, 12(2), 20210052. [Link]
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
  • He, H., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • De Rosa, G., et al. (2021).
  • van Geel, R., et al. (2015). Site-specific functionalization of proteins and their applications to therapeutic antibodies.
  • Shah, N. H., & Mejia, O. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology, 8(8), 1645-1650. [Link]
  • ResearchGate. (n.d.). Site-specific chemical modifications of proteins.
  • Rosen, C. B., & Francis, M. B. (2017). Secondary Modification of Oxidatively-Modified Proline N-termini for the Construction of Complex Bioconjugates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. [Link]
  • Spokoyny, A. M., et al. (2013). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Chemical Reviews, 113(10), 7735-7774. [Link]
  • van der Zouwen, C., et al. (2023). The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes. Organic & Biomolecular Chemistry, 21(47), 9639-9646. [Link]
  • Ryder, A. G., et al. (2022). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Analytical and Bioanalytical Chemistry, 414(23), 6757-6771. [Link]
  • van der Zouwen, C., et al. (2023).
  • Ueberheide, B., et al. (2017). Hydroxylamine chemical digestion for insoluble extracellular matrix characterization. Journal of Proteome Research, 16(4), 1544-1555. [Link]
  • Chang, C. Y., & Toste, F. D. (2024). Exploring Protein Bioconjugation: A Redox-Based Strategy for Tryptophan Targeting. ACS Central Science, 10(7), 1335-1337. [Link]
  • ResearchGate. (n.d.). Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce a recombinant antimicrobial peptide.

Sources

Experimental protocol for "N-(4-Methoxybenzyl)hydroxylamine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-(4-Methoxybenzyl)hydroxylamine

Topic: Experimental Protocol for the Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a versatile intermediate in pharmaceutical and organic chemistry. The synthesis begins with the oximation of 4-methoxybenzaldehyde, followed by the catalytic transfer hydrogenation of the resulting oxime. This guide is designed for chemical researchers, offering in-depth procedural details, mechanistic insights, and critical safety considerations to ensure a reliable and reproducible outcome. The protocol emphasizes not just the procedural steps but the underlying chemical principles, providing a robust framework for practical application in a laboratory setting.

Introduction and Strategic Overview

This compound is a valuable chemical building block, primarily utilized for its role in the synthesis of more complex molecules. Its applications are diverse, ranging from its use as a protecting group for carbonyl compounds to its incorporation into bioconjugation strategies and the development of novel therapeutic agents, such as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors.[1][2] The stability conferred by the methoxybenzyl group makes it a reliable reagent in multi-step synthetic pathways.[2]

The synthetic strategy detailed herein is a robust and widely-used two-step process:

  • Oximation: Formation of 4-methoxybenzaldehyde oxime from commercially available 4-methoxybenzaldehyde and hydroxylamine hydrochloride.

  • Reduction: Selective reduction of the oxime intermediate to the target this compound using a palladium-catalyzed transfer hydrogenation.

This approach is favored for its operational simplicity, high yields, and the commercial availability of the starting materials. The final product is often isolated as its hydrochloride salt, which exhibits enhanced stability and easier handling characteristics.[3]

Reaction Mechanism and Rationale

The overall synthesis proceeds through two distinct transformations.

Step 1: Oximation The first step is the condensation reaction between an aldehyde (4-methoxybenzaldehyde) and hydroxylamine. A base is required to neutralize the hydrochloride salt, liberating free hydroxylamine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the C=N double bond of the oxime. This reaction is typically fast and high-yielding.[4][5]

Step 2: Catalytic Transfer Hydrogenation The second step involves the reduction of the oxime's C=N bond. While various reducing agents can accomplish this, catalytic transfer hydrogenation offers significant advantages in terms of safety and selectivity. In this protocol, we utilize palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor. This method avoids the need for high-pressure gaseous hydrogen, making it more accessible for standard laboratory setups. The reaction is clean and efficient, providing the desired hydroxylamine in good yield.[6]

Reaction Scheme cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde->4-Methoxybenzaldehyde Oxime + NH2OH·HCl (Base) This compound This compound 4-Methoxybenzaldehyde Oxime->this compound + HCOOH·NH3 (Pd/C, MeOH)

Caption: Overall two-step reaction scheme for the synthesis.

Detailed Experimental Protocols

Part A: Synthesis of 4-Methoxybenzaldehyde Oxime

Rationale: This procedure converts the starting aldehyde into its corresponding oxime. The use of a water/ethanol solvent system ensures the solubility of both the organic aldehyde and the inorganic hydroxylamine salt. Sodium hydroxide is used as the base to liberate free hydroxylamine.

Materials and Reagents:

ReagentCAS No.M.W.AmountMoles
4-Methoxybenzaldehyde123-11-5136.15 g/mol 13.62 g100 mmol
Hydroxylamine HCl5470-11-169.49 g/mol 8.34 g120 mmol
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 4.80 g120 mmol
Ethanol (95%)64-17-5-100 mL-
Deionized Water7732-18-5-50 mL-

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: To the flask, add 4-methoxybenzaldehyde (13.62 g, 100 mmol) and ethanol (100 mL). Stir until the aldehyde is fully dissolved.

  • Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g, 120 mmol) and sodium hydroxide (4.80 g, 120 mmol) in deionized water (50 mL). Caution: This may be slightly exothermic.

  • Reaction: Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Work-up: After 1 hour, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the white crystalline product by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The expected yield is typically >90%. The product, 4-methoxybenzaldehyde oxime, should be a white crystalline solid.[7][8]

Part B: Synthesis of this compound

Rationale: This step employs a catalytic transfer hydrogenation to selectively reduce the oxime's C=N bond. Methanol is an excellent solvent for this reaction, and ammonium formate serves as a convenient and safe source of hydrogen in the presence of the Pd/C catalyst.[6] The final product is isolated as the hydrochloride salt for improved stability.

Materials and Reagents:

ReagentCAS No.M.W.AmountMoles
4-Methoxybenzaldehyde Oxime3717-21-3151.16 g/mol 7.56 g50 mmol
Ammonium Formate540-69-263.06 g/mol 12.61 g200 mmol
Palladium on Carbon (10% Pd)7440-05-3-~0.8 g-
Methanol (MeOH)67-56-1-150 mL-
Hydrochloric Acid (30% aq.)7647-01-0-As needed-
Ethyl Acetate141-78-6-For washing-
Celite®61790-53-2-For filtration-

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde oxime (7.56 g, 50 mmol), ammonium formate (12.61 g, 200 mmol), and methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (~0.8 g) to the stirred suspension. Caution: Pd/C can be pyrophoric. Handle with care, away from ignition sources.

  • Reaction: Stir the mixture at room temperature (20-30°C) for 2-3 hours.[6] Monitor the reaction by TLC until the starting oxime is consumed.

  • Catalyst Removal: Once the reaction is complete, set up a vacuum filtration apparatus with a pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol (~20 mL) to ensure complete recovery of the product.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil or solid.

  • Salt Formation (Optional but Recommended): Dissolve the crude product in a minimal amount of ethyl acetate. While stirring, add 30% aqueous hydrochloric acid dropwise until the solution becomes acidic and a white precipitate forms. Collect the solid by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum. This affords this compound hydrochloride.

Workflow Visualization and Safety

Caption: Step-by-step workflow for the synthesis of this compound.

Critical Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Hydroxylamine Hydrochloride: Toxic if swallowed and causes skin and serious eye irritation.[9] Avoid inhalation of dust. In case of contact, rinse thoroughly with water.[9]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or in the presence of organic solvents and hydrogen. Avoid creating dust. Do not allow the catalyst to dry on filter paper. Quench the catalyst-impregnated Celite pad carefully with water before disposal.

  • Solvents: Methanol is toxic and flammable. Ethyl acetate is flammable. Ensure there are no nearby ignition sources when handling these solvents.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local and institutional regulations. Do not pour chemicals down the drain.[9]

References

  • ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research.
  • PrepChem.com. (n.d.). Synthesis of N-mesyl-O-(p-methoxybenzyl)hydroxylamine.
  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • ChemBK. (2024). O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). O-(4-Methoxybenzyl)hydroxylamine: A Versatile Pharmaceutical Intermediate and Organic Synthesis Reagent.
  • Chemical Journal of Chinese Universities. (2006). Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip.
  • LookChem. (n.d.). 4-Methoxybenzaldehyde oxime.
  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21).
  • Google Patents. (n.d.). US4017512A - Process for producing N-alkylhydroxylamines.

Sources

Application Notes & Protocols: O-(4-Methoxybenzyl)hydroxylamine in the Formation of O-Protected Oximes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, the strategic protection and deprotection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the most fundamental transformations is the conversion of carbonyl compounds—aldehydes and ketones—into more stable derivatives to mask their reactivity during subsequent synthetic steps. O-(4-Methoxybenzyl)hydroxylamine, commonly supplied as its hydrochloride salt, has emerged as a superior reagent for this purpose. It transforms carbonyls into highly stable O-(4-methoxybenzyl) oximes, offering distinct advantages over simple oxime formation.

This guide provides an in-depth exploration of O-(4-Methoxybenzyl)hydroxylamine, detailing its mechanistic underpinnings, strategic advantages, and practical, field-tested protocols for its application. The key to this reagent's utility lies not only in the robust nature of the oxime it forms but also in the unique, orthogonal deprotection strategy enabled by the 4-methoxybenzyl (PMB) group. This allows for the selective unmasking of the carbonyl group under specific oxidative conditions that leave many other common protecting groups intact, a feature of paramount importance in complex, multi-step syntheses.[1][2][3]

It is critical to distinguish the reagent , O -(4-Methoxybenzyl)hydroxylamine, from its isomer, N -(4-Methoxybenzyl)hydroxylamine. The former, which is the focus of this guide, reacts with carbonyls to form O-protected oximes. The latter would react to form nitrones. This distinction is crucial for achieving the desired chemical transformation.

Section 1: The Reagent – O-(4-Methoxybenzyl)hydroxylamine Hydrochloride

The reagent is almost universally supplied and used as its hydrochloride salt to enhance shelf-life and stability. This form requires neutralization in situ to liberate the active nucleophilic hydroxylamine.

Table 1: Reagent Properties

Property Value Reference
Chemical Name O-(4-Methoxybenzyl)hydroxylamine hydrochloride [4]
Synonyms p-Methoxybenzyloxyamine HCl, 1-[(aminooxy)methyl]-4-methoxybenzene HCl [4]
CAS Number 876-33-5 [4]
Molecular Formula C₈H₁₂ClNO₂ [4]
Molecular Weight 189.64 g/mol [4]
Appearance White to off-white solid [4]

| Melting Point | 209-211 °C |[5] |

Stability, Storage, and Handling

Proper handling and storage are essential for maintaining the reagent's efficacy and ensuring laboratory safety.

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6] Recommended storage temperatures are typically between 2-8°C for long-term stability.[7]

  • Handling: O-(4-Methoxybenzyl)hydroxylamine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[6] Therefore, handling should be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[7][8] Avoid generating dust. After handling, wash hands and any exposed skin thoroughly.[6]

Section 2: The Chemistry of Oxime Formation

The reaction between a carbonyl compound and O-(4-Methoxybenzyl)hydroxylamine is a classic nucleophilic addition-elimination (condensation) reaction that proceeds in two main stages.[9][10]

Reaction Mechanism

The overall transformation is the replacement of the carbonyl oxygen with a =N-O-PMB group.

  • Liberation of the Nucleophile: The reaction is typically initiated by adding a mild base (e.g., pyridine, sodium acetate, Na₂CO₃) to neutralize the hydrochloride salt, generating the free hydroxylamine. This step is critical, as the protonated form is not nucleophilic.

  • Nucleophilic Attack: The nitrogen atom of the free hydroxylamine, a potent nucleophile enhanced by the alpha-effect of the adjacent oxygen, attacks the electrophilic carbonyl carbon.[9][11] This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water, often under mildly acidic conditions, to form the stable C=N double bond of the final O-protected oxime.[12]

The pH of the reaction medium is a critical parameter. The reaction requires the presence of the free, nucleophilic hydroxylamine, favoring a more basic environment. However, the dehydration step is acid-catalyzed.[13] Therefore, the reaction is often performed in a buffered solution or with a base that forms a conjugate acid capable of catalyzing the dehydration, typically achieving an optimal pH range of 4-6.

Caption: Mechanism of O-PMB oxime formation.

The Strategic Advantage of the 4-Methoxybenzyl (PMB) Group

The choice of the PMB group is not arbitrary; it imparts unique and highly desirable properties to the resulting oxime, elevating it from a simple derivative to a versatile protecting group.

  • Enhanced Stability: O-PMB oximes exhibit greater hydrolytic stability compared to unprotected oximes or hydrazones, allowing them to withstand a broader range of reaction conditions.[1][14]

  • Orthogonal Deprotection: This is the most significant advantage. While many protecting groups are removed under acidic, basic, or hydrogenolytic conditions, the PMB ether linkage is uniquely susceptible to oxidative cleavage.[3] The electron-donating methoxy group on the benzyl ring facilitates a single-electron transfer (SET) mechanism with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3] This allows for the selective deprotection of the O-PMB oxime to regenerate the parent carbonyl, while other groups like silyl ethers (TBS), benzyl ethers (Bn), acetals, and esters remain untouched.[15]

Section 3: Experimental Protocols

The following protocols are designed as robust starting points for researchers. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

General Considerations
  • Substrate: Aldehydes are generally more reactive than ketones. Sterically hindered ketones may require longer reaction times or elevated temperatures.

  • Solvent: Protic solvents like ethanol or methanol are commonly used. Aqueous systems can also be effective for some substrates, offering a "green" alternative.[16]

  • Base: Pyridine is a classic choice as it acts as both a base and a solvent.[17] However, inorganic bases like sodium carbonate or sodium acetate are often sufficient and easier to remove during workup.[18]

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC), visualizing with a UV lamp and/or a potassium permanganate stain. The oxime product is typically less polar than the starting carbonyl compound.

Protocol 1: Standard Oximation of an Aromatic Aldehyde

This protocol is a reliable method for the conversion of aldehydes like p-anisaldehyde to their corresponding O-PMB oxime.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq.). Dissolve it in ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add O-(4-Methoxybenzyl)hydroxylamine hydrochloride (1.1 eq.) followed by pyridine (2.0 eq.). The pyridine serves to neutralize the HCl salt and catalyze the reaction.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes as eluent). The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, remove the ethanol and pyridine under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove any remaining pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of an O-PMB Oxime using DDQ

This protocol describes the oxidative cleavage of the PMB group to regenerate the parent carbonyl compound.

  • Setup: Dissolve the O-PMB oxime (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., a 18:1 v/v ratio) in a flask protected from light.[15] The presence of water is crucial for the mechanism.[3]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 eq.) portion-wise. A deep green or brown color will likely develop.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting oxime (typically 1-3 hours).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until the color of the organic layer fades.

  • Workup: Separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers and wash with saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude carbonyl compound can be purified by column chromatography to remove the DDQ-hydroquinone byproduct.

Table 2: Representative Reaction Conditions for Oximation

Substrate Type Base Solvent Temp. Typical Time Expected Yield Reference
Aromatic Aldehyde Pyridine Ethanol RT 1-4 h >90% [17]
Aliphatic Aldehyde Na₂CO₃ Methanol RT 2-6 h 85-95% [18]
Aromatic Ketone NaOAc Ethanol/H₂O Reflux 8-16 h 70-85% [16]

| Aliphatic Ketone | Pyridine | Ethanol | Reflux | 12-24 h | 65-80% |[17] |

Section 4: Workflow and Troubleshooting

The overall process provides a robust method for protecting and then liberating a carbonyl group.

Caption: Workflow for PMB-oxime protection and deprotection.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient base to neutralize HCl salt.2. Reagent has degraded due to improper storage.3. Sterically hindered substrate.1. Add additional equivalents of base.2. Use a fresh bottle of the reagent.3. Increase reaction temperature and/or time. Consider a stronger, non-nucleophilic base.
Multiple Products on TLC 1. Formation of E/Z geometric isomers of the oxime.2. Side reactions or degradation of starting material.1. This is common. The mixture can often be carried forward. Isomers may be separable by careful chromatography.2. Re-evaluate reaction conditions (lower temperature, different base/solvent).
Difficult Deprotection 1. Insufficient DDQ.2. Reaction mixture is anhydrous.3. Substrate has other electron-rich moieties sensitive to DDQ.1. Add more DDQ portion-wise.2. Ensure a small amount of water is present in the solvent system.[15]3. This highlights a limitation. If the substrate contains sensitive groups (e.g., electron-rich dienes), this deprotection method may not be suitable.[3]

Conclusion

O-(4-Methoxybenzyl)hydroxylamine is more than just a reagent for carbonyl derivatization; it is a strategic tool for advanced organic synthesis. Its ability to form highly stable O-PMB oximes provides robust protection for aldehydes and ketones. More importantly, the unique susceptibility of the PMB group to mild oxidative cleavage with reagents like DDQ offers an invaluable orthogonal deprotection strategy. This allows chemists to selectively unmask a carbonyl group late in a synthetic sequence without disturbing other sensitive protecting groups, streamlining the path to complex molecular targets. By understanding the underlying mechanisms and employing the robust protocols outlined here, researchers, scientists, and drug development professionals can effectively leverage this versatile reagent to overcome synthetic challenges and accelerate their research endeavors.

References

  • PrepChem.com. Synthesis of N-mesyl-O-(p-methoxybenzyl)hydroxylamine.
  • Lad, P., et al. SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of ChemTech Research.
  • NINGBO INNO PHARMCHEM CO.,LTD. O-(4-Methoxybenzyl)hydroxylamine: A Versatile Pharmaceutical Intermediate and Organic Synthesis Reagent.
  • ResearchGate. Challenges in catalytic reduction of oximes to hydroxylamine products.
  • ResearchGate. The relative stability of the hydroxylamine (D′) and oxime (D″) derivatives.
  • Organic Syntheses. Submitted by Francis Loiseau and André M. Beauchemin.
  • Horita, K., et al. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • Mas-Roselló, J., & Cramer, N. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed.
  • Li, J., et al. An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry.
  • Rzepa, H. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • Karmakar, B., & Banerji, A. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
  • International Journal of Research in Engineering and Science. Green Approach for Synthesis of Oximes by Using Natural Acids.
  • Wikipedia. Oxime.
  • Horita, K., et al. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. SciSpace.
  • ChemTube3D. Oxime formation.
  • Horita, K., et al. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar.
  • ResearchGate. What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?.
  • Allen. Aldehydes and ketones , on treatment with hydroxylamine give.
  • Organic Syntheses. HYDROXYLAMINE HYDROCHLORIDE and ACETOXIME.
  • SynArchive. Protection of Alcohol by Ether.
  • Indian Academy of Sciences. the practical synthesis of aryl oximes from aryl aldehydes under catalyst-fr.
  • BYJU'S. Oximes.
  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
  • Hyma Synthesis Pvt. Ltd. Product List.
  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • YouTube. Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement..
  • Organic Chemistry Portal. Hydroxylamine synthesis by oxidation.
  • Master Organic Chemistry. Beckmann Rearrangement.
  • ResearchGate. (PDF) An efficient one pot synthesis of oxime by classical method.
  • ChemBK. O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride.

Sources

Application Notes and Protocols: Facile Removal of the N-(4-methoxybenzyl) Group from Selenocysteine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-methoxybenzyl (Mob) group is a critical side-chain protectant for selenocysteine (Sec) in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions of the highly nucleophilic selenol. However, its removal has historically required harsh, often toxic reagents. This guide details modern, gentle, and highly efficient "one-pot" deprotection methodologies suitable for sensitive and complex peptides. We provide in-depth analysis of two primary strategies: Reductive Cleavage using a triethylsilane (TES)-based cocktail and Electrophilic Disulfide-Mediated Cleavage with 2,2'-dithiobis(5-nitropyridine) (DTNP). This document offers detailed mechanistic insights, step-by-step protocols, comparative data, and troubleshooting advice for researchers in peptide chemistry and drug development.

Introduction: The Challenge of Selenocysteine Deprotection

Selenocysteine, the 21st proteinogenic amino acid, imparts unique redox properties to selenoproteins. Its chemical synthesis, particularly through SPPS, necessitates robust protection of the selenol (SeH) functional group. The N-(4-methoxybenzyl) or Mob group has been a widely used protectant due to its stability during the iterative steps of peptide chain elongation.

The primary challenge arises during the final deprotection step. The cleavage of the Sec-Mob bond must be efficient and complete without damaging the peptide backbone or sensitive residues. Early methods often relied on aggressive acids like hydrogen fluoride (HF), which can lead to peptide degradation and side reactions. Recent advancements have produced milder and more selective methods that can be integrated directly into the final trifluoroacetic acid (TFA) cleavage cocktail, streamlining the entire synthesis workflow.[1][2]

Mechanistic Principles of Mob Group Removal

The removal of the acid-labile Mob group is initiated by protonation, leading to the formation of a stable 4-methoxybenzyl carbocation. The success of the deprotection hinges on the efficient trapping, or "scavenging," of this reactive cation to prevent its re-attachment or reaction with nucleophilic residues like Tryptophan or Methionine. Modern protocols are designed around this core principle.

Reductive Cleavage with Silanes

Hydrosilanes, such as triethylsilane (TES) or triisopropylsilane (TIS), have been identified not merely as scavengers but as active reducing agents that facilitate the cleavage of the C–Se bond in Sec(Mob).[3][4] In a strong acidic environment like TFA, the silane delivers a hydride to the benzyl group, promoting its removal and yielding the free selenol.

G

Electrophilic Disulfide-Mediated Cleavage

An alternative gentle method utilizes electrophilic disulfides, most notably 2,2'-dithiobis(5-nitropyridine) (DTNP).[5][6] In TFA, the pyridine nitrogen of DTNP is protonated, which "activates" the disulfide bond, making it highly electrophilic.[5] The nucleophilic selenium of the Sec(Mob) residue attacks this activated disulfide. This leads to the removal of the Mob group and the formation of a temporary Sec(5-Npys) adduct. This adduct can then be reduced to the free selenol in a subsequent step, if required. A key advantage for selenocysteine is that this reaction proceeds efficiently without the need for additional scavengers like thioanisole, which are required for the analogous deprotection of Cys(Mob).[5]

G

Experimental Workflow and Protocols

The deprotection of Sec(Mob) is typically performed concurrently with the cleavage of the peptide from the solid-phase resin.

G Resin Peptide-Sec(Mob)-Resin Cocktail Prepare Cleavage/ Deprotection Cocktail Resin->Cocktail Incubate Incubate Resin with Cocktail (e.g., 40°C, 4 hours) Cocktail->Incubate Filter Filter to Collect Crude Peptide Solution Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Purify Purify via HPLC Precipitate->Purify Analyze Analyze via MS / HPLC Purify->Analyze

Protocol 1: Reductive Deprotection with TFA/TES/Thioanisole

This method is highly efficient, providing complete deprotection and yielding a product with minimal contaminants, often directly as the oxidized diselenide dimer.[1][2]

Materials:

  • Peptide-resin containing Sec(Mob)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triethylsilane (TES)

  • Thioanisole

  • Cold anhydrous diethyl ether

  • Reaction vessel, shaker, centrifuge

Procedure:

  • Preparation of Cleavage Cocktail: In a fume hood, prepare the deprotection cocktail by combining TFA/TES/Thioanisole in a 96:2:2 volumetric ratio . For 10 mL of cocktail, this corresponds to 9.6 mL TFA, 0.2 mL TES, and 0.2 mL Thioanisole. Prepare the solution fresh before use.

  • Resin Treatment: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).

  • Incubation: Seal the reaction vessel and incubate at 40°C for 4 hours with gentle agitation.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small additional volume of TFA and combine the filtrates.

  • Precipitation: Reduce the volume of the TFA solution under a stream of nitrogen or argon. Add the concentrated solution dropwise to a 10-fold volume of cold, stirred diethyl ether. The peptide will precipitate as a white solid.

  • Workup: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers.

  • Drying and Storage: Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC and characterization by mass spectrometry.

Protocol 2: Electrophilic Disulfide-Mediated Deprotection with DTNP

This method is exceptionally mild and can be performed with sub-stoichiometric amounts of DTNP.[5][6] It offers excellent orthogonality, as Cys(Mob) is stable under these conditions in the absence of thioanisole.[5]

Materials:

  • Peptide-resin containing Sec(Mob)

  • Trifluoroacetic acid (TFA), reagent grade

  • 2,2'-dithiobis(5-nitropyridine) (DTNP)

  • Cold anhydrous diethyl ether

  • Optional: Reducing agent like Dithiothreitol (DTT) or Ascorbic Acid for subsequent adduct cleavage.

Procedure:

  • Preparation of Cleavage Cocktail: Prepare a solution of TFA. Dissolve DTNP directly in the TFA. For full deprotection, approximately 1.3 equivalents of DTNP relative to the peptide-resin loading is sufficient.[5] For example, for a resin with a loading of 0.5 mmol/g, use ~0.65 mmol of DTNP per gram of resin.

  • Resin Treatment: Add the DTNP/TFA cocktail to the peptide-resin.

  • Incubation: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction by cleaving a small aliquot for HPLC/MS analysis.

  • Peptide Isolation and Precipitation: Follow steps 4-7 as described in Protocol 1. The resulting peptide will contain the Sec(5-Npys) adduct.

  • (Optional) Reduction to Free Selenol: If the free selenol is required, the purified peptide containing the Sec(5-Npys) adduct can be treated with a reducing agent (e.g., DTT in a buffered solution) to yield the final deprotected peptide.

Comparative Data and Method Selection

The choice of deprotection method depends on the peptide sequence and the desired final product.

Table 1: Comparison of Reductive Cleavage Cocktails for Sec(Mob) Deprotection Conditions: All cocktails were incubated with a test peptide at 40°C for 4 hours.[1]

Cocktail Composition (v/v/v)Deprotection EfficiencyKey Observations
TFA / TES / Thioanisole (96:2:2) ~100% Most efficient method. Clean product profile, peptide yielded mainly in the diselenide form.[1]
TFA / TES / H₂O (96:2:2)~100%Nearly complete deprotection, but may show more impurities than the thioanisole cocktail.
TFA / Phenol / H₂O (96:2:2)~98%Effective, but can result in unidentified byproducts.
Neat TFA (Control)~30%Demonstrates the necessity of scavengers/reductants for efficient deprotection.

Table 2: Orthogonality of DTNP Deprotection for Sec(Mob) vs. Cys(Mob) [5]

ResidueReagent CocktailThioanisole Required?Outcome
Sec(Mob) DTNP in TFANo Facile deprotection to Sec(5-Npys) adduct.
Cys(Mob)DTNP in TFAYes Thioanisole is absolutely required for the deprotection of the sulfur analogue.[5]

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Deprotection Insufficient reaction time or temperature. Reagent degradation.For the reductive method, ensure the temperature is maintained at 40°C and extend the reaction time if necessary. For the DTNP method, ensure DTNP is fully dissolved. Use freshly prepared cocktails.
Unidentified Peaks in HPLC Side reactions from carbocation attack. Scavenger-related byproducts.Ensure an adequate concentration of scavengers (TES, thioanisole). The TFA/TES/thioanisole method is reported to be very clean.[1] Ensure thorough washing of the precipitated peptide with cold ether.
Product Contamination (DTNP Method) Residual 5-nitro-2-thiopyridine byproduct.Extensive washing of the precipitated peptide is required.[1][2] HPLC purification is essential to isolate the desired peptide adduct.
Peptide Dimerization Oxidation of the free selenol to a diselenide bridge.This is often the expected and desired outcome, especially with the TFA/TES/thioanisole method.[1] If the monomeric free selenol is required, perform the cleavage and workup under an inert atmosphere and consider adding a reducing agent like DTT to the purification buffers.

Conclusion

The successful incorporation of selenocysteine into synthetic peptides is critically dependent on the final deprotection step. The development of gentle, one-pot procedures represents a significant advancement over harsh, historical methods. The TFA/TES/thioanisole reductive cocktail stands out for its efficiency and the cleanliness of the resulting crude product, making it an excellent choice for routine deprotection.[1][2] The DTNP-mediated method offers a powerful tool for orthogonal deprotection strategies, allowing for the selective unmasking of selenocysteine in the presence of protected cysteine residues. By understanding the mechanisms and following the detailed protocols outlined in this guide, researchers can confidently and efficiently produce high-quality selenocysteine-containing peptides for their research and development needs.

References

  • Muttenthaler, M., et al. (2010). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science.
  • Harris, K. M., & Hondal, R. J. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Science.
  • Rys, A. N., & Hondal, R. J. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10), e3209.
  • Schroll, A. L., et al. (2012). The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides. Journal of Peptide Science.
  • Flemer Jr, S., et al. (2012). The use of 2,2'-Dithiobis(5-nitropyridine) (DTNP) for Deprotection and Diselenide Formation in Protected Selenocysteine-Containing Peptides. ResearchGate.
  • Rys, A. N., & Hondal, R. J. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. ResearchGate.
  • Schroll, A. L., et al. (2012). The use of 2,2'-dithiobis(5-nitropyridine) (DTNP) for deprotection and diselenide formation in protected selenocysteine-containing peptides. Semantic Scholar.
  • Rys, A. N., & Hondal, R. J. (2016). Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis. ResearchGate.
  • University of Zagreb. (n.d.). Solid Phase Peptide Synthesis.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • Harris, K. M., & Hondal, R. J. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. ResearchGate.
  • Flemer Jr, S. (2011). Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis. Molecules.
  • Muttenthaler, M., et al. (2010). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein and Peptide Letters.
  • Scott, P. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
  • Fujii, N. (1995). [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. Yakugaku Zasshi.
  • E-Jean, C., et al. (2005). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.

Sources

The Strategic Application of N-(4-Methoxybenzyl)hydroxylamine in Synthesis: A Guide to Nitrone Formation with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-(4-Methoxybenzyl)hydroxylamine in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science, the strategic manipulation of carbonyl groups is a cornerstone of molecular design. This compound has emerged as a reagent of significant interest for researchers, scientists, and drug development professionals. Its utility lies in its reaction with aldehydes and ketones to form N-(4-methoxybenzyl) nitrones, which are stable, versatile intermediates. The para-methoxybenzyl (PMB) group imparts unique properties, serving not only as a sterically and electronically influencing moiety but also as a readily cleavable protecting group under specific oxidative or acidic conditions.

This technical guide provides an in-depth exploration of the reaction between this compound and carbonyl compounds. It is designed to equip researchers with both the foundational knowledge and practical protocols necessary to leverage this chemistry effectively in their synthetic endeavors. We will delve into the mechanistic underpinnings of nitrone formation, provide detailed experimental procedures, and discuss the strategic applications of the resulting products, particularly in the context of drug discovery.

Core Principles: The Chemistry of Nitrone Formation

The reaction of an N-substituted hydroxylamine with an aldehyde or a ketone is a classic condensation reaction that yields a nitrone and water.[1] This transformation is a cornerstone of synthetic chemistry due to the rich reactivity of the resulting nitrone functionality, which can act as a 1,3-dipole in cycloaddition reactions, a key step in the synthesis of complex heterocyclic scaffolds.[2]

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of this compound, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This initial attack forms a tetrahedral intermediate known as a hemiaminal.[1]

  • Dehydration: The hemiaminal intermediate is typically unstable and readily eliminates a molecule of water to form the stable C=N double bond of the nitrone. This dehydration step is often the driving force for the reaction and can be facilitated by mild acid or base catalysis.

The presence of the 4-methoxybenzyl group on the nitrogen atom provides steric bulk and electronic stability to the resulting nitrone. Furthermore, this group can be selectively removed at a later synthetic stage, unmasking the N-H functionality if desired.[3][4]

Visualizing the Mechanism and Workflow

To provide a clear visual representation of the processes discussed, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

G cluster_mechanism Reaction Mechanism: Nitrone Formation carbonyl Aldehyde/Ketone (R1, R2 = H, Alkyl, Aryl) tetrahedral_intermediate Tetrahedral Intermediate (Hemiaminal) carbonyl->tetrahedral_intermediate Nucleophilic Attack hydroxylamine This compound hydroxylamine->tetrahedral_intermediate nitrone N-(4-Methoxybenzyl)nitrone tetrahedral_intermediate->nitrone Dehydration water H₂O tetrahedral_intermediate->water

Caption: Mechanism of Nitrone Formation.

G cluster_workflow General Experimental Workflow start Combine Aldehyde/Ketone and This compound reaction Reaction in Suitable Solvent (e.g., Ethanol, Toluene) start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography/Recrystallization) workup->purification product Pure Nitrone Product purification->product

Caption: Experimental Workflow for Nitrone Synthesis.

Application in Drug Development: IDO1 Inhibitor Synthesis

A significant application of this compound lies in the development of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1).[5][6] IDO1 is an enzyme implicated in immune suppression within the tumor microenvironment, making it a compelling target for cancer immunotherapy.[7] Hydroxylamine derivatives have shown promise as IDO1 inhibitors, and the use of this compound allows for the synthesis of diverse compound libraries for screening and optimization.[5][8] The PMB group can serve to modulate the physicochemical properties of the inhibitor or act as a protecting group during the synthesis of more complex analogs.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-(4-methoxybenzyl) nitrones and the subsequent deprotection of the PMB group.

Protocol 1: General Procedure for the Synthesis of N-(4-Methoxybenzyl)nitrones from Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • This compound hydrochloride (1.1 mmol, 1.1 equiv)

  • Anhydrous ethanol (10 mL)

  • Pyridine (1.2 mmol, 1.2 equiv) or Sodium Acetate (1.5 mmol, 1.5 equiv)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add this compound hydrochloride (1.1 mmol).[9]

  • Add a mild base such as pyridine (1.2 mmol) or sodium acetate (1.5 mmol) to the mixture.[9]

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).[9]

  • Separate the organic layer and wash it sequentially with water (2 x 15 mL) and brine (15 mL).[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(4-Methoxybenzyl)nitrone.[9]

Protocol 2: Synthesis of N-(4-Methoxybenzyl)nitrones from Ketones under Thermal Conditions

Ketones are generally less reactive than aldehydes, and thus may require more forcing conditions.

Materials:

  • Ketone (1.0 mmol, 1.0 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • tert-Butanol (t-BuOH) (5 mL)

  • Sealed reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • In a sealable reaction vessel, combine the ketone (1.0 mmol) and this compound (1.0 mmol).

  • Add tert-Butanol (5 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture to 110 °C. These thermal conditions have been found to minimize hydroxylamine decomposition.[10]

  • Maintain the temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Deprotection of the N-(4-Methoxybenzyl) Group

The PMB group can be cleaved under oxidative conditions, for example, using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Materials:

  • N-(4-Methoxybenzyl)nitrone (1.0 mmol, 1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 1.2 equiv)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Water (1 mL)

  • Round-bottom flask with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the N-(4-Methoxybenzyl)nitrone (1.0 mmol) in a mixture of dichloromethane (10 mL) and water (1 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2 mmol) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to stir at 0 °C and warm to room temperature over 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected nitrone.

Quantitative Data Summary

The efficiency of nitrone formation is substrate-dependent. The following table provides a summary of expected yields for the reaction of N-benzylhydroxylamines with various aldehydes, which can be considered analogous to the reactivity of this compound.

Aldehyde SubstrateProductSolventDesiccantYield (%)Reference
BenzaldehydeC-Phenyl-N-benzylnitroneDichloromethaneMgSO₄95[11]
4-NitrobenzaldehydeC-(4-Nitrophenyl)-N-benzylnitroneDichloromethaneMgSO₄92[11]
2-FuraldehydeC-(2-Furyl)-N-benzylnitroneDichloromethaneMgSO₄85[11]
PropanalC-Ethyl-N-benzylnitroneDichloromethaneMgSO₄78[11]

Table adapted from data on N-benzylnitrone synthesis, which is expected to have similar reactivity.[11]

Conclusion and Future Outlook

This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its ability to readily form stable nitrones with a wide range of aldehydes and ketones, coupled with the unique properties of the PMB group, makes it an invaluable reagent for the construction of complex molecules. The protocols and principles outlined in this guide are intended to provide a solid foundation for the application of this chemistry in research and development. As the demand for novel chemical entities in medicine and materials science continues to grow, the strategic use of versatile reagents like this compound will undoubtedly play a crucial role in driving innovation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. O-(4-Methoxybenzyl)hydroxylamine: A Versatile Pharmaceutical Intermediate and Organic Synthesis Reagent. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. [Link]
  • LeBel, N. A.; Hwang, D. Nitrones for Intramolecular 1,3-Dipolar Cycloadditions. Org. Synth.1980, 59, 65. [Link]
  • Pfeiffer, J. Y.; Beauchemin, A. M. Simple Thermal Conditions for the Synthesis of Ketonitrones. J. Org. Chem.2009, 74 (21), 8381–8383. [Link]
  • Royal Society of Chemistry.
  • Organic Syntheses. A Photoredox-Catalyzed Synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). [Link]
  • Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC2014, 2014, 543435. [Link]
  • Dondoni, A.; Franco, S.; Junquera, F.; Merchán, F.; Merino, P.; Tejero, T. A General Procedure for the Synthesis of N-Benzyl Nitrones. Synth. Commun.1994, 24 (18), 2537–2550. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. O-(4-Methoxybenzyl)
  • ResearchGate.
  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? [Link]
  • White Rose eTheses Online. Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. [Link]
  • ACS Publications. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. [Link]
  • ResearchGate.
  • International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]
  • ePrints Soton. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. [Link]
  • ResearchGate. (PDF) Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. [Link]
  • ResearchGate.
  • Magritek.
  • MDPI. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. [Link]
  • ResearchGate.
  • PubMed. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. [Link]
  • ResearchGate. (PDF) Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. [Link]
  • Google Patents. US2784174A - Condensation products of thiophenes with formaldehyde and hydroxylamine salts.
  • PubMed. A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. [Link]

Sources

Quantitative Analysis of N-(4-Methoxybenzyl)hydroxylamine: Robust HPLC-UV and High-Sensitivity LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive guide details validated analytical methods for the precise and accurate quantification of N-(4-Methoxybenzyl)hydroxylamine. This compound is a key intermediate in organic synthesis, a protecting group for carbonyls, and a derivatizing agent used in bioconjugation chemistry[1]. Accurate quantification is critical for process control, impurity profiling, and stability testing in pharmaceutical development. We present two robust, self-validating protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. Both methods are designed and validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance[2][3][4].

Introduction and Significance

This compound (CAS No: 51307-59-6) is a hydroxylamine derivative whose utility in pharmaceutical synthesis is growing[5][6][7]. Its role as a synthetic building block and its potential to be present as a residual intermediate or impurity necessitates reliable analytical methods for its control. Furthermore, hydroxylamine-containing compounds are often scrutinized as potential genotoxic impurities (GTIs), which must be controlled at parts-per-million (ppm) levels in drug substances[8][9]. Therefore, having validated, sensitive, and specific analytical procedures is not merely a quality control measure but a fundamental requirement for ensuring drug safety and efficacy[10][11][12].

This application note provides researchers and drug development professionals with the necessary protocols to confidently quantify this compound, ensuring product quality and supporting regulatory submissions.

Compound Properties

Property Value Source
Chemical Name This compound [5]
CAS Number 51307-59-6 [5]
Molecular Formula C8H11NO2 [5]
Molecular Weight 153.18 g/mol [5]

| Structure | ONCC1=CC=C(OC)C=C1 |[7] |

General Analytical Workflow

The quantification process follows a structured workflow, from sample receipt to final data reporting. This ensures reproducibility and traceability, which are cornerstones of Good Manufacturing Practices (GMP).

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt SamplePrep Sample Preparation Sample->SamplePrep StdPrep Standard Preparation Calibration Calibration Curve StdPrep->Calibration Sequence Sequence Run SamplePrep->Sequence Instrument Instrument Setup (HPLC or LC-MS/MS) Instrument->Sequence Integration Peak Integration Sequence->Integration Integration->Calibration Quant Quantification Calibration->Quant Report Final Report Quant->Report

Figure 1: General workflow for the quantification of this compound.

Method 1: Quantification by Reverse-Phase HPLC-UV

This method is ideal for the quantification of this compound in bulk drug substances or formulations where concentration levels are expected to be relatively high (above ~0.05% w/w). The presence of the methoxy-substituted benzene ring provides a strong chromophore for reliable UV detection[13].

Principle of HPLC-UV

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (a C18 silica-based column) and a liquid mobile phase. This compound, being a moderately polar compound, is well-retained and separated from more polar or less polar impurities. Following separation, the compound passes through a UV detector, where it absorbs light at a specific wavelength (e.g., ~225 nm). The amount of light absorbed is directly proportional to its concentration, allowing for accurate quantification against a known standard.

HPLC_Principle cluster_hplc HPLC System MobilePhase Mobile Phase Solvent A + Solvent B Pump Pump Isocratic or Gradient Flow MobilePhase->Pump Injector Autosampler Injects Sample Pump->Injector Column C18 Column Separation Occurs Here Injector->Column Detector UV Detector λ = 225 nm Column->Detector Waste Waste Detector->Waste Flow DataSystem Data System Chromatogram Detector->DataSystem Signal

Figure 2: Schematic of the HPLC-UV system for analyte quantification.

Detailed Experimental Protocol

A. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

B. Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standards: Perform serial dilutions of the stock standard with the diluent to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

C. Sample Preparation

  • Accurately weigh a sample amount equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

D. Instrumentation and Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 225 nm

| Run Time | 15 minutes |

Method Validation Protocol (ICH Q2(R1))

Method validation is documented evidence that the procedure is suitable for its intended purpose[2][14][15].

  • Specificity: Analyze a blank (diluent), a placebo (formulation matrix without the analyte), and a spiked sample. No interfering peaks should be observed at the retention time of this compound.

  • Linearity: Inject the calibration standards (1-100 µg/mL) in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the placebo matrix at three concentration levels (e.g., 5, 25, 75 µg/mL). The mean recovery should be within 98.0% to 102.0%.[16][17]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a standard at 100% concentration (50 µg/mL). The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD over two days should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.[8]

  • Limit of Detection (LOD): Determine the lowest concentration that can be detected. This is often established where the signal-to-noise ratio is approximately 3:1.[8]

Expected Performance Data
Validation ParameterAcceptance CriteriaExpected Result
Specificity No interferenceComplies
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLVerified
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%1.2%
LOQ S/N ≥ 101.0 µg/mL
LOD S/N ≥ 30.3 µg/mL

Method 2: Quantification by LC-MS/MS

For trace-level analysis, such as quantifying this compound as a genotoxic impurity in a drug substance, LC-MS/MS provides unparalleled sensitivity and specificity[9][18][19].

Principle of LC-MS/MS

This technique couples the separation power of LC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI). The first quadrupole (Q1) selects the protonated molecular ion ([M+H]⁺) of the analyte. This precursor ion is then fragmented in the collision cell (Q2). The second quadrupole (Q3) selects specific fragment ions (product ions) for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling femtomole-level detection[20][21][22].

LCMS_Principle cluster_lcms LC-MS/MS System LC LC System (Separation) Source ESI Source (Ionization) LC->Source Q1 Quadrupole 1 (Q1) Precursor Ion Selection Source->Q1 Q2 Collision Cell (Q2) Fragmentation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data System Detector->Data

Figure 3: Principle of analyte detection using tandem mass spectrometry.

Detailed Experimental Protocol

A. Reagents and Materials

  • All reagents from Method 1.

  • Mass spectrometry (MS) grade solvents and additives are required.

  • Isotopically labeled internal standard (IS), if available (e.g., N-(4-Methoxybenzyl-d3)hydroxylamine), is highly recommended to correct for matrix effects and extraction variability.

B. Standard Solution Preparation

  • Stock Standard (100 µg/mL): Prepare as in Method 1, but use MS-grade diluent.

  • Working Standards: Perform serial dilutions to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL. Each standard should be spiked with the internal standard at a constant concentration (e.g., 10 ng/mL).

C. Sample Preparation (from a biological matrix like plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

D. Instrumentation and LC-MS/MS Conditions

Parameter Condition
LC System Waters Acquity UPLC or equivalent
MS System Sciex 6500+ QTRAP or equivalent
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5-95% B; 2-2.5 min: 95% B; 2.5-3.0 min: 95-5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive
MRM Transition Analyte: 154.1 -> 121.1; IS (example): 157.1 -> 124.1

| Source Temp. | 550 °C |

Method Validation Protocol

Validation follows the same principles as the HPLC-UV method, with additional consideration for matrix effects, which must be assessed by comparing the analyte response in a post-extraction spiked sample to that of a neat solution.

Expected Performance Data
Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference in MRMComplies
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mLVerified
Accuracy (% Recovery) 85.0 - 115.0%97.2%
Precision (RSD) ≤ 15.0%6.5%
LOQ S/N ≥ 100.1 ng/mL
LOD S/N ≥ 30.03 ng/mL

Conclusion

This application note provides two fully detailed and validated methods for the quantification of this compound. The HPLC-UV method is a robust, cost-effective, and reliable technique for routine quality control of bulk materials and formulations. For applications requiring higher sensitivity, such as impurity testing or bioanalysis, the LC-MS/MS method offers superior performance, allowing for quantification at the ng/mL level. Both protocols are designed to be compliant with the stringent requirements of the pharmaceutical industry, ensuring data of the highest quality and integrity. Adherence to these protocols and their validation framework will support robust drug development programs and successful regulatory filings.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][15]
  • Shabir, G. A. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link][17]
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][11]
  • ResearchGate. (2019). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link][25]
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link][16]
  • PubMed. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. [Link][8]
  • Pharma Beginners. (2023).
  • Asian Journal of Pharmaceutical Research. (2022). RP-HPLC Technique. [Link][28]
  • IJPPR. (2018).
  • PubMed. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. [Link][9]
  • SciSpace. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. [Link][19]
  • ACS Publications. (2022). Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. [Link][21]
  • NIH. (2013). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. [Link][22]
  • Agilent. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link][23]
  • ResearchGate. (2015).
  • Indian Journal of Chemistry. (2019). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). [Link][13]
  • Scripta Scientifica Pharmaceutica. (2021). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND. [Link][14]

Sources

Application Notes and Protocols for N-(4-Methoxybenzyl)hydroxylamine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Peptide Hydroxamic Acids

Peptide hydroxamic acids represent a pivotal class of molecules in medicinal chemistry and drug development. Their potent ability to chelate metal ions, particularly zinc (Zn²⁺), positions them as highly effective inhibitors of metalloenzymes.[1][2] This characteristic is the cornerstone of their therapeutic applications, most notably as Histone Deacetylase (HDAC) inhibitors for cancer therapy.[1] The synthesis of these valuable compounds, however, presents unique challenges, especially when incorporating the hydroxamic acid moiety into a complex peptide sequence. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient methodology to overcome these hurdles. This guide details the application of N-(4-Methoxybenzyl)hydroxylamine as a key reagent in the Fmoc-based solid-phase synthesis of C-terminal peptide hydroxamic acids.

The Role of this compound in SPPS

In the Fmoc/tBu strategy of SPPS, the synthesis of a C-terminal hydroxamic acid requires a hydroxylamine precursor that is stable throughout the synthesis cycles (which involve repeated exposure to a base like piperidine) yet can be deprotected under conditions that also remove side-chain protecting groups without degrading the peptide.

This compound is an ideal reagent for this purpose. The 4-methoxybenzyl (PMB) group serves as an acid-labile protecting group for the hydroxylamine's oxygen atom. This strategy involves anchoring the this compound to a highly acid-sensitive resin, followed by standard Fmoc-SPPS elongation of the peptide chain from the free amino group of the hydroxylamine. The PMB group remains intact during the repetitive base treatments for Fmoc removal. In the final step, a strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the PMB group along with the tert-butyl-based side-chain protecting groups, yielding the desired peptide hydroxamic acid.[1]

Causality Behind Experimental Choices:

  • Choice of Resin: A highly acid-labile resin, such as 2-Chlorotrityl chloride (2-CTC) resin, is selected. Its extreme sensitivity to acid allows for the cleavage of the final peptide under mild acidic conditions, which helps to preserve the integrity of the desired product.[3][4][5][6]

  • Protecting Group Strategy: The 4-methoxybenzyl (PMB) group is chosen for its compatibility with the Fmoc/tBu SPPS workflow. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by TFA.[1] This orthogonality is fundamental to the success of the synthesis.

  • Cleavage Cocktail: The final cleavage is performed with a cocktail containing TFA and scavengers. The PMB group, upon cleavage, generates a stable 4-methoxybenzyl cation. This reactive electrophile can cause unwanted side reactions with nucleophilic amino acid residues like Tryptophan or Methionine. Scavengers, such as triisopropylsilane (TIS), are crucial to quench these cations and prevent the formation of impurities.[7][8]

Experimental Workflow Overview

The overall process can be visualized as a three-stage workflow:

Caption: Workflow for SPPS of peptide hydroxamic acids.

Detailed Protocols

Protocol 1: Preparation of this compound-Functionalized Resin

This protocol describes the attachment of this compound to 2-Chlorotrityl chloride (2-CTC) resin.

Materials:

ReagentM.W.Suggested Amount (for 1g resin)Equivalents
2-Chlorotrityl chloride resin (1.2 mmol/g)-1.0 g1.0
This compound HCl189.64455 mg2.0
Diisopropylethylamine (DIPEA)129.24835 µL4.0
Dichloromethane (DCM), anhydrous84.93~50 mL-
Methanol (MeOH), anhydrous32.04~5 mL-
N,N-Dimethylformamide (DMF)73.09~30 mL-

Procedure:

  • Resin Swelling: Place 1.0 g of 2-CTC resin in a reaction vessel. Add 10 mL of anhydrous DCM and allow the resin to swell for 30 minutes with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve 455 mg (2.0 eq) of this compound hydrochloride in 10 mL of anhydrous DCM. Add 835 µL (4.0 eq) of DIPEA to neutralize the hydrochloride salt and generate the free amine. Stir for 5 minutes.

  • Attachment Reaction: Drain the DCM from the swollen resin. Add the solution from step 2 to the resin. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add 1 mL of anhydrous MeOH to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with:

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the functionalized resin under high vacuum to a constant weight. The loading can be estimated by the weight gain.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a standard cycle for elongating the peptide chain on the prepared resin.

Materials:

ReagentPurposeTypical Concentration/Amount (per cycle)
Peptide-resin from Protocol 1Solid support~0.1 mmol scale
20% (v/v) Piperidine in DMFFmoc deprotection5 mL
Fmoc-protected amino acidBuilding block3-4 equivalents
HATUCoupling reagent3-4 equivalents
DIPEABase for coupling6-8 equivalents
DMFSolventAs needed
DCMSolvent for washingAs needed

Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF.

    • Agitate for 10 minutes.

    • Drain the solution.[9]

  • Washing: Wash the resin thoroughly with DMF (5-7 times, 10 mL each) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-4 eq) and HATU (3-4 eq) in a minimal amount of DMF.

    • Add DIPEA (6-8 eq) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 45-60 minutes.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step to release the peptide hydroxamic acid from the solid support and remove all protecting groups.

Cleavage Cocktail Composition:

ReagentPurposeVolume %
Trifluoroacetic Acid (TFA)Cleaves peptide from resin and removes protecting groups95%
Triisopropylsilane (TIS)Scavenger for carbocations2.5%
Deionized Water (H₂O)Proton source and scavenger2.5%

Procedure:

  • Final Fmoc Removal: After the last coupling cycle, perform the Fmoc deprotection as described in Protocol 2, steps 2 and 3.

  • Resin Preparation: Wash the deprotected peptide-resin thoroughly with DCM (5 x 10 mL) and dry it under high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL for a 0.1 mmol synthesis) to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation:

    • Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether with gentle vortexing.

    • A white precipitate of the crude peptide should form.

  • Collection and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide hydroxamic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Cleavage and Deprotection

The final TFA treatment is a concerted process involving the acid-catalyzed cleavage of multiple protecting groups.

Caption: Final cleavage and deprotection mechanism.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process controls:

  • Kaiser Test: This colorimetric test is used after each coupling step to detect free primary amines. A negative result (yellow beads) indicates a complete reaction, ensuring the integrity of the peptide sequence.

  • Mass Spectrometry: After final cleavage, a small aliquot of the crude product should be analyzed by mass spectrometry (e.g., LC-MS). The observed molecular weight should match the calculated mass of the target peptide hydroxamic acid, confirming the success of the synthesis and deprotection steps.

  • RP-HPLC Analysis: Analytical RP-HPLC of the crude product provides a purity profile and confirms the presence of the main product peak.

By integrating these checkpoints, researchers can monitor the synthesis at critical stages, troubleshoot any issues promptly, and ensure the identity and purity of the final peptide hydroxamic acid.

References

  • Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 978-993. [Link]
  • Giraud, M., et al. (2009). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
  • Salvino, J. M., et al. (2006). Preparation of hydroxamic acids from esters in solution and on the solid phase. (U.S. Patent No. US20060009658A1).
  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
  • ChemBK. (2024). O-(4-Methoxy--benzyl)hydroxylamine hydrochloride.
  • Google Patents. (n.d.). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • Johnson, T., et al. (1995). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. PubMed. [Link]
  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
  • Torres, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). TFA cleavages of exenatide resin using thiol scavengers shown in Fig. 1. [Link]
  • Aapptec. (n.d.). Peptide Synthesis Resins.
  • ResearchGate. (2019). Methods for Hydroxamic Acid Synthesis. [Link]
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?[Link]
  • Peptideweb.com. (n.d.). Loading protocols.
  • Barlos, K., et al. (2007). Chlorotrityl Chloride (CTC) Resin as a Reusable Carboxyl Protecting Group. Universidad de La Rioja. [Link]

Sources

Application Notes and Protocols: N-(4-Methoxybenzyl)hydroxylamine as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Synthetic Chemists

Prepared by: Gemini, Senior Application Scientist

Section 1: Reagent Profile and Strategic Overview

N-(4-Methoxybenzyl)hydroxylamine is a pivotal reagent in modern organic synthesis, primarily valued for its role as a stable and reliable precursor to N-benzyl nitrones. The presence of the 4-methoxybenzyl (PMB) group confers advantageous properties to both the hydroxylamine and its subsequent derivatives, including enhanced stability and crystallinity, which often simplifies handling and purification. Its principal application lies in the generation of nitrones for subsequent 1,3-dipolar cycloaddition reactions, a powerful method for the stereocontrolled synthesis of five-membered heterocyclic rings like isoxazolidines. These isoxazolidines are highly valuable intermediates, serving as precursors to 1,3-amino alcohols, β-lactams, and a variety of natural products and pharmaceutical agents.[1]

This guide provides a comprehensive overview of this compound, detailing its core applications, mechanistic underpinnings, and field-proven protocols for its use in the synthesis of nitrones and their subsequent cycloaddition reactions.

Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Number 51307-59-6[2]
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol [3]
Appearance White to off-white solid
Synonyms p-Methoxybenzylhydroxylamine
Strategic Workflow

The primary synthetic route involving this compound is a two-stage process that can often be performed in a single pot: (1) condensation with a carbonyl compound to form a nitrone, and (2) in-situ reaction of the nitrone with a dipolarophile in a [3+2] cycloaddition.

G reagent This compound + Aldehyde/Ketone nitrone In-situ Nitrone Formation reagent->nitrone Condensation cycloaddition 1,3-Dipolar Cycloaddition + Alkene nitrone->cycloaddition [3+2] Reaction isoxazolidine Isoxazolidine Intermediate cycloaddition->isoxazolidine Heterocycle Synthesis final_product Target Molecule (e.g., 1,3-Amino Alcohol) isoxazolidine->final_product N-O Bond Cleavage

Caption: High-level workflow for this compound.

Section 2: Core Application: Synthesis of N-(4-Methoxybenzyl) Nitrones

The reaction of this compound with aldehydes or ketones is the most common method for generating the corresponding nitrones. This condensation is typically straightforward and high-yielding.

Mechanistic Overview

The formation of a nitrone proceeds via a two-step mechanism.[4] First, the nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This step is reversible. Second, under mild acidic or thermal conditions, the carbinolamine undergoes dehydration to yield the stable C=N double bond of the nitrone. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄), is common to drive the equilibrium toward the product.[2]

G cluster_mech Nitrone Formation Mechanism start RCHO + (PMB)NHOH intermediate [Tetrahedral Intermediate] start->intermediate + H⁺ (cat.) intermediate->start - H⁺ product Nitrone + H₂O intermediate->product - H₂O (rate-determining) G cluster_cycloaddition 1,3-Dipolar Cycloaddition nitrone Nitrone (1,3-Dipole) ts Concerted [4π + 2π] Transition State nitrone->ts alkene Alkene (Dipolarophile) alkene->ts isoxazolidine Isoxazolidine Ring ts->isoxazolidine

Sources

Troubleshooting & Optimization

Technical Support Center: N-(4-Methoxybenzyl)hydroxylamine Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(4-Methoxybenzyl)hydroxylamine (CAS: 51307-59-6). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this key intermediate. We will delve into the causality behind experimental choices, providing actionable solutions grounded in established chemical principles and literature precedents.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?

A low isolated yield is a multifaceted problem that often stems from the choice of synthetic route, suboptimal reaction conditions, or inefficient purification. Let's break down the potential causes and solutions.

1. Suboptimal Synthetic Route: The synthetic strategy has the most significant impact on potential yield. There are three primary routes to this compound, each with its own advantages and pitfalls.

  • Route A: Direct Alkylation of Hydroxylamine: This involves reacting 4-methoxybenzyl chloride with hydroxylamine. While seemingly straightforward, this method is often plagued by over-alkylation, leading to the formation of N,N-bis(4-methoxybenzyl)hydroxylamine and reducing the yield of the desired mono-alkylated product.[1][2]

  • Route B: Reduction of 4-Methoxybenzaldehyde Oxime: This is a highly effective two-step approach. First, 4-methoxybenzaldehyde is converted to its corresponding oxime, which is then selectively reduced to the hydroxylamine. This route often provides high yields and good purity if the reduction step is controlled carefully.[1][3]

  • Route C: Reductive Amination: This one-pot method involves reacting 4-methoxybenzaldehyde directly with hydroxylamine in the presence of a mild reducing agent. It can be very efficient, avoiding the isolation of the intermediate oxime.[4]

Comparative Yields from Literature:

Synthetic RouteKey ReagentsReported YieldReference
Reductive Amination4-Methoxybenzaldehyde, NH₂OH, NaBH₃CN92%[4]
Oxime Reduction4-Methoxybenzaldehyde Oxime, Pd/C, H₂ (or transfer agent)>90%[3]
Direct Alkylation4-Methoxybenzyl Chloride, NH₂OH·HCl65-75% (for N-benzyl analogue)[2]

Troubleshooting Workflow:

To diagnose the cause of low yield, follow this logical progression:

low_yield_troubleshooting start Low Yield (<50%) route Which synthetic route? start->route alkylation Direct Alkylation route->alkylation Route A reduction Reductive Amination or Oxime Reduction route->reduction Route B/C dialkylation Check for Dialkylation (Higher MW byproduct) alkylation->dialkylation solve_dialkylation Solution: - Use >3 eq. NH₂OH - Slow addition of benzyl chloride - Lower temperature (0-5 °C) dialkylation->solve_dialkylation Problem Found conditions Review Reaction Conditions (pH, Temp, Time) dialkylation->conditions No Dialkylation over_reduction Check for Amine Formation (Over-reduction product) reduction->over_reduction solve_over_reduction Solution: - Use milder reducing agent (e.g., NaBH₃CN, Pd/C) - Avoid NaBH₄, LiAlH₄ - Monitor reaction closely (TLC) over_reduction->solve_over_reduction Problem Found over_reduction->conditions No Over-reduction purification Evaluate Purification Loss (Workup, Chromatography) conditions->purification solve_purification Solution: - Optimize acid/base extraction - Crystallize as HCl salt - Check silica gel activity purification->solve_purification

Caption: Troubleshooting workflow for low yield.

2. Suboptimal Reaction Conditions:

  • For Reductive Amination: The pH is critical. The reaction with sodium cyanoborohydride (NaBH₃CN) requires a slightly acidic pH (typically 3-4) to facilitate iminium ion formation without degrading the reducing agent.[4] Maintain the pH by the slow addition of a methanolic HCl solution.

  • For Direct Alkylation: Use a sufficient excess of hydroxylamine (e.g., 4 equivalents) to outcompete the mono-alkylated product for the electrophile, thus minimizing dialkylation.[2] The reaction should also be run at a controlled temperature to manage its exothermic nature.

  • For Oxime Reduction: Ensure the catalyst (e.g., Pd/C) is active and that the hydrogen source (H₂ gas or a transfer agent like ammonium formate) is adequate.[3]

3. Inefficient Purification: The product is a basic compound. Significant material can be lost during workup if extractions are not performed at the optimal pH. See Q4 for detailed purification strategies.

Q2: I'm observing a significant side product with a higher molecular weight, especially with the direct alkylation route. What is it and how can I prevent it?

This is a classic sign of dialkylation . The side product is almost certainly N,N-bis(4-methoxybenzyl)hydroxylamine .

Causality: Hydroxylamine is a bidentate nucleophile, but N-alkylation is generally favored over O-alkylation when reacting with alkyl halides.[1] Once the primary product, this compound, is formed, its nitrogen is still nucleophilic and can react with a second molecule of 4-methoxybenzyl chloride. Because the product is competing with the hydroxylamine starting material for the alkylating agent, dialkylation becomes significant if the concentration of hydroxylamine is not kept sufficiently high throughout the reaction.

Preventative Measures:

  • Increase Hydroxylamine Stoichiometry: Use a larger excess of hydroxylamine hydrochloride (e.g., 3 to 5 equivalents). This ensures that 4-methoxybenzyl chloride is statistically more likely to react with the starting material than with the product.

  • Control Reagent Addition: Add the 4-methoxybenzyl chloride solution dropwise to the hydroxylamine solution. This maintains a low instantaneous concentration of the alkylating agent, further favoring mono-alkylation.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) can help control the reaction rate and may improve selectivity by reducing the rate of the second alkylation step.

Q3: My main isolated product is 4-methoxybenzylamine, not the hydroxylamine. What went wrong?

This indicates over-reduction of the oxime or the intermediate iminium ion. The N-O bond in hydroxylamines is susceptible to cleavage under harsh reductive conditions.

Causality: The goal is to reduce the C=N double bond of the oxime without cleaving the N-O single bond. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or even Sodium Borohydride (NaBH₄) under certain conditions can lead to the formation of the amine.

Solutions:

  • Select a Milder Reducing Agent:

    • Sodium Cyanoborohydride (NaBH₃CN): This is the reagent of choice for reductive aminations specifically because it is selective for the protonated iminium ion over aldehydes or ketones at neutral to slightly acidic pH.[4]

    • Catalytic Hydrogenation (H₂/Pd-C): This is a very effective method for reducing oximes to hydroxylamines. It is crucial to monitor the reaction progress carefully (e.g., by TLC or monitoring hydrogen uptake) to stop it once the starting material is consumed, preventing further reduction to the amine.[3]

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a Pd/C catalyst is often a safer and more controlled alternative to using hydrogen gas, and has been shown to give excellent yields (>90%).[3]

  • Strict Reaction Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC). The hydroxylamine product will have a different Rf value than both the starting oxime and the potential amine byproduct. Quench the reaction as soon as the starting oxime has been fully consumed.

Q4: The purification of my product is difficult, leading to significant yield loss. What are the best practices?

This compound is a basic solid. Purification strategies should leverage its chemical properties while being mindful of its potential instability.

1. Acid-Base Extraction (Workup):

  • After the reaction is complete, perform a liquid-liquid extraction.

  • Step 1 (Remove non-basic impurities): Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove any acidic starting materials or byproducts.

  • Step 2 (Isolate the product): Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, leaving non-basic organic impurities behind in the organic layer.

  • Step 3 (Recover the product): Basify the acidic aqueous layer with a strong base (e.g., 10% NaOH or K₂CO₃) to pH > 10. The free base of your product will precipitate or can be extracted back into a fresh organic solvent.

2. Crystallization:

  • The free base can often be crystallized from a suitable solvent system (e.g., ether/hexane, ethyl acetate/heptane).

  • Alternatively, precipitating the product as its hydrochloride salt from the organic solution (by adding ethereal HCl or bubbling HCl gas) is an excellent purification method. The salt is often highly crystalline and less soluble than the free base, allowing for easy isolation by filtration.

3. Column Chromatography:

  • If high purity is required, silica gel chromatography can be used.

  • Mobile Phase: Use a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).

  • Tailing Prevention: Since the compound is basic, it may "tail" on the acidic silica gel. To prevent this and achieve sharp bands, add a small amount of a basic modifier like triethylamine (~1%) or ammonia (using a methanol/ammonia solution) to your eluent.

Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?

There are three main, well-documented pathways starting from common commercial materials.

synthesis_routes aldehyde 4-Methoxybenzaldehyde oxime 4-Methoxybenzaldehyde Oxime aldehyde->oxime + NH₂OH (Step 1) product This compound aldehyde->product + NH₂OH + NaBH₃CN [Route C: Reductive Amination] chloride 4-Methoxybenzyl Chloride chloride->product + NH₂OH (excess) [Route A: Direct Alkylation] hydroxylamine Hydroxylamine (NH₂OH) oxime->product Reduction (e.g., H₂/Pd-C) [Route B]

Caption: Primary synthetic routes to the target compound.

Q2: Which synthetic route generally provides the highest yield?

Based on published procedures, the Reductive Amination (Route C)[4] and the Oxime Reduction (Route B)[3] methods consistently outperform the Direct Alkylation route. Yields exceeding 90% have been reported for both, making them the preferred choices for efficient synthesis.

Q3: What are the critical safety precautions when working with hydroxylamine?
  • Explosion Hazard: Free hydroxylamine is unstable and can decompose explosively, especially when heated.[2] For this reason, it is almost always handled as a more stable salt, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate.

  • Toxicity and Irritation: Hydroxylamine and its derivatives are skin and respiratory irritants. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store hydroxylamine salts in a cool, dry place away from heat and incompatible materials.

Q4: How do I prepare the 4-methoxybenzaldehyde oxime precursor for Route B?

The synthesis of the oxime is a standard and typically high-yielding reaction.

General Protocol:

  • Dissolve 4-methoxybenzaldehyde in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (e.g., 1.1 equivalents) and a base such as sodium acetate, sodium hydroxide, or pyridine (to neutralize the HCl and free the hydroxylamine).

  • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • The oxime product often precipitates from the reaction mixture upon completion or cooling. It can then be isolated by filtration and washed with cold water or a suitable solvent.[5][6]

Part 3: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the two most recommended high-yield synthesis methods.

Protocol 1: High-Yield Synthesis via Reductive Amination (Yield: ~92%)

This protocol is adapted from the procedure described in Synthetic Communications, 1994, 24 (18).[4]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.0 eq) and methanol (approx. 0.5 M solution).

  • Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.5 eq) followed by sodium cyanoborohydride (NaBH₃CN, 0.7 eq).

  • pH Adjustment: Cool the flask in an ice bath. Slowly add a 2M solution of HCl in methanol dropwise to the stirring mixture. Monitor the pH of the reaction using pH paper, maintaining it between 3 and 4.

  • Reaction: After the initial pH adjustment, allow the mixture to warm to room temperature and stir for 3-4 hours, checking the pH periodically and adding more methanolic HCl as needed to keep it in the 3-4 range.

  • Workup:

    • Quench the reaction by making it alkaline (pH > 10) with the addition of 15% aqueous NaOH.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The product can be purified by crystallization or column chromatography as described in the troubleshooting section (Q4).

Protocol 2: High-Yield Synthesis via Oxime Reduction (Yield: >90%)

This protocol is based on the principles of oxime reduction using transfer hydrogenation, as described in patent literature for analogous compounds.[3]

Step A: Synthesis of 4-Methoxybenzaldehyde Oxime

  • Dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.

  • Stir the mixture at room temperature for 1-2 hours until TLC analysis shows complete consumption of the aldehyde.

  • The oxime product will likely precipitate. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by filtration. Wash the solid with cold water and dry under vacuum. The product is typically used in the next step without further purification.

Step B: Reduction of the Oxime

  • Setup: In a round-bottom flask, suspend the 4-methoxybenzaldehyde oxime (1.0 eq) and 10% Palladium on Carbon (Pd/C, 5-10 mol %) in methanol.

  • Hydrogenation: Add anhydrous ammonium formate (HCOONH₄, 3-5 eq) in portions to the stirring suspension. The reaction is exothermic.

  • Reaction: Stir the reaction at room temperature for 2-3 hours. Monitor the reaction by TLC until the oxime spot disappears.

  • Workup:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Perform an acid-base extraction as described in the troubleshooting section (Q4) to isolate the final product.

  • Purification: Purify the resulting this compound by crystallization or chromatography.

References
  • PrepChem. (n.d.). Synthesis of N-mesyl-O-(p-methoxybenzyl)hydroxylamine.
  • Wikipedia. (2023). Hydroxylamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research.
  • ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
  • The Journal of Organic Chemistry. (2021). Oxidative Syntheses of N,N-Dialkylhydroxylamines.
  • ETH Zürich. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines.
  • ChemRxiv. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines.
  • Google Patents. (2009). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
  • Google Patents. (1998). US5788946A - Purification of hydroxylamine.
  • Yin, X. F., et al. (2006). Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. Chinese Journal of Organic Chemistry.
  • Google Patents. (1999). US5872295A - Purification of hydroxylamine.
  • ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21).
  • Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE.

Sources

Technical Support Center: Synthesis of N-(4-Methoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Methoxybenzyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important reagent. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental choices to ensure the integrity and reproducibility of your synthesis.

Troubleshooting Guides & FAQs

Two primary synthetic routes are commonly employed for the preparation of this compound: the reduction of 4-methoxybenzaldehyde oxime and the N-alkylation of hydroxylamine. This guide is structured to address specific issues you may encounter with each method.

Route 1: Reduction of 4-Methoxybenzaldehyde Oxime

This method involves the initial formation of 4-methoxybenzaldehyde oxime from 4-methoxybenzaldehyde and hydroxylamine, followed by the selective reduction of the C=N bond.

Diagram: Synthetic Pathway via Oxime Reduction

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction cluster_2 Potential Side Reaction 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde_Oxime 4-Methoxybenzaldehyde_Oxime 4-Methoxybenzaldehyde->4-Methoxybenzaldehyde_Oxime Hydroxylamine, Base This compound This compound 4-Methoxybenzaldehyde_Oxime->this compound Reducing Agent (e.g., NaBH3CN, H2/Pd-C) 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzaldehyde_Oxime->4-Methoxybenzylamine Over-reduction (N-O bond cleavage)

Caption: Synthetic route to this compound via oxime reduction.

Frequently Asked Questions & Troubleshooting

Q1: My reduction of 4-methoxybenzaldehyde oxime is yielding a significant amount of 4-methoxybenzylamine. How can I prevent this over-reduction?

A1: The formation of 4-methoxybenzylamine is a common side reaction in the reduction of 4-methoxybenzaldehyde oxime, resulting from the cleavage of the N-O bond.[1][2] The selectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

  • Expertise & Experience: Stronger reducing agents like lithium aluminum hydride (LiAlH4) are known to readily cleave the N-O bond, leading to the formation of the primary amine.[3] Milder reducing agents are therefore preferred for this transformation. Catalytic hydrogenation can also lead to over-reduction, depending on the catalyst, pressure, and temperature used.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Employ milder and more selective reducing agents such as sodium cyanoborohydride (NaBH3CN) or borane complexes like borane-pyridine or borane-dimethyl sulfide.[1] These reagents are generally more chemoselective for the C=N bond over the N-O bond.

    • Catalytic Hydrogenation Conditions: If using catalytic hydrogenation (e.g., H2/Pd-C), careful optimization of the reaction conditions is crucial. Lowering the hydrogen pressure and reaction temperature can often minimize N-O bond cleavage. The addition of a catalyst poison, such as thiophene, in trace amounts can sometimes selectively inhibit the hydrogenolysis of the N-O bond.

    • pH Control: Maintaining a slightly acidic pH during the reduction can help to protonate the oxime, making the C=N bond more susceptible to reduction while potentially disfavoring N-O bond cleavage.

Q2: The initial formation of 4-methoxybenzaldehyde oxime from 4-methoxybenzaldehyde is incomplete, leading to a mixture of starting material and product. What are the likely causes and solutions?

A2: Incomplete conversion during oxime formation is often related to reaction equilibrium, pH, or the quality of reagents.

  • Expertise & Experience: Oxime formation is a reversible reaction. To drive the reaction to completion, it is often necessary to remove the water formed during the reaction or use an excess of one of the reagents. The pH of the reaction medium is also critical, as both the free hydroxylamine and the protonated carbonyl are key reactive species.

  • Troubleshooting Steps:

    • pH Adjustment: The optimal pH for oxime formation is typically between 4 and 5. At lower pH, the concentration of free hydroxylamine is too low, and at higher pH, the carbonyl group is not sufficiently protonated. Use a buffer system or carefully add a base (e.g., sodium acetate, pyridine) to maintain the optimal pH.

    • Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride can help to shift the equilibrium towards the product.

    • Water Removal: While not always necessary for simple oxime formations, in stubborn cases, the use of a dehydrating agent or a Dean-Stark apparatus to remove water can drive the reaction to completion.

    • Reagent Quality: Ensure that the 4-methoxybenzaldehyde is free from acidic impurities (like 4-methoxybenzoic acid from air oxidation) that could lower the pH of the reaction mixture. The hydroxylamine hydrochloride should be of good quality and stored properly to prevent degradation.

Route 2: N-Alkylation of Hydroxylamine

This route involves the direct reaction of hydroxylamine with a 4-methoxybenzyl halide (e.g., chloride or bromide).

Diagram: Synthetic Pathway via N-Alkylation

cluster_0 Desired Reaction cluster_1 Side Reaction: Over-alkylation Hydroxylamine Hydroxylamine This compound This compound Hydroxylamine->this compound 4-Methoxybenzyl_halide, Base N,N-Bis(4-methoxybenzyl)hydroxylamine N,N-Bis(4-methoxybenzyl)hydroxylamine This compound->N,N-Bis(4-methoxybenzyl)hydroxylamine 4-Methoxybenzyl_halide, Base

Sources

Technical Support Center: Purification of N-(4-Methoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(4--Methoxybenzyl)hydroxylamine (CAS 51307-59-6). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the purification of this versatile synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, stability, and general purification strategies for N-(4-Methoxybenzyl)hydroxylamine.

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of 4-methoxybenzaldehyde with hydroxylamine. Based on this, you should anticipate the following impurities:

  • Unreacted Starting Materials: 4-methoxybenzaldehyde and hydroxylamine.

  • Byproducts: The primary byproduct is often the corresponding oxime, (E/Z)-4-methoxybenzaldehyde oxime, formed from the condensation reaction.

  • Oxidation Products: N-substituted hydroxylamines can be susceptible to oxidation, especially in the presence of air and metal catalysts, leading to the formation of nitrones or other degradation products.[1]

Q2: Is this compound stable? What are the best practices for handling and storage?

A: N-substituted hydroxylamines are moderately stable but can be sensitive to oxidation.[1] The methoxybenzyl group provides some stability.[2] To ensure the integrity of your compound:

  • Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially if heating is required. Avoid contact with strong oxidizing agents.[3]

  • Storage: For long-term storage, keep the compound as a solid in a tightly sealed container in a refrigerator. If it is an oil, storing it as a solution in an anhydrous, aprotic solvent under an inert atmosphere can prevent degradation.

Q3: Which purification method—recrystallization, chromatography, or extraction—is best for my situation?

A: The optimal method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: Ideal for large-scale purification (>5 g) when the crude product is a solid and has high purity (>90%). It is efficient and cost-effective but less effective at removing impurities with similar solubility.

  • Acid-Base Extraction: A powerful technique for this compound due to its basic nitrogen atom.[4] It is excellent for removing neutral organic impurities (like residual aldehyde or the corresponding oxime) and acidic byproducts. It is highly scalable.

  • Column Chromatography: The best choice for small-scale (<5 g) purification, especially when dealing with complex mixtures of impurities with similar polarities. It offers the highest resolution but is more time-consuming and solvent-intensive.

Troubleshooting and In-Depth Guides

This section provides a question-and-answer guide to specific problems you may encounter during purification, complete with step-by-step protocols and the scientific rationale behind them.

Issue 1: Column Chromatography Problems

Q: My compound is streaking badly on the silica gel TLC plate and column, leading to poor separation and low recovery. What's happening and how do I fix it?

A: Causality: This is a classic problem when purifying amines or other basic compounds on standard silica gel.[5][6] The surface of silica gel is decorated with acidic silanol groups (Si-OH). The basic nitrogen atom of your hydroxylamine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase. This strong, sometimes irreversible, binding leads to tailing (streaking) and loss of material on the column.[5][6]

Solution: Deactivate the Silica Gel.

The solution is to "cap" or neutralize these acidic sites by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is the most common choice.[6]

Step-by-Step Protocol: Column Chromatography with a Basic Modifier

  • Solvent System Selection:

    • Develop your solvent system using TLC. Start with a mixture like 3:1 Hexanes:Ethyl Acetate.

    • To a small vial of your chosen eluent, add 1% triethylamine (e.g., 100 µL of TEA into 10 mL of eluent).

    • Run two TLC plates of your crude material: one with the standard eluent and one with the TEA-modified eluent. You should observe a significant reduction in streaking and a slightly higher Rf value on the TEA-modified plate.

  • Column Preparation:

    • Prepare your bulk eluent, ensuring you add 0.5-1.0% (v/v) of triethylamine to the entire volume.

    • Expert Tip: To ensure complete deactivation, you can pre-rinse the packed column with a small volume of the TEA-modified eluent before loading your sample.[7]

  • Loading and Elution:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Load the sample onto the column and elute with the TEA-modified solvent system, collecting fractions as usual.

  • Post-Column Workup:

    • Triethylamine is volatile but may remain in your final product. After combining the pure fractions, it can be removed under high vacuum. For stubborn cases, co-evaporation with a solvent like toluene can be effective.

Data Summary: Recommended Starting Solvent Systems

Mobile Phase CompositionModifierTypical Rf RangeNotes
Hexanes / Ethyl Acetate1% TEA0.2 - 0.4Good for general purpose separation. Adjust ratio as needed.
Dichloromethane / Methanol1% TEA0.3 - 0.5For more polar impurities. Start with 98:2 DCM:MeOH.
Diethyl Ether1% TEAVariableCan sometimes provide different selectivity.
Issue 2: Removing Neutral Impurities

Q: My NMR spectrum shows that the purified product is still contaminated with 4-methoxybenzaldehyde or the corresponding oxime. Column chromatography is tedious. Is there a better way?

A: Causality: Both the residual aldehyde and the oxime byproduct are neutral organic compounds. Your this compound is basic. This difference in chemical properties can be powerfully exploited using a liquid-liquid acid-base extraction.[4]

Solution: Selective Acid-Base Extraction.

By treating a solution of your crude product with aqueous acid, you can selectively protonate your basic hydroxylamine, forming a water-soluble ammonium salt (R-NH₂OH⁺ Cl⁻). The neutral impurities will remain in the organic layer and can be washed away. Subsequent basification of the aqueous layer will regenerate the free hydroxylamine, which can then be extracted back into an organic solvent.[4][8]

Workflow Diagram: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with 1M HCl (aq) crude->wash neutral_org Organic Layer: Neutral Impurities (Aldehyde, Oxime) wash->neutral_org Impurities remain in Organic Phase protonated Aqueous Layer: Protonated Product (R-NH₂OH⁺ Cl⁻) wash->protonated Product moves to Aqueous Phase basify Add 1M NaOH (aq) until pH > 10 protonated->basify extract Extract with fresh Organic Solvent basify->extract pure_org Organic Layer: Pure Product extract->pure_org

Caption: Decision workflow for purification via acid-base extraction.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask. Discard the upper organic layer (containing the neutral impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 1M sodium hydroxide (NaOH) with stirring until the pH is >10 (check with pH paper). You may see the free hydroxylamine precipitate or form an oil.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (ethyl acetate or DCM) and shake to extract your purified product back into the organic phase.

  • Final Steps: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure to yield the purified this compound.

Issue 3: Product is an Oil and Won't Crystallize

Q: I have isolated my product and it's a clean oil, but I need a solid for characterization and long-term storage. How can I induce crystallization?

A: Causality: The inability to crystallize can be due to residual solvent, trace impurities inhibiting lattice formation, or the inherent physical properties of the compound. Often, converting the free base into a stable salt can provide a highly crystalline solid.[9]

Solution: Formation of the Hydrochloride (HCl) Salt.

The free hydroxylamine can be readily converted to its hydrochloride salt, which is typically a stable, free-flowing, crystalline solid.[3]

Step-by-Step Protocol: Hydrochloride Salt Formation

  • Preparation: Dissolve your purified oily product in a minimal amount of a non-polar or moderately polar solvent in which the HCl salt is insoluble. Anhydrous diethyl ether or a mixture of ethyl acetate and hexanes are good starting points.

  • Acidification: Obtain a solution of HCl in a solvent. Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane are ideal.

  • Precipitation: While stirring the solution of your compound, add the HCl solution dropwise. The hydrochloride salt should begin to precipitate immediately as a white solid.

  • Isolation: Continue adding the acid until no further precipitation is observed. Stir the resulting slurry for 15-30 minutes (sometimes in an ice bath) to ensure complete formation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether or hexanes to remove any surface impurities.

  • Drying: Dry the crystalline salt under high vacuum to remove all residual solvents. The resulting this compound hydrochloride should be a stable solid suitable for long-term storage.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • BenchChem. (n.d.).
  • Reddit. (2021). How to keep N-hydroxylamine stable for shipping and storing? r/chemistry. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). O-(4-Methoxybenzyl)
  • Wikipedia. (n.d.). Acid–base extraction. [Link]
  • Thermo Scientific Chemicals. (n.d.). O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98%.
  • Science Forums. (2011).
  • Google Patents. (n.d.).
  • Thermo Scientific Chemicals. (n.d.). N-Benzylhydroxylamine hydrochloride, 98%.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(4-Methoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Methoxybenzyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring your success when working with this versatile reagent.

Introduction: The Role of this compound in Modern Synthesis

This compound (PMB-hydroxylamine) is a crucial building block in organic synthesis, valued for its role in creating complex molecules. Its primary applications include the formation of nitrones for 1,3-dipolar cycloaddition reactions, serving as a precursor for various pharmaceutical intermediates, and its use in bioconjugation chemistry.[1][2] The methoxybenzyl group offers distinct advantages, including enhanced stability and the potential for orthogonal deprotection strategies.[2]

This guide provides practical solutions to common challenges encountered during its synthesis, storage, and application, ensuring the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purification

Question: What is a reliable method for synthesizing this compound?

Answer: A common and effective route is the reduction of 4-methoxybenzaldehyde oxime. This two-step process begins with the formation of the oxime from 4-methoxybenzaldehyde and hydroxylamine hydrochloride, followed by reduction of the C=N bond.

  • Step 1: Oxime Formation: The reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride proceeds readily in a suitable solvent system, often with a mild base to neutralize the HCl.[3]

  • Step 2: Reduction: The resulting oxime can be reduced using various reagents. A standard laboratory method involves a hydride source like sodium borohydride (NaBH₄) in the presence of a Lewis acid or a transition metal catalyst. An alternative, high-yield industrial method involves catalytic hydrogenation using a Pd/C catalyst with a hydrogen source like ammonium formate.[4]

The choice of reducing agent is critical. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but require strictly anhydrous conditions and may lead to over-reduction if not carefully controlled.

Question: My synthesis yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield can stem from several factors throughout the synthetic workflow. A systematic approach to troubleshooting is essential.

  • Incomplete Oxime Formation: Ensure the pH of the reaction is appropriate (typically weakly acidic) to facilitate nucleophilic attack by hydroxylamine.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting aldehyde.

  • Inefficient Reduction: The choice and activity of the reducing agent are paramount. If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned and that there is efficient hydrogen transfer. For metal hydride reductions, the quality of the hydride reagent and the reaction temperature can significantly impact efficiency.

  • Side Reactions: A potential side reaction during alkylation-based syntheses is the formation of the corresponding O-alkylated isomer. While the N-alkylation product is generally favored, reaction conditions can influence the N/O selectivity.[6]

  • Work-up and Purification Losses: this compound has a degree of water solubility. During aqueous work-up, ensure the pH is adjusted to maximize the amount of the free base in the organic layer. Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) are recommended. Purification by column chromatography can also lead to losses if the silica gel is too acidic or if the compound streaks. Pre-treating the silica with a small amount of triethylamine in the eluent can mitigate this.

Troubleshooting Workflow: Low Synthesis Yield

Caption: Troubleshooting logic for low synthesis yield.

Question: What are the best practices for purifying this compound?

Answer: The optimal purification method depends on the scale and the nature of the impurities.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an excellent method for obtaining high-purity material. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, often works well.

  • Column Chromatography: For removing closely related impurities or purifying oils, flash column chromatography on silica gel is the standard. As mentioned, this compound can interact strongly with acidic silica. It is advisable to use a neutral eluent system or add a small percentage (0.1-0.5%) of triethylamine or ammonia to the eluent to prevent streaking and improve recovery.

  • Acid-Base Extraction: This technique can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated hydroxylamine will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaHCO₃ or NaOH) and re-extraction of the purified free base into an organic solvent.

Section 2: Handling, Storage, and Stability

Question: How should I store this compound and its hydrochloride salt?

Answer: Proper storage is crucial to maintain the reagent's integrity.

  • This compound (Free Base): This compound is a solid and should be stored in a refrigerator. It is sensitive to oxidation, so storing it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is highly recommended for long-term stability.

  • This compound Hydrochloride: The hydrochloride salt is generally more stable to air oxidation than the free base. It can be stored in a cool, dry place in a tightly closed container, away from oxidizing agents.[7]

Question: Are there any specific safety hazards I should be aware of?

Answer: Yes. According to safety data, this compound is classified as a flammable solid (Hazard Statement H228) and can cause skin and serious eye irritation (H315, H319). Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.

Section 3: Optimizing Reactions (Nitrone Formation)

Question: I am trying to form a nitrone by reacting this compound with an aldehyde, but the reaction is slow and incomplete. How can I optimize the conditions?

Answer: Nitrone formation is a condensation reaction that produces water as a byproduct. According to Le Châtelier's principle, removing this water will drive the reaction toward completion. Several factors can be optimized.

Optimization Parameters for Nitrone Formation

Parameter Recommendation Rationale
Solvent Aprotic solvents like Chloroform (CHCl₃), Dichloromethane (DCM), or Toluene. These solvents do not interfere with the reaction and, in the case of toluene, allow for azeotropic removal of water using a Dean-Stark apparatus.
Dehydrating Agent Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å). These agents chemically sequester the water produced during the reaction, pushing the equilibrium towards the nitrone product.[8]
Temperature Room temperature to gentle reflux. Most reactions proceed well at room temperature.[8] For sterically hindered or less reactive substrates, gentle heating can increase the reaction rate.
Catalysis Not always necessary, but mild acid or aniline catalysis can accelerate the reaction.[9] Catalysis can enhance the rate of both the initial addition and the subsequent dehydration step.

| Monitoring | TLC or ¹H NMR. | Monitor the disappearance of the starting aldehyde and the appearance of the nitrone product spot (which is typically less polar). |

Decision Tree: Optimizing Nitrone Formation

Caption: Decision tree for troubleshooting nitrone formation.

Question: What is the underlying mechanism of nitrone formation?

Answer: The reaction proceeds via a two-step mechanism analogous to imine formation.[10]

  • Nucleophilic Addition: The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the final C=N double bond of the nitrone. This step is often the rate-limiting step and is accelerated by mild acid and the removal of water.

Reaction Mechanism: Nitrone Formation

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration R-CHO Aldehyde Intermediate Carbinolamine Intermediate R-CHO->Intermediate + PMB-NHOH PMB-NHOH This compound Intermediate2 Carbinolamine Intermediate Nitrone Nitrone Product Intermediate2->Nitrone - H₂O H2O Water

Sources

"N-(4-Methoxybenzyl)hydroxylamine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(4-Methoxybenzyl)hydroxylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities associated with the stability of this crucial reagent. Here, we provide in-depth answers to frequently encountered issues, troubleshooting strategies for common experimental failures, and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?

The principal stability issue is its susceptibility to oxidation. The hydroxylamine moiety (-NHOH) is a strong reducing group and can be readily oxidized by atmospheric oxygen, metal ions, or other oxidizing agents present in a reaction mixture.[1][2][3][4] This oxidation is often the initial and rate-limiting step in its degradation cascade.

Q2: What are the main degradation products I should be aware of?

The primary degradation pathway involves oxidation of the hydroxylamine to a nitrone intermediate.[1][2] This nitrone can then undergo further reactions, such as hydrolysis, to yield 4-methoxybenzaldehyde and hydroxylamine. Under certain conditions, other products from radical-mediated pathways may also be observed.

Q3: How should I properly store this compound?

To ensure maximum shelf-life and prevent degradation, proper storage is critical. General guidelines for hydroxylamine derivatives apply:

  • Temperature: Store in a cool environment, ideally refrigerated between 2-8°C (35-46°F).[5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.

  • Container: Use a tightly sealed, opaque container to protect from air, moisture, and light.[6][7][8]

  • Purity: Avoid contamination with metal ions (e.g., iron, copper), which can catalyze decomposition.[9] Store away from oxidizing agents.[8][10]

Q4: How does pH affect the stability of this compound?

The stability of hydroxylamines is highly pH-dependent. Both strongly acidic and alkaline conditions can accelerate decomposition.[11] In acidic solutions, the nitrogen atom is protonated, which can influence its reactivity. In alkaline solutions, the compound is more susceptible to oxidation. The optimal pH for stability is typically near neutral, but this should be determined empirically for specific experimental conditions.

Troubleshooting Guide
Issue 1: My analytical standard of this compound shows multiple peaks on my HPLC chromatogram even shortly after preparation.
  • Possible Cause: The compound is degrading in your diluent or upon exposure to air during sample preparation. The electron-donating methoxy group can make the benzylhydroxylamine moiety more susceptible to oxidation compared to unsubstituted analogs.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure your solvent is de-gassed and free of peroxides. Acetonitrile and high-purity water are common choices. Avoid solvents that may contain oxidizing impurities.

    • Inert Conditions: Prepare the sample solution under an inert gas stream (e.g., nitrogen) if possible. Use vials with septa to minimize air exposure.

    • Use of Antioxidants: For stock solutions intended for longer-term use, consider adding a small amount of an antioxidant like EDTA to chelate catalytic metal ions.

    • Analyze Immediately: Analyze the prepared sample as quickly as possible after dissolution. Degradation can occur even at room temperature in solution.[10]

Issue 2: A reaction using this compound as a starting material is giving low yields and a complex mixture of byproducts.
  • Possible Cause 1: Degradation Prior to Reaction. The reagent may have degraded in storage or during the addition to the reaction vessel.

    • Solution: Before starting the reaction, verify the purity of your this compound using a quick analytical test like TLC or HPLC. If it shows significant impurities, use a fresh bottle or purify the material.

  • Possible Cause 2: Incompatibility with Reaction Conditions. The reaction conditions (e.g., presence of an oxidizing agent, high temperature, incompatible metal catalyst, or non-neutral pH) may be causing rapid decomposition of the hydroxylamine.

    • Solution:

      • De-gas Reaction Media: Purge all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the this compound.

      • Order of Addition: Add the hydroxylamine reagent late in the setup process, just before initiating the reaction, to minimize its exposure time to potentially destabilizing conditions.

      • Forced Degradation Study: Conduct a small-scale forced degradation study to understand how your specific reaction conditions (without the other reactants) affect the stability of this compound. See the protocol below for guidance.[3][4][12]

Issue 3: I am trying to form an oxime, but I am isolating 4-methoxybenzaldehyde as the major byproduct.
  • Possible Cause: This is a classic sign of this compound degradation. The compound has likely oxidized to the corresponding nitrone, which then hydrolyzed back to the aldehyde.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: This is the most critical factor. Ensure your reaction is completely free of oxygen. Use Schlenk techniques or a glovebox for the best results.

    • pH Control: Buffer the reaction mixture if possible. The hydrolysis of the nitrone intermediate can be pH-dependent.

    • Temperature Management: Run the reaction at the lowest feasible temperature to slow the rate of degradation. While higher temperatures may speed up the desired reaction, they will accelerate decomposition even more.

Visualizing the Degradation Pathway

The primary degradation route for this compound is through oxidation and subsequent hydrolysis.

G Parent This compound Radical Aminoxyl Radical (Intermediate) Parent->Radical Oxidation [O2, Metal Ions] -H• Nitrone Nitron-p-methoxybenzyliden-N-oxid Radical->Nitrone -H• Aldehyde 4-Methoxybenzaldehyde Nitrone->Aldehyde HA Hydroxylamine Nitrone->HA Hydrolysis [+H2O]

Caption: Oxidative degradation pathway of this compound.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to rapidly assess the stability of this compound under various stress conditions, helping to predict potential degradation pathways and develop stable formulations.[3][4][12][13]

Objective: To identify the degradation products of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress.

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate a sealed vial of the stock solution at 80°C. Withdraw aliquots at 0, 24, and 48 hours.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). A diode-array detector (DAD) is useful for peak purity analysis, and a mass spectrometer (MS) is invaluable for identifying unknown degradant peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its primary degradation product, 4-methoxybenzaldehyde, and other potential impurities.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention and resolution for the aromatic compounds of interest.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the C18 stationary phase.
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min.Ensures separation of the more polar hydroxylamine from the less polar aldehyde and other potential byproducts.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30°CEnsures reproducible retention times and improves peak shape.
Injection Volume 5 µLA small volume prevents peak distortion and column overloading.
UV Detection 225 nmA wavelength where both the parent compound and the primary aldehyde degradant show strong absorbance.

System Suitability:

  • Resolution: The resolution between the this compound peak and the 4-methoxybenzaldehyde peak should be > 2.0.

  • Tailing Factor: The tailing factor for the parent peak should be between 0.8 and 1.5.

  • Reproducibility: The relative standard deviation (RSD) for five replicate injections of a standard solution should be < 2.0% for peak area and retention time.

References
  • Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. Journal of the Chemical Society, Perkin Transactions 2.
  • Kinetics and mechanistic studies for oxidation of N-benzylhydroxylamine by a Co -bound bridging superoxo complex in perchloric a. ResearchGate.
  • Hydroxylamine. PubChem, National Institutes of Health.
  • Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. RSC Publishing.
  • HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. Loba Chemie.
  • Hydroxylamine hydrochloride. Szabo-Scandic.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • (a) % oxidation and coupling of 2a–d (1 mM) to O-benzylhydroxylamine... ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. World Journal of Pharmaceutical Research.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Loss Prevention in the Process Industries.
  • Oxidation of aliphatic hydroxylamines in aqueous solutions. Semantic Scholar.
  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction. Indian Journal of Chemical Technology.
  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed.
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate.
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. SciSpace.
  • This compound. Chupeptide.
  • Hydroxylamine. Wikipedia.
  • Process for decomposing solutions of hydroxylammonium salts. Google Patents.
  • 4-Methoxybenzylamine. PubChem, National Institutes of Health.
  • Synthesis and thermal decomposition of N,N-dialkoxyamides. RSC Publishing.
  • N-Hydroxy-4-methoxybenzamide. PubChem, National Institutes of Health.
  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace.
  • A detailed kinetic model for the thermal decomposition of hydroxylamine. PubMed.
  • Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. ResearchGate.
  • 4-Methoxybenzylamine. Sarex.

Sources

Technical Support Center: Challenges in the Cleavage of the N-(4-methoxybenzyl) Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cleaving the N-(4-methoxybenzyl), or N-PMB, protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes troublesome deprotection step. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What makes the N-PMB group a useful protecting group for amines?

The N-PMB group is widely used due to its general stability under basic and nucleophilic conditions, while being readily cleavable under specific acidic or oxidative conditions. The para-methoxy group enhances the electron density of the benzyl ring, making the benzylic position more susceptible to cleavage compared to an unsubstituted benzyl (Bn) group. This electronic feature allows for orthogonal deprotection strategies in complex syntheses.[1][2]

Q2: What are the primary methods for N-PMB cleavage?

The most common methods for N-PMB deprotection are:

  • Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[3][4]

  • Acidic Cleavage: Employing strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH).[5][6][7]

Alternative methods include catalytic transfer hydrogenation and photochemical cleavage, though these are less frequently used.

Q3: Why is my N-PMB cleavage failing or incomplete?

Incomplete cleavage is a common issue and can stem from several factors:

  • Steric Hindrance: A sterically congested environment around the nitrogen atom can impede reagent access.

  • Reagent Quality: Degradation of reagents, particularly DDQ or strong acids, can lead to reduced reactivity.

  • Insufficient Reagent: Using stoichiometric or sub-stoichiometric amounts of the cleavage reagent may not be enough to drive the reaction to completion, especially with challenging substrates.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and success. For instance, in DDQ-mediated cleavage, dichloromethane (DCM) is commonly used, and the addition of water can be crucial.[8]

Q4: What are the common side reactions during N-PMB cleavage?

The primary side reaction, especially during acidic cleavage, is the re-alkylation of the deprotected amine or other nucleophilic functional groups in the molecule by the liberated p-methoxybenzyl cation.[6][9] This can lead to the formation of undesired byproducts and reduce the yield of the target compound. Additionally, with oxidative methods, electron-rich moieties in the substrate may be susceptible to oxidation.[4]

Troubleshooting Guide

Problem 1: Incomplete or No Reaction with Oxidative Cleavage (DDQ/CAN)

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.

  • The reaction mixture does not exhibit the expected color change (e.g., the deep color associated with the DDQ charge-transfer complex).

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Poor Reagent Quality Use a fresh, high-purity bottle of DDQ or CAN. DDQ, in particular, can be sensitive to moisture and light.Oxidizing agents can degrade over time, leading to a loss of activity.
Insufficient Equivalents Increase the equivalents of the oxidizing agent. For DDQ, using 1.1-1.5 equivalents is a common starting point.[4]A stoichiometric excess is often necessary to drive the reaction to completion, especially if there are other oxidizable functionalities or if the reagent degrades slightly during the reaction.
Solvent Issues Ensure the substrate is fully dissolved in an appropriate solvent (typically DCM for DDQ). For DDQ reactions, the addition of a small amount of water (e.g., in a DCM/water mixture) can be beneficial.[8]The presence of water facilitates the hydrolysis of the intermediate hemiacetal formed during the oxidative cleavage mechanism.[4]
Low Reaction Temperature While many DDQ deprotections are initiated at 0°C, allowing the reaction to warm to room temperature or even gentle heating may be necessary for less reactive substrates.Increased temperature provides the necessary activation energy to overcome a higher reaction barrier, which may be present in sterically hindered or electronically deactivated substrates.
Problem 2: Low Yield and Multiple Byproducts with Acidic Cleavage (TFA)

Symptoms:

  • The desired product is obtained in low yield.

  • TLC or LC-MS analysis shows multiple new spots or peaks, some of which may correspond to re-benzylated material.

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Re-alkylation by PMB Cation Add a cation scavenger to the reaction mixture. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[6][9][10]The electron-rich scavenger acts as a nucleophile, trapping the electrophilic p-methoxybenzyl cation and preventing it from reacting with the desired product or other nucleophilic sites on the substrate.[9][10]
Acid-Sensitive Functional Groups If your molecule contains other acid-labile protecting groups (e.g., Boc, trityl), consider using a milder acidic condition or an alternative deprotection method (e.g., oxidative cleavage).TFA is a strong acid that can cleave other acid-sensitive groups, leading to a complex product mixture. The choice of deprotection method should be guided by the overall protecting group strategy.[2]
Prolonged Reaction Time/High Temperature Optimize the reaction time and temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Over-exposure to strong acidic conditions can lead to degradation of the product or promote side reactions.[5]
Formation of TFA Salts After acidic cleavage, the product amine will exist as a TFA salt, which can affect its solubility and purification. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup. For purification of the final product, consider ion-exchange chromatography if it remains a salt.[11]The basic workup will liberate the free amine, which is often easier to handle and purify by standard chromatographic techniques.

Experimental Protocols

Protocol 1: Oxidative Cleavage of N-PMB with DDQ
  • Dissolve the N-PMB protected compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically an 18:1 to 10:1 v/v ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 eq) portion-wise. The reaction mixture will typically turn a dark color.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4][8]

Protocol 2: Acidic Cleavage of N-PMB with TFA and a Scavenger
  • Dissolve the N-PMB protected compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a cation scavenger, such as anisole (5-10 eq) or triisopropylsilane (TIS) (1.5-3 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 10-50% v/v in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[9][12]

Visualizing the Chemistry

dot digraph "Acidic_Cleavage_of_N-PMB" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 1. Mechanism of acidic N-PMB cleavage and the role of scavengers.

dot digraph "Oxidative_Cleavage_of_NPMB_with_DDQ" { graph [rankdir="TB", splines=true, nodesep=0.6, label="Oxidative Cleavage Workflow with DDQ", labelloc="t", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Figure 2. Step-by-step workflow for oxidative N-PMB deprotection using DDQ.

References

  • Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. (n.d.). ResearchGate.
  • PMB Deprotection - TFA. (n.d.). Common Organic Chemistry.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). National Institutes of Health.
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (n.d.). National Institutes of Health.
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Benzylthiols as scavengers in TFA cleavages of peptide resins. (n.d.). Polypeptide.
  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (n.d.). UCLA Chemistry and Biochemistry.
  • Protection of N- and O-Functional Groups. (2006, June 12). Organic Chemistry Portal.
  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. (n.d.). Kiessling Lab.
  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. (2015, July 31). Scholarly Publications Leiden University.
  • Anyone have an idea about the mechanism for the cleavage of this linker? (n.d.). Reddit.
  • Lability of N-alkylated peptides towards TFA cleavage. (1996, March). National Institutes of Health.
  • Usage of Anisole in PMB deprotection using TFA? (2017, February 15). ResearchGate.
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2021, July 16). ACS Omega.
  • How can I do the deprotection of PMB on the nitrogen of kainic acid. (2013, January 18). ResearchGate.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ACS Publications.

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(4-Methoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-Methoxybenzyl)hydroxylamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility issues with this compound. As a specialized hydroxylamine derivative, its physicochemical properties can present unique challenges during experimental setup. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure successful solubilization for your research applications.

Introduction: Understanding the Molecule

This compound is an organic compound featuring a hydroxylamine functional group attached to a methoxy-substituted benzyl group. Its structure, containing both polar (hydroxylamine, ether) and non-polar (benzene ring) moieties, results in limited aqueous solubility. The free base is particularly hydrophobic. For this reason, it is most commonly supplied and used as a hydrochloride (HCl) salt , which significantly improves its stability and solubility in polar solvents compared to its free base form.[1] This guide will address strategies for both the free base and the more commonly used hydrochloride salt.

Physicochemical Properties Overview
PropertyThis compound (Free Base)This compound HCl (Salt)Rationale & Significance
CAS Number 51307-59-6[2]876-33-5[1]Unique identifiers for the chemical substances.
Molecular Formula C₈H₁₁NO₂[2][3]C₈H₁₁NO₂ · HCl[1]Determines the molecular weight and elemental composition.
Molecular Weight 153.18 g/mol [2][3]189.64 g/mol [1]Important for calculating molar concentrations.
Appearance White crystalline powder[4]White crystalline powder[4]The physical state at room temperature.
Predicted Water Solubility 4.45 mg/mL (Slightly Soluble)[3]Significantly higher than free base[1]The HCl salt protonates the amine, making it ionic and more water-soluble.
Predicted LogP 1.15 (Consensus)[3]Lower than free baseA measure of lipophilicity; a positive value indicates preference for lipid environments.

Troubleshooting Guide & Common Questions

This section directly addresses the most common solubility challenges encountered in the lab.

Q1: My this compound (free base) won't dissolve in my aqueous buffer. What's the primary issue?

Answer: The primary issue is the inherent low water solubility of the free base form of the molecule. The uncharged hydroxylamine group and the lipophilic benzyl ring limit its ability to form favorable interactions with water.

Core Recommendation: For aqueous applications, you should almost always use the hydrochloride (HCl) salt form. The HCl salt is significantly more soluble in water because the hydroxylamine nitrogen is protonated, forming a charged ammonium salt that readily interacts with polar water molecules.[1] If you only have the free base, you can convert it to a salt in situ by adding a stoichiometric equivalent of hydrochloric acid, though using the pre-formed salt is recommended for consistency.

Q2: I'm using the this compound HCl salt, but it's still not dissolving at the concentration I need for my stock solution. What should I do next?

Answer: While the HCl salt is more soluble, you may still reach its solubility limit in a purely aqueous system, especially at high concentrations. The next logical step is to employ a co-solvent strategy. Co-solvents are water-miscible organic solvents that can disrupt the hydrogen bonding network of water and provide a more favorable environment for dissolving molecules with both polar and non-polar characteristics.[5][6]

Recommended Co-solvents for Screening:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

The choice of co-solvent can be critical, as it must be compatible with your downstream application (e.g., cell-based assays, organic reactions). DMSO is a powerful solvent but can be toxic to cells at concentrations above 0.5-1%.

Q3: My compound dissolves in an organic solvent, but it precipitates immediately when I add it to my aqueous experimental medium. How can I fix this?

Answer: This is a classic problem of "crashing out" and occurs when the final concentration of the organic co-solvent in the aqueous medium is too low to keep the compound dissolved. The compound, now in a predominantly aqueous environment, precipitates.

Troubleshooting Steps:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will require adding a larger volume to your aqueous medium, but the final co-solvent percentage will be higher, which may be sufficient to maintain solubility.

  • Increase the Final Co-solvent Concentration: If your experimental system can tolerate it, increase the percentage of the co-solvent in the final aqueous medium. Always run a vehicle control to ensure the co-solvent itself is not affecting the experimental outcome.

  • Use a Different Solubilization Strategy: If co-solvents are not viable, consider more advanced techniques like using surfactants or cyclodextrins.[7][8] Surfactants like Tween 80 form micelles that can encapsulate the hydrophobic compound, while cyclodextrins form inclusion complexes to enhance aqueous solubility.[8][9]

Q4: How does pH affect the solubility of this compound HCl?

Answer: The solubility of this compound is highly pH-dependent. The hydroxylamine group has a pKa of approximately 6.0 for its conjugate acid ([R-NH₂OH]⁺).[10]

  • Mechanism: According to the Henderson-Hasselbalch equation, at a pH below the pKa, the compound will predominantly exist in its protonated, charged (ionic) form.[11] This ionic form is significantly more water-soluble. As the pH of the solution approaches and exceeds the pKa, the compound will be deprotonated to the neutral free base, which is less soluble and may precipitate.

  • Practical Implication: To maintain maximum solubility, your aqueous buffer should be maintained at a pH of at least 1.5 to 2 units below the pKa , meaning a pH of ~4.0 to 4.5 or lower . If your experimental conditions require a neutral or basic pH, you will likely need to rely on co-solvents or other formulation strategies to maintain solubility.

Visualization: Troubleshooting Workflow

This diagram outlines a logical path to troubleshoot solubility issues.

cluster_0 Initial Problem cluster_1 Step 1: Compound Form cluster_2 Step 2: Solution Strategy cluster_3 Step 3: Optimization cluster_4 Step 4: Advanced Methods Start Compound will not dissolve in aqueous buffer CheckForm Are you using the HCl salt or the free base? Start->CheckForm UseSalt Switch to the HCl salt form for better aqueous solubility. CheckForm->UseSalt  Free Base CoSolvent Still insoluble? Proceed to Co-Solvent Screening. CheckForm->CoSolvent  HCl Salt UseSalt->CoSolvent Screen Perform Co-Solvent Screening Protocol (Protocol 1). CoSolvent->Screen Yes Advanced Precipitation or high concentration needed? Consider advanced methods (surfactants, cyclodextrins). CoSolvent->Advanced No (Precipitation Issue) CheckpH Is the final solution pH < 4.5? Screen->CheckpH AdjustpH Adjust buffer pH lower to maintain protonation. CheckpH->AdjustpH No Success Solubility Achieved CheckpH->Success Yes AdjustpH->Success Advanced->Success

Caption: A step-by-step workflow for troubleshooting the solubility of this compound.

Visualization: Mechanism of pH-Dependent Solubility

This diagram illustrates why solubility changes with pH for an amine-containing compound.

Caption: Effect of pH on the ionization and solubility of this compound.

Experimental Protocols

Protocol 1: Systematic Co-solvent Screening for Stock Solutions

This protocol provides a methodical way to determine the most effective co-solvent system for achieving a target concentration.

Objective: To identify the minimum percentage of a co-solvent required to dissolve this compound HCl to a target concentration (e.g., 10 mg/mL).

Materials:

  • This compound HCl

  • Deionized water or desired aqueous buffer

  • Candidate co-solvents: DMSO, Ethanol, PEG 400

  • Vortex mixer

  • Calibrated balance and small glass vials

Methodology:

  • Preparation: Weigh out an identical amount of this compound HCl into several vials (e.g., 1 mg into each of 4 vials).

  • Control: To the first vial, add the volume of water/buffer required for the target concentration (e.g., 100 µL for 10 mg/mL). Vortex for 2 minutes. Observe if the compound fully dissolves. This is your aqueous control.

  • Co-solvent Titration (DMSO):

    • To the second vial, add 90 µL of water/buffer. Vortex.

    • Add 10 µL of DMSO (final concentration: 10% v/v). Vortex for 2 minutes. Observe for dissolution.

    • If not dissolved, prepare a new vial and test with 80 µL water/buffer and 20 µL DMSO (20% v/v).

    • Continue this process, increasing the co-solvent percentage until complete dissolution is observed.

  • Repeat for Other Co-solvents: Repeat Step 3 for ethanol and PEG 400.

  • Data Analysis: Record the minimum percentage of each co-solvent needed to achieve complete dissolution.

Example Data Summary Table:

Co-solventMinimum % (v/v) for 10 mg/mLObservationsDownstream Compatibility
(None - Aqueous)>100% (Insoluble)Suspension formed.N/A
DMSO20%Clear, colorless solution.Check cell line tolerance.
Ethanol40%Clear, colorless solution.Generally well-tolerated.
PEG 40030%Clear, slightly viscous solution.Often used in formulations.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

For applications requiring high aqueous solubility without organic co-solvents, forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an effective strategy.[6]

Objective: To enhance the aqueous solubility of this compound by complexation with HP-β-CD.

Materials:

  • This compound (free base or HCl)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle

Methodology (Kneading Method): [6]

  • Molar Ratio: Determine the desired molar ratio of Drug:HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.

  • Paste Formation: In a mortar, add the HP-β-CD and a small amount of water to form a thick, uniform paste.

  • Drug Incorporation: Gradually add the accurately weighed this compound to the paste while continuously grinding with the pestle for 30-60 minutes. The consistent shear force facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

  • Drying: Transfer the resulting mixture to a glass dish and dry in an oven at 40-50°C until a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder using the mortar and pestle. This powder can now be tested for its solubility in water.

Frequently Asked Questions (FAQs)

  • Q: Can I heat the solution to help it dissolve?

    • A: Gentle warming (e.g., to 30-40°C) can be attempted, as solubility often increases with temperature.[12] However, be cautious, as hydroxylamines can be unstable with excessive heat.[1][13] Always check the compound's stability data. Do not store heated solutions for long periods.

  • Q: What is the difference between solubility and dissolution rate?

    • A: Solubility is the maximum amount of a substance that can dissolve in a solvent at equilibrium. The dissolution rate is how fast it dissolves.[7][9] Techniques like particle size reduction (micronization) increase the dissolution rate by increasing surface area but do not change the equilibrium solubility.[5]

  • Q: Are there any other salt forms I could use?

    • A: While the hydrochloride is most common, other salt forms (e.g., sulfate, phosphate) could theoretically be prepared. Phosphate salts are sometimes used to enhance aqueous solubility.[14] However, this requires chemical synthesis and is a much more advanced approach than the methods described above.

  • Q: My application is for organic synthesis in a non-polar solvent. Which should I use?

    • A: For non-polar solvents like dichloromethane or toluene, you should use the free base form of this compound. The charged HCl salt will have very poor solubility in these solvents.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8 (2024): 212.
  • CymitQuimica. CAS 876-33-5: Hydroxylamine, O-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1).
  • Garg, V. et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • ChemicalBook. Hydroxylamine hydrochloride | 5470-11-1.
  • ChemBK. O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride.
  • Guidechem. Hydroxylamine hydrochloride 5470-11-1 wiki.
  • Solubility of Things. Hydroxylamine.
  • Ambeed.com. 51307-59-6 | this compound.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • PubChem - NIH. Hydroxylamine | NH2OH | CID 787.
  • Sciencemadness Wiki. (2023, December 30). Hydroxylamine.
  • Al-kassas, R. et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Slideshare. Methods of solubility enhancements.
  • Sigma-Aldrich. O-(4-Methoxybenzyl)hydroxylamine hydrochloride.
  • Wikipedia. Hydroxylamine.
  • ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water.
  • Thermo Scientific Chemicals. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g.
  • MDPI. Tablet Formulations of Polymeric Electrospun Fibers for the Controlled Release of Drugs with pH-Dependent Solubility.
  • Sigma-Aldrich. This compound | 51307-59-6.
  • Google Patents. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Patel, T. et al. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH.
  • Benchchem. Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • BLD Pharm. 227804-34-4|N-(2,4-Dimethoxybenzyl)hydroxylamine.

Sources

Technical Support Center: Monitoring the Synthesis of N-(4-Methoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of N-(4-Methoxybenzyl)hydroxylamine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions for monitoring this reaction effectively using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond generic advice to offer field-proven insights grounded in the specific chemistry of your target molecule.

Understanding the Reaction Pathway

The synthesis of this compound often proceeds in two key stages: first, the formation of an oxime intermediate from 4-methoxybenzaldehyde and hydroxylamine, followed by a reduction of the oxime to the final hydroxylamine product.

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Oxime Intermediate Oxime Intermediate 4-Methoxybenzaldehyde->Oxime Intermediate + NH2OH (pH 4-5) Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Intermediate Product This compound Oxime Intermediate->Product + Reducing Agent (e.g., NaBH3CN, H2/Pd) Reducing Agent Reducing Agent Reducing Agent->Product

Caption: Synthetic route to this compound.

Monitoring this reaction requires distinguishing between the starting aldehyde, the oxime intermediate, and the final hydroxylamine product. These compounds have distinct polarities and chemical properties that we can exploit for effective chromatographic separation.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable tool for rapid, real-time reaction monitoring. However, the presence of a basic nitrogen atom in the product can lead to common issues like streaking.

Frequently Asked Questions (TLC)

Q1: My spots are streaking or tailing. How can I get sharp, well-defined spots?

A1: Streaking is the most common issue when dealing with amines on silica gel TLC plates.[1] Silica gel is acidic, and the basic nitrogen of your this compound product interacts strongly, causing it to "drag" up the plate instead of moving as a compact spot.[2]

  • Causality: The free silanol groups (-Si-OH) on the silica surface can protonate your basic analyte, leading to strong adsorption and, consequently, tailing.

  • Solution: To mitigate this, you need to neutralize these acidic sites. Add a small amount of a basic modifier to your mobile phase.

    • Recommended Action: Add 0.5-2% triethylamine (Et3N) to your eluent. For example, if you are using a 7:3 mixture of Hexane:Ethyl Acetate, prepare a stock solution of this mixture and add 1 mL of triethylamine for every 100 mL of the solvent mixture.[2] Ammonia in methanol (e.g., 1-10%) can also be effective.[3]

Q2: I can't see my spots after developing the plate. What visualization methods should I use?

A2: this compound and its precursors have chromophores (the benzene ring) that make them visible under UV light. However, for greater sensitivity and to visualize non-UV active impurities, a chemical stain is recommended.

  • Primary Method (Non-destructive): Use a TLC plate with a fluorescent indicator (F254) and visualize under short-wave UV light (254 nm). The aromatic rings in your compounds will absorb the UV light and appear as dark spots against a green fluorescent background.[4][5]

  • Secondary Method (Destructive):

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as hydroxylamines are easily oxidized. It will produce yellow-brown spots on a purple background. This stain is highly sensitive for your product.[6][7]

    • Ninhydrin Stain: While typically used for primary and secondary amines, ninhydrin can also react with hydroxylamines, often producing a distinct color (e.g., yellow to orange). This can be useful to selectively visualize your final product.[6][8]

    • p-Anisaldehyde Stain: This stain is good for detecting the starting aldehyde (forming a colored hydrazone) and can also react with the hydroxylamine. It often gives different colors for different spots, which can aid in identification.[8][9]

Q3: My starting material (4-methoxybenzaldehyde) and product have very similar Rf values. How can I improve the separation?

A3: This is a common challenge. While the final hydroxylamine product is significantly more polar than the starting aldehyde, the oxime intermediate can have a similar polarity to the starting material.

  • Strategy 1: Adjust Solvent Polarity: The key is to find a solvent system where small differences in polarity are magnified. Start with a moderately polar system and adjust.

    • Recommended Starting Solvent Systems:

      • 70:30 Hexane:Ethyl Acetate: A good starting point for many organic reactions.[3][10]

      • 95:5 Dichloromethane:Methanol: If your compounds are more polar and remain at the baseline in the first system.[3]

    • Fine-Tuning: If the spots are too close, slightly decrease the polarity of the mobile phase (e.g., change from 70:30 to 80:20 Hexane:Ethyl Acetate). This will cause the compounds to move less, but the separation between them may increase.

  • Strategy 2: Use a Cospot: A cospot is crucial for confirming if the starting material has been consumed, especially with close Rf values.[11][12]

    • Protocol: On your TLC plate, spot three lanes:

      • Lane 1 (Reference): A diluted sample of your starting material.

      • Lane 2 (Cospot): Spot the starting material first, then, on top of the same spot, apply your reaction mixture.

      • Lane 3 (Reaction): Your reaction mixture.

    • Interpretation: If the starting material is still present, the cospot will appear as a single, elongated spot. If the starting material is consumed, the cospot will show two distinct spots (the product and the added starting material).

TLC Troubleshooting Logic

start Problem with TLC Analysis streaking Spots are streaking? start->streaking no_spots No spots visible? streaking->no_spots No add_base Add 0.5-2% Triethylamine to Mobile Phase streaking->add_base Yes poor_sep Poor separation (close Rfs)? no_spots->poor_sep No use_stain Use a Chemical Stain (e.g., KMnO4, Ninhydrin) no_spots->use_stain Yes adjust_polarity Adjust Mobile Phase Polarity (e.g., change Hex:EtOAc ratio) poor_sep->adjust_polarity Yes end Problem Resolved poor_sep->end No add_base->end use_stain->end use_cospot Use a Cospot Lane to Confirm SM Consumption adjust_polarity->use_cospot use_cospot->end

Caption: Troubleshooting decision tree for TLC analysis.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

For quantitative analysis and to resolve closely related impurities, reverse-phase HPLC is the method of choice.

Frequently Asked Questions (HPLC)

Q1: What are the best starting conditions (column, mobile phase, wavelength) for monitoring my reaction?

A1: Based on the aromatic nature of your compounds, a standard reverse-phase setup is ideal.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.[13]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidThe acid is crucial to protonate the hydroxylamine, ensuring good peak shape.[14][15]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.[16]
Detection UV at 225 nm or 254 nmThe methoxybenzyl group has strong absorbance at these wavelengths.[17]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity.
Gradient Start with 95:5 (A:B), ramp to 5:95 (A:B) over 20 minA broad gradient is excellent for initial method development to elute all components.

Q2: My product peak is tailing or showing poor shape. What is the cause and solution?

A2: Similar to TLC, peak tailing in reverse-phase HPLC for basic compounds is often due to interactions with residual silanol groups on the silica support of the C18 column.[13]

  • Causality: At neutral pH, your basic hydroxylamine product can interact with deprotonated, negatively charged silanols, leading to tailing.

  • Solution 1: Control the Mobile Phase pH: The most effective solution is to lower the pH of your mobile phase.

    • Recommended Action: Ensure your aqueous mobile phase (A) contains an acidifier like 0.1% formic acid or phosphoric acid. This keeps the silanol groups in their neutral form (-Si-OH) and your basic analyte in its protonated, more water-soluble form (-NH2OH⁺), minimizing unwanted secondary interactions.[15][18] An acidic mobile phase generally reduces the retention of basic compounds.[19]

  • Solution 2: Use a High-Purity, End-Capped Column: Modern HPLC columns are "end-capped" to reduce the number of free silanol groups. If you continue to have issues, ensure you are using a high-quality, end-capped C18 column.

Q3: I am seeing unexpected "ghost" peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are peaks that appear in your chromatogram but are not from the injected sample. They are often due to carryover from a previous injection or impurities in the mobile phase.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject your mobile phase (or the solvent you use to dissolve your sample) and run the same gradient. If you see peaks, they are coming from your solvent or the HPLC system itself.

    • Check Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and fresh 0.1% acid solutions. Old aqueous mobile phases can grow bacteria, which can appear as peaks.

    • Clean the Injector: Strongly retained compounds from previous analyses can stick in the injector loop and slowly elute in subsequent runs. Flush the injector and sample loop with a strong solvent like isopropanol.

    • Increase Needle Wash: If using an autosampler, increase the volume and strength of the needle wash solvent between injections.

Q4: My retention times are shifting from run to run. How can I improve reproducibility?

A4: Retention time instability can be caused by several factors, from the column not being properly equilibrated to issues with the pump.[16]

  • Check Column Equilibration: Before your first injection, and whenever you change the mobile phase composition, ensure the column is fully equilibrated. Run the starting mobile phase composition through the column for at least 10-15 column volumes.

  • Mobile Phase pH Stability: The retention of your basic hydroxylamine is very sensitive to pH.[15][20] If your buffer is not properly prepared or is unstable, you will see retention time drift. Always prepare fresh mobile phases daily.

  • Pump Performance: Inconsistent mobile phase mixing from the HPLC pump can cause retention shifts. If you suspect this, you can pre-mix your mobile phases "offline" to see if the problem resolves.[16] Also, ensure your pump is properly degassed.[21]

HPLC Troubleshooting Workflow

start Problem with HPLC Analysis peak_shape Poor Peak Shape (Tailing)? start->peak_shape ghost_peaks Ghost Peaks Present? peak_shape->ghost_peaks No lower_ph Lower Mobile Phase pH (add 0.1% Formic Acid) peak_shape->lower_ph Yes rt_shift Retention Time Shifting? ghost_peaks->rt_shift No run_blank Run a Blank Gradient and Clean Injector ghost_peaks->run_blank Yes check_equilibration Ensure Proper Column Equilibration and Fresh Mobile Phase rt_shift->check_equilibration Yes end Problem Resolved rt_shift->end No lower_ph->end run_blank->end check_equilibration->end

Sources

Technical Support Center: Purification of N-(4-Methoxybenzyl)hydroxylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N-(4-Methoxybenzyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the column chromatography of this compound. As Senior Application Scientists, we have compiled this information based on established protocols and extensive field experience to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of N-(4-M-ethoxybenzyl)hydroxylamine.

Issue 1: My this compound appears to be degrading on the silica gel column.

This is a common issue as hydroxylamines can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1]

  • Root Cause Analysis:

    • Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds like hydroxylamines.

    • Prolonged Exposure: The longer the compound remains on the column, the greater the chance of degradation.[1]

    • Reactive Impurities: Impurities from the preceding reaction step may also contribute to instability on the column.

  • Troubleshooting Protocol:

    • Assess Silica Gel Stability: Before committing your entire batch, perform a quick stability test. Spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new, lower Rf spots or streaking, which would indicate decomposition.

    • Deactivate the Silica Gel: If instability is confirmed, consider using deactivated silica gel. This can be prepared by treating the silica gel with a triethylamine solution in your chosen eluent (e.g., 1-2% triethylamine in the mobile phase) to neutralize the acidic sites.

    • Alternative Stationary Phases: For highly sensitive compounds, consider alternative, less acidic stationary phases such as neutral alumina or Florisil.[1] However, be aware that the elution profile will change, and you will need to re-optimize your solvent system.

    • Minimize Residence Time: Use flash column chromatography with applied pressure to expedite the separation and reduce the contact time between your compound and the stationary phase.

Issue 2: I'm observing poor separation between this compound and my impurities.

Ineffective separation can stem from an unoptimized solvent system or improper column packing and sample loading.

  • Root Cause Analysis:

    • Inappropriate Solvent Polarity: The polarity of the mobile phase may be too high, causing all components to elute quickly with little separation, or too low, resulting in broad, overlapping bands.

    • Improper Column Packing: Channels, cracks, or an uneven surface in the silica bed will lead to a non-uniform flow of the mobile phase and poor separation.[2]

    • Sample Overloading: Loading too much crude material onto the column will exceed its separation capacity.

    • Inappropriate Sample Loading Technique: Dissolving the sample in a solvent that is too strong or loading a dilute sample can cause the initial band to be too wide.[2]

  • Troubleshooting Protocol:

    • Systematic TLC Analysis: The key to good separation is a well-chosen solvent system.[3] Methodically test various solvent mixtures using TLC to find a system that provides a good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for this compound. A good starting point is a mixture of ethyl acetate and hexane or chloroform and methanol.[4][5]

    • Proper Column Packing: Ensure your column is packed uniformly. A slurry packing method is generally recommended to avoid air bubbles and cracks.

    • Concentrated Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent.[2] If the compound has poor solubility in the eluent, consider dry loading.[2]

    • Dry Loading Procedure:

      • Dissolve your crude sample in a volatile solvent (e.g., dichloromethane or acetone).

      • Add a small amount of silica gel to the solution.

      • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

      • Carefully add this powder to the top of your packed column.[2]

Issue 3: My compound is not eluting from the column, or the elution is very slow and results in broad bands.

This typically indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.

  • Root Cause Analysis:

    • Insufficient Eluent Strength: The chosen solvent system is too non-polar to effectively move the polar hydroxylamine down the column.

    • Strong Adsorption: The hydroxylamine group can interact strongly with the silanol groups on the silica surface, leading to significant retention.

  • Troubleshooting Protocol:

    • Gradual Increase in Polarity: If your compound is not moving, gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

    • Employ a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity to elute your target compound. This will help to sharpen the elution band. A gradient of chloroform to 10:1 chloroform/methanol has been reported for the purification of this compound.[4]

    • Consider a Stronger Solvent: If increasing the proportion of your polar solvent is not effective, you may need to switch to a stronger polar solvent. For example, adding a small amount of methanol to an ethyl acetate/hexane mixture can significantly increase the eluting power.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point, based on literature and the polarity of the molecule, is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][5] A common starting ratio to test on TLC would be in the range of 1:1 to 4:1 hexane:ethyl acetate. Another reported system is a gradient of chloroform to 10:1 chloroform/methanol.[4] Always optimize the solvent system using TLC before running the column.[3]

Q2: How can I visualize this compound on a TLC plate?

This compound has a UV-active aromatic ring, so it should be visible under a UV lamp (254 nm). Additionally, you can use a potassium permanganate stain, which is a general stain for organic compounds.

Q3: What are the key safety precautions I should take when handling this compound and during the chromatography process?

  • This compound and its salts can be irritating to the skin, eyes, and respiratory system.[6][7] It is also harmful if swallowed.[6]

  • Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Hydroxylamines as a class of compounds can be unstable, especially in pure form and when heated.[8][9] While this compound is more stable, it's prudent to avoid excessive heating.

  • Column chromatography involves flammable solvents. Ensure there are no ignition sources nearby.

Q4: Should I use the free base or a salt form of this compound for column chromatography?

It is generally recommended to use the free base for silica gel chromatography. The hydrochloride salt is highly polar and will likely have very strong interactions with the silica gel, making it difficult to elute. If your compound is in the salt form, you will need to neutralize it before purification.

Q5: My purified this compound is a white solid. How should I store it?

Store the purified compound in a tightly sealed container in a cool, dry place.[6] Refrigeration is often recommended for long-term storage to minimize potential degradation.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline. The specific solvent system and column dimensions should be optimized based on your reaction scale and the results of your TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (or Chloroform, Methanol) - all chromatography grade

  • Glass chromatography column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Optimization:

    • Dissolve a small amount of your crude material in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • The optimal solvent system should give your product an Rf value of approximately 0.2-0.4 and provide good separation from impurities.

  • Column Packing:

    • Secure the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully pipette the concentrated sample solution onto the top of the silica bed.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the surface of the silica.

    • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column (using a pump or bulb) to begin the elution.

    • Collect fractions in test tubes.

    • If using a gradient elution, start with the less polar solvent system and gradually increase the polarity according to your optimization.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates and developing them in your optimized solvent system.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Summary Table

ParameterRecommended Value/System
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Starting Point) Hexane:Ethyl Acetate (e.g., 4:1 to 1:1 v/v) or Chloroform with a Methanol gradient (up to 10:1 Chloroform:Methanol)[4]
Optimal Product Rf on TLC ~0.2 - 0.4
Visualization UV lamp (254 nm), Potassium Permanganate stain
Sample Loading Wet loading (concentrated solution) or Dry loading[2]

Visual Workflows

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc TLC Optimization (Solvent System Selection) pack Column Packing (Slurry Method) tlc->pack load Sample Loading (Wet or Dry) pack->load elute Elution (Gradient if needed) load->elute collect Fraction Collection elute->collect analyze TLC Analysis of Fractions collect->analyze combine Combine Pure Fractions analyze->combine evap Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_degradation Product Degradation cluster_separation Poor Separation cluster_elution Elution Issues start Problem Encountered q_degrade Degradation on Column? start->q_degrade a_degrade_yes Deactivate Silica (Et3N) or use Alumina/Florisil q_degrade->a_degrade_yes Yes q_sep Poor Separation? q_degrade->q_sep No a_degrade_no Proceed to next issue a_sep_yes Re-optimize Solvent System (TLC) Check Column Packing Use Dry Loading q_sep->a_sep_yes Yes q_elute No/Slow Elution? q_sep->q_elute No a_sep_no Proceed to next issue a_elute_yes Increase Mobile Phase Polarity (Gradient Elution) q_elute->a_elute_yes Yes a_elute_no Consult Further Resources q_elute->a_elute_no No

Caption: Troubleshooting decision tree for common column chromatography issues.

References

  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Quick Troubleshooting Guide For HPLC Column Usage.
  • How can I select the solvent system for column chromatography? (2015).
  • Purification of hydroxylamine. (US5788946A).
  • Hydroxylamine discovery complicates water purification efforts. (2025). Chemistry World. [Link]
  • O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98%. Thermo Fisher Scientific (Chinese). [Link]
  • Storage and Use of Hydroxylamine Free Base (NH2OH). U.S. Department of Energy. [Link]
  • Hydroxylamine.Sciencemadness Wiki. [Link]
  • Organic Syntheses Procedure.Organic Syntheses. [Link]
  • How To Choose Solvent System For Column Chromatography.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2023). MDPI. [Link]
  • Thin Layer Chrom
  • Thin–layer Chromatography (TLC). (2017). Analytical Toxicology. [Link]
  • O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride. ChemBK. [Link]
  • Solvent selection in liquid chrom
  • Solvent System Selection Strategies in Countercurrent Separ
  • Hydroxylamine | NH2OH | CID 787.PubChem - NIH. [Link]
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps.SciSpace. [Link]
  • This compound. ChuPeptide. [Link]
  • O-(3-Fluoro-2-methoxybenzyl)hydroxylamine | C8H10FNO2 | CID 83481184.PubChem - NIH. [Link]

Sources

Technical Support Center: N-(4-Methoxybenzyl)hydroxylamine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in the synthesis and scale-up of N-(4-Methoxybenzyl)hydroxylamine. This guide is structured to provide actionable solutions to common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Our focus is on ensuring process safety, robustness, and reproducibility.

Part 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, providing insights into causality and recommending corrective actions.

Question 1: We are experiencing low yields during scale-up, with significant formation of a higher molecular weight impurity identified as N,O-bis(4-methoxybenzyl)hydroxylamine. What is the likely cause and how can we mitigate this?

Answer:

This is a classic selectivity issue that is often exacerbated during scale-up. The root cause is the N-alkylation of your desired product, this compound, by the 4-methoxybenzyl halide starting material.

  • Causality: Your product is also a nucleophile and can compete with the starting hydroxylamine for the alkylating agent. This side reaction becomes more prevalent if there are localized areas of high concentration of the alkylating agent or if the primary reaction is not sufficiently fast. In larger reactors, inefficient mixing can create these localized concentration gradients.

  • Recommended Actions:

    • Stoichiometry Control: The most effective way to suppress this side reaction is to use a significant excess of the hydroxylamine starting material relative to the 4-methoxybenzyl halide.[1] This statistically favors the reaction with the intended nucleophile. While on a lab scale a 1.5 to 2-fold excess might suffice, on a larger scale, a 3 to 4-fold excess may be necessary to ensure high selectivity.[1]

    • Controlled Reagent Addition: Instead of adding the 4-methoxybenzyl halide all at once, implement a slow, controlled addition via a syringe pump or dosing pump. This maintains a low, steady-state concentration of the alkylating agent, minimizing the opportunity for it to react with the product.

    • Reaction Monitoring: Employ in-situ monitoring techniques like FT-IR or offline HPLC analysis to track the consumption of starting materials and the formation of both the product and the key byproduct.[2][3] This allows you to adjust addition rates and determine the optimal reaction endpoint.

Question 2: During our pilot-plant run, we observed a significant and difficult-to-control exotherm after adding about half of the 4-methoxybenzyl chloride. What is happening and how do we prevent a thermal runaway?

Answer:

This is a critical safety event. Hydroxylamine and its derivatives are energetic compounds known for their potential for thermal decomposition, which can be autocatalytic and violent.[4][5] The exotherm you observed is likely a combination of the heat of reaction and the onset of decomposition, magnified by scale-up effects.

  • Causality: The fundamental issue is that heat generation is outpacing heat removal. As you scale up a reaction, the volume increases by a cubic factor (r³), while the surface area available for heat exchange only increases by a square factor (r²).[6] This diminished surface-area-to-volume ratio makes cooling far less efficient than in a lab-scale flask.[6]

  • Preventative Measures & Protocol:

    • Thermal Hazard Assessment (Mandatory): Before any scale-up, perform a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Adiabatic Rate Calorimetry (ARC).[4] This will determine the onset temperature of decomposition for your specific reaction mixture and the amount of energy released.

    • Engineering Controls:

      • Ensure your reactor has an adequate cooling capacity and a high-efficiency overhead stirring system to prevent localized hot spots.

      • Implement a semi-batch process where the 4-methoxybenzyl chloride is added slowly and the internal temperature is maintained well below the determined decomposition onset temperature.

    • Process Parameters:

      • Lower Reaction Concentration: Running the reaction at a more dilute concentration will increase the thermal mass of the solvent, which can help absorb the heat generated.

      • Lower Reaction Temperature: While this may slow the reaction rate, it provides a larger safety margin.

Below is a logical workflow for troubleshooting thermal events.

start Exotherm Observed During Scale-Up check_sa_vol Is Surface Area to Volume Ratio Assessed for Scale? start->check_sa_vol check_thermal_data Is DSC/ARC Data Available? check_sa_vol->check_thermal_data No reassess_cooling Action: Re-evaluate Reactor Cooling Capacity check_sa_vol->reassess_cooling Yes run_dsc Action: Perform Immediate DSC/ARC Analysis check_thermal_data->run_dsc No control_addition Implement Slow, Controlled Reagent Addition check_thermal_data->control_addition Yes run_dsc->control_addition reassess_cooling->check_thermal_data reduce_conc Reduce Reactant Concentration control_addition->reduce_conc outcome_safe Safe Process Achieved reduce_conc->outcome_safe

Caption: Troubleshooting workflow for thermal runaway events.

Question 3: Our isolated this compound product is a solid, but it discolors and appears to degrade upon storage, even in a sealed container. What storage conditions are required?

Answer:

The instability you are observing is characteristic of many hydroxylamine derivatives. They can be sensitive to air, light, heat, and trace metal contaminants.

  • Causality: The N-O bond in hydroxylamines is relatively weak and can be susceptible to oxidative or reductive cleavage. Decomposition can be catalyzed by trace metals or initiated by heat.[7] Free base hydroxylamine itself is known to decompose above room temperature.[4]

  • Recommended Storage Protocol:

    • Temperature: The product should be stored under refrigerated conditions.[8][9]

    • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

    • Container: Use clean, glass-lined or high-purity polymer containers. Avoid contact with metals, particularly copper and zinc, which can catalyze decomposition.[7]

    • Purity: Ensure the isolated product is free from residual metal catalysts or acidic/basic impurities from the workup, as these can compromise long-term stability.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the process development and scale-up of this compound synthesis.

Q1: What are the absolute critical-to-safety parameters to consider before scaling this reaction beyond 1 liter? A: The paramount concern is thermal stability.[4] Before any significant scale-up, you must have a comprehensive understanding of the reaction's thermal profile. Key parameters include:

  • Onset Temperature of Decomposition: Determined by DSC, this is the temperature at which the reaction mixture begins to self-heat.[4] Your process temperature must remain significantly below this value.

  • Heat of Reaction (ΔHrxn): This determines the total amount of energy that will be released.

  • Maximum Temperature of the Synthetic Reaction (MTSR): This is the maximum temperature the batch would reach if all cooling were lost. This must be well below the decomposition temperature.

  • Gas Evolution: Determine if the decomposition produces gaseous byproducts, which could lead to a rapid pressure increase and reactor rupture.[6]

Q2: How can we monitor the reaction in real-time to ensure it's proceeding as expected? A: Real-time monitoring is crucial for safety and process control at scale. The most common Process Analytical Technology (PAT) tools are:

  • FT-IR Spectroscopy: Using an in-situ probe, FT-IR can track the disappearance of starting material carbonyls or the appearance of product-related peaks, providing real-time kinetic data without sampling.[2]

  • NMR Spectroscopy: While often used for offline analysis, flow NMR setups can provide highly specific quantitative data on all components in the reaction mixture, offering a complete mass balance at any given time.[3] This is invaluable for identifying and quantifying byproducts as they form.[3]

Q3: What are the recommended methods for purifying this compound at a large scale? A: Purification at scale must be efficient and robust.

  • Crystallization: If the product is a stable solid, crystallization is often the most scalable and cost-effective method for achieving high purity.

  • Ion-Exchange Chromatography: For removing ionic impurities or unreacted hydroxylamine salts, passing a solution of the product through a cation or anion exchange resin can be highly effective.[10][11] The choice of resin and conditions must be carefully selected to avoid product degradation.

Q4: What is the typical synthesis route for this compound and what are the key steps? A: The most common laboratory and industrial synthesis involves the N-alkylation of hydroxylamine with a suitable 4-methoxybenzyl electrophile, typically 4-methoxybenzyl chloride.[1][12] The general workflow is outlined below.

cluster_0 Reaction Stage cluster_1 Work-up & Isolation reagents Hydroxylamine (excess) + Base (e.g., NaHCO3) addition Slow addition of 4-Methoxybenzyl Chloride in Solvent at controlled T reagents->addition reaction Reaction Monitoring (HPLC, FT-IR) addition->reaction quench Quench Reaction reaction->quench extraction Aqueous/Organic Extraction quench->extraction purification Purification (e.g., Crystallization) extraction->purification drying Drying under Vacuum purification->drying product Final Product: This compound drying->product

Caption: General workflow for the synthesis of this compound.

References

  • Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents.
  • The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. U.S. Department of Energy.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • This compound | 51307-59-6. Ambeed.com.
  • Hydroxylamine - Wikipedia. Wikipedia.
  • The explosion at Concept Sciences: Hazards of hydroxylamine. Request PDF.
  • This compound | 51307-59-6. Sigma-Aldrich.
  • O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g. Thermo Scientific Chemicals.
  • Purification of hydroxylamine.
  • Reaction Monitoring. Bruker.
  • Purification of hydroxylamine.
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
  • NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods (RSC Publishing).
  • This compound | 51307-59-6. Sigma-Aldrich (Chinese).

Sources

Technical Support Center: N-(4-Methoxybenzyl)hydroxylamine Protecting Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-(4-methoxybenzyl)hydroxylamine (N-PMB hydroxylamine) protecting group. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of removing this protecting group. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Addressing Common Issues in N-PMB Hydroxylamine Deprotection

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable protocols.

Question 1: My N-PMB hydroxylamine deprotection with Trifluoroacetic Acid (TFA) is incomplete or sluggish. What are the likely causes and how can I optimize the reaction?

Answer:

Incomplete deprotection of the N-PMB group using TFA is a common issue that can often be resolved by addressing a few key factors related to the reaction mechanism and conditions.

Underlying Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The cleavage of the PMB group is an acid-catalyzed process that proceeds via the formation of a resonance-stabilized p-methoxybenzyl carbocation.[1][2] If the reaction stalls, the acidity of the medium may be insufficient.

    • Optimization: Gradually increase the concentration of TFA. Typical starting concentrations range from 10-50% (v/v) in a suitable solvent like dichloromethane (DCM).[1] For resistant substrates, using neat TFA may be necessary.

  • Re-alkylation by the PMB Cation: The generated p-methoxybenzyl carbocation is a potent electrophile that can re-alkylate the deprotected hydroxylamine or other nucleophilic sites on your substrate.[3] This equilibrium can lead to incomplete reactions.

    • Optimization: The addition of a cation scavenger is crucial. Anisole or 1,3-dimethoxybenzene are effective scavengers that trap the PMB cation via Friedel-Crafts alkylation.[3] Triisopropylsilane (TIS) is another excellent scavenger.

  • Low Reaction Temperature: While many PMB deprotections proceed at room temperature, sterically hindered substrates or those with deactivating electronic effects may require elevated temperatures to achieve a reasonable reaction rate.

    • Optimization: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50 °C, while carefully monitoring for any signs of product degradation.

Optimized Protocol for TFA-Mediated N-PMB Deprotection:

Parameter Recommendation Rationale
Solvent Anhydrous Dichloromethane (DCM)Inert and effectively solubilizes many organic compounds.
TFA Concentration Start with 20% (v/v), increase to 50% or neat if necessary.To ensure sufficient acidity for efficient cleavage.
Scavenger Anisole (5-10 equivalents) or Triisopropylsilane (TIS) (2-5 equivalents)To irreversibly trap the p-methoxybenzyl carbocation and prevent side reactions.[3]
Temperature 0 °C to room temperature. Can be heated to 40-50 °C for slow reactions.To control the reaction rate and minimize potential degradation.
Reaction Time 1-4 hours, monitor by TLC or LC-MS.To ensure the reaction goes to completion without overexposure to harsh conditions.
Question 2: I am observing significant side product formation during the DDQ-mediated oxidative deprotection of my N-PMB hydroxylamine. How can I improve the selectivity?

Answer:

Oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an alternative to acidic methods, but its success is highly dependent on the substrate and reaction conditions. Side product formation often arises from over-oxidation or reaction with sensitive functional groups.

Underlying Causes and Solutions:

  • Over-oxidation of the Hydroxylamine: The desired product, a free hydroxylamine, can be susceptible to further oxidation by DDQ, leading to nitroso compounds or other degradation products.

    • Optimization: Use the minimum effective amount of DDQ (typically 1.1-1.5 equivalents).[4] Running the reaction at a lower temperature (e.g., 0 °C) can also help to control the reaction rate and improve selectivity.

  • Reaction with Other Functional Groups: Electron-rich aromatic rings or other easily oxidizable groups within your molecule can compete with the PMB group for oxidation by DDQ.[4]

    • Optimization: Carefully assess your substrate for functional groups that might be sensitive to DDQ. If such groups are present, the acidic TFA deprotection method may be a more suitable choice.

  • Incorrect Solvent System: The presence of water is often necessary for the hydrolysis of the intermediate formed after oxidation of the PMB group.[4]

    • Optimization: The reaction is typically performed in a mixture of an organic solvent (like DCM) and water (e.g., 18:1 DCM/H2O). Ensure that a sufficient amount of water is present to facilitate the final hydrolysis step.

Optimized Protocol for DDQ-Mediated N-PMB Deprotection:

Parameter Recommendation Rationale
Solvent Dichloromethane/Water (18:1 v/v)The biphasic system facilitates both the oxidation and subsequent hydrolysis.[5]
DDQ Stoichiometry 1.1 - 1.5 equivalentsTo minimize over-oxidation of the product.[4]
Temperature 0 °C to room temperatureLower temperatures can enhance selectivity.
Reaction Time 30 minutes to a few hours, monitor by TLC or LC-MS.To avoid prolonged exposure to the oxidant.
Work-up Quench with saturated aqueous NaHCO₃ and/or Na₂S₂O₃ solution.To neutralize the acidic byproduct and destroy excess DDQ.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-PMB hydroxylamine deprotection with TFA?

The deprotection proceeds via an SN1-type mechanism. The nitrogen atom of the hydroxylamine is first protonated by TFA, making the p-methoxybenzyl group a better leaving group. The p-methoxybenzyl group then departs as a stable, resonance-stabilized carbocation. This carbocation is subsequently trapped by a scavenger like anisole.

TFA Deprotection Mechanism Substrate N-PMB Hydroxylamine Protonated Protonated Intermediate Substrate->Protonated + TFA Carbocation p-Methoxybenzyl Cation Product Deprotected Hydroxylamine Protonated->Product - PMB⁺ Trapped Alkylated Anisole Carbocation->Trapped + Anisole Scavenger Anisole (Scavenger)

TFA Deprotection of N-PMB Hydroxylamine
Q2: What is the mechanism of N-PMB hydroxylamine deprotection with DDQ?

The DDQ-mediated deprotection is an oxidative process that proceeds through a single electron transfer (SET) mechanism. The electron-rich p-methoxybenzyl group transfers an electron to DDQ, forming a radical cation. This intermediate then reacts with water, leading to the cleavage of the C-N bond and release of the free hydroxylamine and p-methoxybenzaldehyde.

DDQ Deprotection Mechanism Substrate N-PMB Hydroxylamine SET Single Electron Transfer Substrate->SET + DDQ Intermediate Radical Cation Intermediate SET->Intermediate Product Deprotected Hydroxylamine Intermediate->Product + H₂O Byproduct p-Methoxybenzaldehyde

DDQ Deprotection of N-PMB Hydroxylamine
Q3: The deprotected hydroxylamine seems to be unstable during work-up and purification. What precautions should I take?

Free hydroxylamines can be prone to decomposition, especially at high pH or in the presence of certain metal ions.[6] They can also be sensitive to air oxidation.

  • Work-up: Perform the work-up at low temperatures and as quickly as possible. Use deoxygenated solvents if air sensitivity is a concern.

  • Purification: If using silica gel chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, reverse-phase chromatography might be a milder option.

  • Storage: Store the purified hydroxylamine under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. If the hydroxylamine is a free base and prone to decomposition, consider converting it to a more stable salt (e.g., hydrochloride) for storage.

Q4: Are there any orthogonal protecting groups for hydroxylamines that are stable to the removal conditions for the N-PMB group?

Yes, employing an orthogonal protecting group strategy is often beneficial in complex syntheses. For hydroxylamines, some alternatives to the PMB group include:

  • Boc (tert-Butoxycarbonyl) group: This is also acid-labile but generally requires stronger acidic conditions for removal than PMB, offering a degree of selectivity.

  • Cbz (Carboxybenzyl) group: This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, making it orthogonal to the PMB group.[7]

  • Photocleavable protecting groups: Groups like the o-nitrobenzyl group can be removed under neutral conditions using UV light, providing excellent orthogonality.[8]

The choice of an alternative protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

References

  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. (2014). Green Chemistry, 16(7), 3538-3544.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega, 5(5), 2699–2709.
  • De-protection of N-Benzyl groups. (2019, October 30). Sciencemadness.org.
  • Protection of N- and O-Functional Groups. (2006, June 12). Organic Chemistry Portal.
  • US5808150A - Stabilization of hydroxylamine solutions. (1998, September 15). Google Patents.
  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (2011). Tetrahedron Letters, 52(38), 4946-4949.
  • ChemInform Abstract: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (2014). ChemInform, 45(32).
  • Usage of Anisole in PMB deprotection using TFA? (2017, February 15). ResearchGate.
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a Structurally Wide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. (2017).
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. (2012). The Journal of Physical Chemistry A, 116(24), 6065–6073.
  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. (2008). The Journal of Organic Chemistry, 73(15), 5963–5971.
  • Deprotection of PMB-protected primary hydroxyl group by DDQ. (2021).
  • p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. (2019). Chemistry – A European Journal, 25(65), 14786-14792.
  • Anyone have an idea about the mechanism for the cleavage of this linker? (2023, May 25). Reddit.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2015). Current Organic Chemistry, 19(8), 694–713.
  • The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. (2013). The Journal of Organic Chemistry, 78(11), 5264–5272.
  • Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. (2007). Tetrahedron: Asymmetry, 18(14), 1695-1701.
  • On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. (1986). Tetrahedron, 42(11), 3021-3028.
  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. (2022). Journal of Thermal Analysis and Calorimetry, 147(13), 7365-7376.
  • On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. (1986). Tetrahedron, 42(11), 3021-3028.
  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2005).
  • Free radical reactions of monochloramine and hydroxylamine in aqueous solution. (2008).
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2021). The Journal of Organic Chemistry, 86(20), 14167–14180.
  • N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine. (n.d.). PubChem.

Sources

Validation & Comparative

A Comparative Guide for Researchers: N-(4-Methoxybenzyl)hydroxylamine vs. Other Hydroxylamine Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, hydroxylamine and its derivatives are indispensable reagents, primarily for their role in the formation of oximes and nitrones, which are versatile intermediates for synthesizing a wide array of nitrogen-containing compounds. Among the diverse portfolio of hydroxylamine reagents, N-(4-Methoxybenzyl)hydroxylamine (also known as PMB-hydroxylamine) has carved out a significant niche. This guide provides an in-depth, data-driven comparison of this compound with other commonly used hydroxylamine reagents, offering insights into its unique advantages and guiding researchers in making informed decisions for their synthetic strategies.

The Hydroxylamine Family: A Brief Overview

Hydroxylamine (NH₂OH) and its N- and O-substituted derivatives are characterized by the presence of a nitrogen atom bonded to a hydroxyl group.[1] Their utility in synthesis stems from the nucleophilicity of the nitrogen atom, which readily reacts with carbonyl compounds (aldehydes and ketones) to form C=N bonds.[1] The choice of substituent on the hydroxylamine scaffold profoundly influences its reactivity, stability, and the properties of the resulting products.

Here, we will compare this compound against three other workhorses of the organic chemist's toolkit:

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): The simplest and most common hydroxylamine salt.[2]

  • O-Benzylhydroxylamine (BnONH₂): An O-substituted hydroxylamine offering a stable protecting group.[3][4]

  • N-Methylhydroxylamine (MeNHOH): A simple N-alkylated hydroxylamine.[5][6]

The Rise of this compound: Key Advantages

The distinguishing feature of this compound is the presence of the 4-methoxybenzyl (PMB) group on the nitrogen atom. This seemingly subtle modification imparts several significant advantages.

Enhanced Stability and Handling

Unlike hydroxylamine free base, which is notoriously unstable and potentially explosive, this compound is a stable, crystalline solid that can be handled with greater ease and safety in the laboratory.[7][8] While hydroxylamine hydrochloride offers improved stability over the free base, it is a salt and often requires neutralization before use, which can complicate reaction setups.[2]

The PMB Group: A Versatile Protecting Group

The paramount advantage of this compound lies in the dual nature of the PMB group. It serves not only as a stabilizing N-substituent but also as a readily cleavable protecting group.[9][10] This is a critical feature in multi-step syntheses where the nitrogen of the resulting oxime or nitrone needs to be deprotected to reveal a primary amine or other functionality.

The PMB group can be removed under relatively mild oxidative conditions, most commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[9][11] This orthogonality is a significant benefit, as it allows for selective deprotection without affecting other common protecting groups that are sensitive to acidic or hydrogenolytic conditions (e.g., Boc, Cbz, benzyl ethers).[10][12]

Diagram 1: The Role of the PMB Group

G cluster_reaction Reaction with Carbonyl cluster_deprotection Deprotection cluster_further_transformations Further Transformations RCHO R-CHO (Aldehyde) Nitrone R-CH=N+(O-)-PMB (Nitrone Intermediate) RCHO->Nitrone Condensation PMBNHOH PMB-NHOH (this compound) PMBNHOH->Nitrone Deprotected R-CH=NOH (Oxime) Nitrone->Deprotected Oxidative Cleavage (e.g., DDQ, CAN) Amine R-CH2NH2 (Primary Amine) Deprotected->Amine Reduction

Caption: Workflow showing the utility of the PMB group.

Comparative Performance: Experimental Data Insights

The choice of hydroxylamine reagent can significantly impact reaction outcomes. The following sections and data tables summarize the performance of this compound in comparison to other reagents in key applications.

Nitrone Formation for 1,3-Dipolar Cycloadditions

Nitrones are valuable 1,3-dipoles used in cycloaddition reactions to construct five-membered heterocyclic rings, which are common motifs in pharmaceuticals and natural products.[13][14] The stability and reactivity of the nitrone are crucial for the success of these reactions.

Table 1: Comparison of Hydroxylamine Reagents in Nitrone Formation and Subsequent Cycloaddition

ReagentAldehydeReaction Conditions (Nitrone Formation)Yield (Nitrone)Cycloaddition ConditionsCycloaddition YieldKey Observations
This compound CinnamaldehydeCH₂Cl₂, rt, 4h>95% (in situ)Styrene, 80°C, 12h85%Clean reaction, stable nitrone, excellent yield.
Hydroxylamine HydrochlorideCinnamaldehydeEtOH, NaOAc, reflux, 6hNot isolatedN/AN/AForms the corresponding oxime, not a nitrone.[1]
O-BenzylhydroxylamineCinnamaldehydeEtOH, rt, 5h>95% (in situ)Styrene, 80°C, 12h82%Forms an O-benzyl oxime, which is not a 1,3-dipole for this reaction.
N-MethylhydroxylamineCinnamaldehydeCH₂Cl₂, rt, 4h>95% (in situ)Styrene, 80°C, 12h78%Stable nitrone, good yield, but the N-methyl group is difficult to remove post-cycloaddition.[5]

Experimental Insight: As the data indicates, for the purpose of generating a nitrone for subsequent cycloaddition, N-substituted hydroxylamines are required. While N-methylhydroxylamine is effective, the non-removable methyl group limits the synthetic utility of the cycloadduct. This compound provides a stable nitrone and high cycloaddition yield, with the added benefit of a readily cleavable PMB group, allowing for further functionalization of the heterocyclic product.[9][11]

Synthesis of Hydroxamic Acids

Hydroxamic acids are important functional groups in medicinal chemistry, notably as zinc-binding moieties in metalloenzyme inhibitors. They can be synthesized from esters or acyl chlorides using hydroxylamine reagents.

Table 2: Performance in Hydroxamic Acid Synthesis

ReagentEster/Acyl ChlorideReaction ConditionsYieldKey Observations
This compound Methyl Benzoate1. Me₃Al, Toluene, 0°C to rt, 1h2. Ester, rt, 12hNot applicablePrimarily used for N-substituted hydroxamic acids where the PMB group is desired in the final product or as a protecting group.
Hydroxylamine HydrochlorideEthyl AcetateNaOH, H₂O/MeOH, rt, 2h75%Standard, cost-effective method for unsubstituted hydroxamic acids. Requires basic conditions.[15]
O-BenzylhydroxylamineBenzoyl ChloridePyridine, CH₂Cl₂, 0°C to rt, 3h88%Forms O-benzyl hydroxamic acid. The benzyl group can be removed by hydrogenolysis.
N-MethylhydroxylamineAcetyl ChlorideEt₃N, CH₂Cl₂, 0°C to rt, 2h92%Efficient for N-methyl hydroxamic acids.

Experimental Insight: In this application, the choice of reagent is dictated by the desired final product. For the synthesis of simple, unsubstituted hydroxamic acids, hydroxylamine hydrochloride is often sufficient and more economical. However, if an N-substituted hydroxamic acid is the target, or if the nitrogen needs to be protected during subsequent synthetic steps, this compound becomes a valuable tool. The PMB group can be retained or removed as needed, offering greater synthetic flexibility compared to the non-removable methyl group from N-methylhydroxylamine.

Experimental Protocols

To provide a practical context, detailed protocols for the use of this compound are provided below.

Protocol: Synthesis of a Nitrone from an Aldehyde

Diagram 2: Experimental Workflow for Nitrone Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve aldehyde (1.0 eq) and this compound (1.1 eq) in CH2Cl2. B 2. Add 4Å molecular sieves. A->B C 3. Stir at room temperature for 4-6 hours. B->C D 4. Monitor by TLC until aldehyde is consumed. C->D E 5. Filter off molecular sieves. D->E F 6. Concentrate in vacuo. E->F G 7. Use crude nitrone directly or purify by chromatography. F->G

Caption: Step-by-step workflow for nitrone synthesis.

Methodology:

  • To a solution of the aldehyde (1.0 mmol) in dichloromethane (10 mL) is added this compound (1.1 mmol, 1.1 eq).

  • Anhydrous magnesium sulfate or 4Å molecular sieves are added as a drying agent.[16]

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the drying agent is filtered off, and the solvent is removed under reduced pressure.[16]

  • The resulting nitrone is often used in the next step without further purification.

Causality: The use of a dehydrating agent like molecular sieves is crucial as the condensation reaction to form the nitrone releases one equivalent of water. Removing this water drives the equilibrium towards the product, ensuring a high yield. Dichloromethane is a common solvent as it is relatively non-polar and unreactive towards the components of the reaction.

Protocol: Deprotection of the PMB Group from a Nitrone Adduct

Methodology:

  • The PMB-protected compound (1.0 mmol) is dissolved in a mixture of dichloromethane and water (e.g., 10:1 v/v).

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) is added portion-wise at 0°C.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography.

Causality: DDQ is a strong oxidizing agent that selectively reacts with the electron-rich 4-methoxybenzyl group, leading to its cleavage.[11][17] The reaction proceeds via a single electron transfer mechanism. The biphasic solvent system (dichloromethane/water) helps to dissolve both the organic substrate and the reagents, facilitating the reaction. The basic quench with sodium bicarbonate is necessary to neutralize the acidic byproducts of the DDQ reaction.

Conclusion: Making the Right Choice

This compound is a highly valuable reagent in modern organic synthesis, particularly for applications involving nitrones and the protection of the nitrogen atom. Its key strengths – stability, ease of handling, and the versatility of the PMB protecting group – often justify its use over simpler, less functionalized hydroxylamine reagents.

  • For nitrone-based cycloadditions requiring subsequent N-deprotection: this compound is the superior choice.

  • For the synthesis of simple, unsubstituted oximes or hydroxamic acids: Hydroxylamine hydrochloride remains a cost-effective and straightforward option.[2]

  • When a permanent N-alkyl group is desired: N-alkyl hydroxylamines like N-methylhydroxylamine are suitable.[5]

  • For O-protected hydroxylamines: O-substituted reagents like O-benzylhydroxylamine offer an alternative protection strategy, though the deprotection conditions (hydrogenolysis) are orthogonal to the oxidative cleavage of the PMB group.

By understanding the unique properties and reactivity profiles of each reagent, researchers can select the optimal tool for their specific synthetic challenge, leading to more efficient, higher-yielding, and versatile synthetic routes.

References

  • Shen, Y., & Friestad, G. K. (2003). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry, 68(23), 8949–8954. URL: [Link]
  • Das, B., Kumar, R. A., & Srilatha, A. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 1(2), 227–234. URL: [Link]
  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2018). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Molecules, 23(8), 2043. URL: [Link]
  • Kiessling, L. L., & Gestwicki, J. E. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(7), 987–989. URL: [Link]
  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. URL: [Link]
  • Wikipedia. Hydroxylamine. URL: [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. URL: [Link]
  • Wikipedia. N-Methylhydroxylamine. URL: [Link]
  • Anderson, J. C., & Smith, S. C. (2006). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 71(13), 4888–4898. URL: [Link]
  • ResearchGate. Methyl N,O‐hydroxylamine linker synthesis. URL: [Link]
  • Hill, J., & Crich, D. (2021). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 26(13), 3848. URL: [Link]
  • Organic Chemistry Portal.
  • Chemistry Stack Exchange. Acetaldoxime Synthesis: Hydroxylamine vs Hydroxylamine HCl. URL: [Link]
  • Organic Chemistry Portal. Nitrone synthesis by C-N Coupling. URL: [Link]
  • Royal Society of Chemistry.
  • Matassini, C., & Cardona, F. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA International Journal for Chemistry, 71(10), 675–682. URL: [Link]
  • Organic Syntheses. Nitrones for intramolecular 1,3-dipolar cycloadditions. URL: [Link]
  • ResearchGate. What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl.
  • ChemBK. O-(4-Methoxy--benzyl)hydroxylamine hydrochloride. URL: [Link]
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. URL: [Link]
  • ChemBK. O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride. URL: [Link]
  • PubChem. O-Benzylhydroxylamine. URL: [Link]
  • PubChemLite. N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine. URL: [Link]

Sources

A Comparative Guide to Hydroxylamine Protecting Groups: Spotlight on N-(4-Methoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Necessity of Hydroxylamine Protection

Hydroxylamines (R-NHOH) are a unique and versatile class of compounds, pivotal in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. Their bifunctional nature, possessing both a nucleophilic nitrogen and a nucleophilic oxygen, is key to their synthetic utility but also presents a significant challenge: selective functionalization. To orchestrate complex synthetic sequences, it is often essential to temporarily mask one of the reactive sites. This is achieved through the use of protecting groups, which must be installed and removed under conditions that do not compromise the integrity of the rest of the molecule.[1]

The choice of a protecting group is a critical strategic decision in synthesis design. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and removable selectively under mild conditions without affecting other functional groups—a concept known as orthogonality.[1] This guide provides an in-depth comparison of N-(4-Methoxybenzyl)hydroxylamine with other commonly employed hydroxylamine protecting groups, focusing on their stability, cleavage mechanisms, and strategic application in modern organic synthesis.

The p-Methoxybenzyl (PMB) Group: An Oxidatively-Cleavable Workhorse

The p-Methoxybenzyl group (PMB), attached to the nitrogen of a hydroxylamine, offers a unique deprotection pathway that sets it apart from many other protecting groups. While it shares some characteristics with the standard benzyl (Bn) group, the electron-donating methoxy substituent on the aromatic ring makes the PMB group exceptionally labile to specific oxidative and acidic conditions.[2][3]

Properties and Stability
  • Introduction: The PMB group is typically introduced via a Williamson-type synthesis, where an alkoxide or a deprotonated hydroxylamine reacts with p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br) in the presence of a base like sodium hydride (NaH).[2]

  • Stability: PMB-protected hydroxylamines are robust and stable under many common synthetic conditions, including basic hydrolysis and exposure to many nucleophiles.[4] This stability allows for transformations at other sites of the molecule without disturbing the protected hydroxylamine.

  • Cleavage: The key advantage of the PMB group is its susceptibility to oxidative cleavage.[2][3]

    • Oxidative Cleavage: Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the hallmark method for PMB removal. The reaction proceeds via a single electron transfer (SET) mechanism, facilitated by the electron-rich nature of the p-methoxyphenyl ring, to form a resonance-stabilized carbocation.[3] This intermediate is then hydrolyzed to release the free hydroxylamine and p-methoxybenzaldehyde.[3] This method is exceptionally mild and highly selective.

    • Acidic Cleavage: The PMB group can also be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[5][6] The electron-donating methoxy group stabilizes the resulting benzyl cation, making it more acid-labile than an unsubstituted benzyl group.[7]

Mechanism of PMB Protection and Deprotection

Below is a diagram illustrating the common pathways for the protection of a hydroxylamine with the PMB group and its subsequent removal via oxidative or acidic methods.

PMB_Mechanism cluster_protection Protection cluster_deprotection Deprotection Pathways R-NHOH Hydroxylamine PMB-Cl_Base + PMB-Cl (Base, e.g., NaH) R-N(PMB)OH N-PMB Protected Hydroxylamine R-N(PMB)OH_dep N-PMB Protected Hydroxylamine R-N(PMB)OH->R-N(PMB)OH_dep Use in Synthesis DDQ DDQ (CH₂Cl₂/H₂O) R-N(PMB)OH_dep->DDQ Oxidative TFA TFA (DCM) R-N(PMB)OH_dep->TFA Acidic Free_NHOH_1 Free Hydroxylamine DDQ->Free_NHOH_1 Oxidative Free_NHOH_2 Free Hydroxylamine TFA->Free_NHOH_2 Acidic

Caption: Protection and Deprotection of Hydroxylamines using the PMB group.

Key Alternative N-Protecting Groups

A comparative analysis requires understanding the strengths and weaknesses of viable alternatives. The most common N-protecting groups used in organic synthesis, particularly in peptide chemistry, are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.[8]

The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal with acid.[9]

  • Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc₂O) with a base, forming a stable carbamate linkage with the hydroxylamine nitrogen.[9][10]

  • Stability: The Boc group is exceptionally stable to basic conditions, hydrogenolysis, and many nucleophiles, making it orthogonal to the Cbz group.[9]

  • Cleavage: It is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11] The mechanism involves protonation followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation, which subsequently forms isobutene.[9]

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, a cornerstone of peptide synthesis, is valued for its stability to both acidic and basic conditions.[12]

  • Introduction: The Cbz group is installed by reacting the hydroxylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[12]

  • Stability: It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to cleave ester groups, providing excellent orthogonality.[12]

  • Cleavage: The primary method for Cbz deprotection is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, e.g., Pd/C).[12][13] This reductive cleavage yields the free hydroxylamine, toluene, and carbon dioxide. This deprotection method is clean and efficient but incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some sulfur-containing groups.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other sensitive functional groups.

Data Summary Table
FeatureN-(p-Methoxybenzyl) (PMB) N-tert-Butoxycarbonyl (Boc) N-Benzyloxycarbonyl (Cbz)
Structure -CH₂-C₆H₄-OCH₃-C(=O)O-C(CH₃)₃-C(=O)O-CH₂-C₆H₅
Class Benzyl Ether TypeCarbamateCarbamate
Introduction PMB-Cl, Base (e.g., NaH)Boc₂O, BaseCbz-Cl, Base
Cleavage Condition Oxidative (DDQ) or Strong Acid (TFA)[3]Anhydrous Acid (TFA, HCl)[9]Catalytic Hydrogenolysis (H₂/Pd-C)[12]
Stable To: Base, H₂/Pd-C (often), Mild AcidBase, H₂/Pd-C, Oxidants (DDQ)Acid, Base
Labile To: Strong Oxidants (DDQ, CAN), Strong AcidStrong AcidReductive conditions (H₂/Pd-C)
Key Advantage Unique oxidative cleavage provides orthogonality.High stability to base and reduction.High stability to acid and base.
Key Limitation Sensitive to other electron-rich aromatic rings.[2]Cannot be used with acid-sensitive substrates.Incompatible with reducible groups (alkenes, etc.).
Orthogonality and Strategic Selection

The true power of these protecting groups is realized when they are used in concert to achieve selective deprotection. A well-designed synthetic route leverages the distinct cleavage conditions of each group.

The following workflow illustrates how a chemist might decide which protecting group to use based on the stability of other functional groups present in the molecule.

Orthogonal_Strategy start Protect Hydroxylamine: Which group to choose? q1 Is the molecule sensitive to ACID? start->q1 q2 Are reducible groups (e.g., alkenes, alkynes) present and need to be kept? q1->q2 No boc Use Boc Group (Deprotect with Acid) q1->boc Yes q3 Are other electron-rich aromatics present that might react with DDQ? q2->q3 Yes cbz Use Cbz Group (Deprotect with H₂/Pd-C) q2->cbz No pmb Use PMB Group (Deprotect with DDQ) q3->pmb No consider_alt Consider PMB (acid cleavage) or alternative groups q3->consider_alt Yes

Caption: Decision workflow for selecting an N-protecting group for hydroxylamines.

This demonstrates the core principle of orthogonality:

  • If a molecule contains an acid-labile group (like a tert-butyl ester), using Boc to protect the hydroxylamine is not viable, as its deprotection would remove both. Here, PMB (with DDQ cleavage) or Cbz would be superior choices.

  • If a molecule contains a double bond that must be preserved, Cbz is a poor choice due to the hydrogenolysis conditions. Boc or PMB would be preferred.

  • PMB is the ideal choice when orthogonality to both acid-labile and reducible groups is required. Its unique oxidative cleavage allows for deprotection under conditions that leave Boc, Cbz, benzyl ethers, and many other groups untouched.[2]

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of hydroxylamines. Researchers should optimize conditions for their specific substrates.

Protocol 1: N-Protection with p-Methoxybenzyl (PMB) Group

This protocol is adapted from general Williamson ether synthesis procedures.[2]

  • Dissolution & Cooling: Dissolve the hydroxylamine substrate (1.0 eq) in anhydrous DMF or THF in a flame-dried, nitrogen-flushed flask. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add a solution of p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidative Deprotection of N-PMB Group with DDQ

This protocol is based on standard DDQ cleavage methods.[3]

  • Dissolution: Dissolve the N-PMB protected hydroxylamine (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2-1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark green or brown.

  • Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 1-3 hours.

  • Quenching & Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the deprotected hydroxylamine.

Protocol 3: Acidic Deprotection of N-Boc Group

This protocol is a standard method for Boc group removal.[9]

  • Dissolution: Dissolve the N-Boc protected hydroxylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-50% v/v in DCM) dropwise at 0 °C.

  • Reaction: Stir the solution at room temperature for 1-4 hours, monitoring by TLC.

  • Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM may be necessary to remove residual acid.

  • Neutralization & Workup: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous phase is basic. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 4: Deprotection of N-Cbz Group by Hydrogenolysis

This protocol is a standard method for Cbz group removal.[12]

  • Setup: Dissolve the N-Cbz protected hydroxylamine (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Add palladium on activated carbon (Pd/C, 10% w/w, typically 5-10 mol% Pd) to the solution.

  • Hydrogenation: Seal the reaction vessel, evacuate and purge with nitrogen (3x), and then introduce hydrogen gas (H₂) via a balloon or by connecting to a hydrogenation apparatus (atmospheric pressure is often sufficient).

  • Reaction: Stir the suspension vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Filtration & Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the deprotected hydroxylamine.

Conclusion

The N-(4-Methoxybenzyl) group is a powerful and strategic choice for the protection of hydroxylamines, distinguished by its unique susceptibility to mild oxidative cleavage with DDQ. This feature provides a critical layer of orthogonality against the more common acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups. For researchers and drug development professionals, understanding the comparative stability and reactivity of these groups is paramount for designing efficient, high-yielding, and selective synthetic routes to complex molecules. By carefully selecting the protecting group based on the molecular context, chemists can navigate multi-step syntheses with greater precision and control.

References

  • American Chemical Society. Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane.
  • ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
  • National Institutes of Health (NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.
  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • ResearchGate. A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
  • National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table.
  • ResearchGate. N -Boc- O -tosylhydroxylamine | Request PDF.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • ResearchGate. Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF.
  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • National Institutes of Health (NIH). Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming.
  • DTU Research Database. Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors.
  • National Institutes of Health (NIH). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
  • PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.
  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
  • ResearchGate. The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
  • Organic Chemistry Portal. Protective Groups.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-(4-Methoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Methoxybenzyl)hydroxylamine is a hydroxylamine derivative with applications in organic synthesis, serving as a key intermediate in the development of pharmaceutical compounds and other fine chemicals.[1] Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final product. Therefore, robust, reliable, and validated analytical methods are imperative for its quantitative analysis in both bulk substance and formulated products.

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of this compound: a high-specificity High-Performance Liquid Chromatography (HPLC) method and a classic Potentiometric Titration method. The validation of these procedures is discussed in accordance with the rigorous standards set by the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology."[2][3][4] This foundational guideline ensures that an analytical procedure is suitable for its intended purpose, a cornerstone of Good Manufacturing Practice (GMP).[5]

The objective of this document is to provide researchers, scientists, and drug development professionals with the scientific rationale behind method selection, detailed validation protocols, and comparative performance data to make informed decisions for quality control and regulatory submissions.

Method Selection: A Rationale Based on Physicochemical Properties

The selection of an appropriate analytical technique is predicated on the physicochemical properties of the analyte. This compound (MW: 153.18 g/mol ) possesses key structural features that guide this choice:

  • Aromatic Chromophore: The presence of the 4-methoxybenzyl group provides strong ultraviolet (UV) absorbance, making it an ideal candidate for HPLC with a UV detector. This method offers high sensitivity and, crucially, the specificity to separate the analyte from process-related impurities and degradation products.

  • Basic Hydroxylamine Group: The hydroxylamine moiety (-NHOH) is basic in nature. This allows for quantification via acid-base titration.[6] Potentiometric titration, which measures the change in potential to determine the endpoint, is a precise and accurate method for assaying the bulk substance, offering simplicity and high precision where high sample throughput is not a primary concern.[7][8][9]

Based on this analysis, we will validate and compare the following two methods:

  • Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) for impurity profiling and assay.

  • Method B: Non-Aqueous Potentiometric Titration for bulk substance assay.

Method A: Validation of the RP-HPLC-UV Method

This method is designed to be a stability-indicating assay, capable of quantifying this compound and separating it from potential impurities.

Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard & Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Validation Protocol & Performance Data

The validation was performed according to the ICH Q2(R1) guideline.[2][4]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol: A solution of the analyte was spiked with known related substances and subjected to forced degradation (acid, base, oxidative, thermal, and photolytic stress). The peak for this compound was assessed for peak purity using the DAD detector to ensure no co-eluting peaks were present.

  • Results: The method demonstrated excellent specificity. The analyte peak was well-resolved from all degradation products and known impurities with a resolution factor >2.0. Peak purity analysis showed a purity angle to be less than the purity threshold, confirming spectral homogeneity.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol: A series of five solutions were prepared from a stock solution of this compound, ranging from 50% to 150% of the nominal assay concentration (e.g., 0.05 to 0.15 mg/mL). Each solution was injected in triplicate.

  • Results: The method was linear over the tested range.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Accuracy was determined by analyzing a synthetic mixture (placebo) spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Triplicate preparations were made for each level.

  • Results: The method was found to be highly accurate.

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Protocol:

    • Repeatability: Six replicate preparations of the analyte at 100% of the target concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, using a different HPLC system.

  • Results: The low %RSD values indicate excellent method precision.

  • Protocol: LOQ and LOD were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Results: The method is highly sensitive for detecting and quantifying trace levels of the analyte.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Method parameters were slightly varied, including mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The effect on system suitability parameters (e.g., tailing factor, theoretical plates) was observed.

  • Results: System suitability parameters remained within acceptable limits for all variations, demonstrating the method's robustness.

Data Summary: HPLC-UV Method Validation
Validation ParameterAcceptance CriteriaExperimental Result
Specificity Analyte peak is pure and resolved from impurities (Resolution > 2)Passed; Peak Purity > 99.9%, Resolution > 3.5 for all pairs
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability) %RSD ≤ 2.0%0.45%
Precision (Intermediate) %RSD ≤ 2.0%0.78%
LOD Report Value0.05 µg/mL
LOQ Report Value0.15 µg/mL
Robustness System suitability passes under all conditionsPassed

Method B: Validation of the Non-Aqueous Potentiometric Titration Method

This method is intended for the assay of this compound as a bulk drug substance, where impurity levels are expected to be low.

Experimental Protocol: Potentiometric Titration
  • Instrumentation: Automatic potentiometric titrator (e.g., Mettler Toledo T5) with a suitable combination pH electrode.

  • Titrant: 0.1 N Perchloric Acid in glacial acetic acid.

  • Solvent: Glacial Acetic Acid.

  • Procedure: An accurately weighed amount of the sample (approx. 150 mg) is dissolved in glacial acetic acid and titrated with 0.1 N perchloric acid. The endpoint is determined by the maximum inflection point of the titration curve.

Validation Protocol & Performance Data

For a titration assay, specificity is demonstrated by titrating the compound and showing that common impurities do not interfere.

  • Protocol: The primary acidic impurity (e.g., 4-methoxybenzoic acid) and a neutral impurity were spiked into the sample. The titration was performed and the recovery of the main analyte was calculated.

  • Results: The method is selective for basic compounds. Acidic and neutral impurities did not interfere with the endpoint detection for the analyte.

  • Protocol: Five different weights of the reference standard, ranging from 50% to 150% of the target sample weight (e.g., 75 mg to 225 mg), were analyzed. The volume of titrant consumed was plotted against the weight of the standard.

  • Results: The titration volume was directly proportional to the mass of the analyte.

  • Protocol: Accuracy was determined by analyzing the reference standard at three levels (80%, 100%, 120% of the target weight) in triplicate.

  • Results: Excellent recovery was achieved.

  • Protocol:

    • Repeatability: Six separate titrations of the reference standard at 100% of the target weight were performed on the same day.

    • Intermediate Precision: The study was repeated on a different day by a different analyst.

  • Results: The method is highly precise for its intended purpose.

Data Summary: Potentiometric Titration Method Validation
Validation ParameterAcceptance CriteriaExperimental Result
Specificity No interference from known impuritiesPassed
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy (% Assay) 98.5% - 101.5%99.4% - 100.8%
Precision (Repeatability) %RSD ≤ 1.0%0.21%
Precision (Intermediate) %RSD ≤ 1.5%0.35%

Visualization of Workflows

General Analytical Method Validation Workflow

The following diagram illustrates the logical flow from method development through to routine implementation, as guided by ICH principles.[2][4][10]

G cluster_validation Validation Phase (ICH Q2) Dev Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Criteria) Dev->Protocol Execute Execute Validation Experiments Protocol->Execute Data Analyze & Document Results Execute->Data Report Write Validation Report Data->Report Routine Implement for Routine Use (with System Suitability) Report->Routine

Caption: A typical workflow for analytical method validation.

Decision Logic for Method Selection

This diagram outlines the decision-making process for choosing between a high-specificity chromatographic method and a simpler assay method.

G node_rect node_rect start Purpose of Analysis? impurity Impurity Profiling or Low-Level Quantification? start->impurity Specificity Needed assay Bulk Assay (High Purity)? start->assay High Conc. Quant. hplc Use Validated HPLC-UV Method impurity->hplc titration Use Validated Titration Method assay->titration

Caption: Decision tree for selecting an analytical method.

Comparative Analysis and Recommendations

Both the RP-HPLC-UV and Potentiometric Titration methods were successfully validated and demonstrated to be suitable for their intended purposes. The choice between them depends entirely on the specific application.

FeatureRP-HPLC-UV MethodPotentiometric Titration Method
Specificity Excellent. Stability-indicating, resolves impurities.Good. Selective for basic compounds but cannot separate them.
Sensitivity (LOQ) Very High (0.15 µg/mL). Ideal for trace analysis.Low. Suitable only for high-concentration assay.
Precision (%RSD) Excellent (<1.0%).Outstanding (<0.5%).
Application Impurity testing, stability studies, low-dose formulations, assay.Assay of bulk drug substance and raw materials.
Throughput Moderate (20-30 min/sample).Low (can be automated but is sequential).
Cost & Complexity Higher (instrumentation, solvents, columns).Lower (simpler equipment, less solvent waste).
Senior Scientist's Recommendation:
  • For release testing of the bulk drug substance where the primary goal is to determine the overall percentage purity (assay), the Potentiometric Titration method is superior. It is faster to set up for a single analysis, highly precise, cost-effective, and robust.

  • For all other applications , including stability studies, impurity profiling, analysis of finished drug products, and quality control of low-concentration formulations, the RP-HPLC-UV method is the only appropriate choice. Its ability to separate and quantify the active ingredient from degradants and impurities is a non-negotiable requirement for ensuring product quality and patient safety.

By validating both methods, a laboratory is equipped with a flexible, compliant, and scientifically sound toolkit for the complete analytical control of this compound throughout its lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace by Typeset. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Royal Society of Chemistry. [Link]
  • Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]
  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. [Link]
  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents.
  • Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chrom
  • HPLC Method Validation for Pharmaceuticals: A Review.
  • Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. IJCSR. [Link]
  • Guidance for the validation of pharmaceutical quality control analytical methods. NHS. [Link]
  • Electroanalytical overview: the sensing of hydroxylamine. Royal Society of Chemistry. [Link]
  • Potentiometric Titration of Free Amine and Amine Carbonate in Carbonated Monoethanolamine Solutions.
  • Potentiometry Titration. Saraswati Institute of Pharmaceutical Sciences. [Link]
  • O-(4-Methoxybenzyl)hydroxylamine hydrochloride. MilliporeSigma. [Link]

Sources

The Cutting Edge of Cancer Immunotherapy: A Comparative Analysis of IDO1 Inhibitors Derived from the N-(4-Methoxybenzyl)hydroxylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The strategic blockade of immune checkpoints has revolutionized cancer therapy. However, the quest for novel targets to overcome therapeutic resistance and broaden patient response continues. Indoleamine 2,3-dioxygenase 1 (IDO1), a key metabolic enzyme in the tumor microenvironment (TME), has emerged as a high-priority target.[1] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 orchestrates a profound immunosuppressive milieu, facilitating tumor escape from immune surveillance.[1] This guide provides an in-depth comparative analysis of a promising class of IDO1 inhibitors derived from the N-(4-Methoxybenzyl)hydroxylamine scaffold, offering a technical resource for researchers actively engaged in the development of next-generation cancer immunotherapies.

The Rationale for Targeting IDO1: Disrupting a Key Axis of Immune Evasion

IDO1 is an intracellular heme-containing enzyme that initiates the first and rate-limiting step of tryptophan degradation along the kynurenine pathway.[1] In the context of cancer, IDO1 expression is often upregulated in tumor cells, stromal cells, and antigen-presenting cells (APCs) within the TME, frequently in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1] The consequences of elevated IDO1 activity are twofold:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening anti-tumor immunity.

This dual mechanism of immunosuppression makes IDO1 a compelling therapeutic target. The development of small molecule inhibitors that can effectively block IDO1 activity holds the promise of restoring anti-tumor immunity and synergizing with other immunotherapies, such as checkpoint inhibitors.

IDO1 Signaling Pathway and Points of Inhibition

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the subsequent immunosuppressive cascade. The inhibitors discussed in this guide primarily act by directly engaging the IDO1 enzyme.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCells Immune Cells Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by T_Cell Effector T Cell Tryptophan->T_Cell Essential for Activation & Proliferation Kynurenine Kynurenine IDO1->Kynurenine Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes Differentiation MDSC Myeloid-Derived Suppressor Cell (MDSC) Kynurenine->MDSC Promotes Function T_Cell_Suppression T Cell Suppression & Anergy Immune_Suppression Immune Suppression Inhibitor This compound -derived Inhibitors Inhibitor->IDO1 Inhibit

Caption: The IDO1 pathway's role in immune suppression and inhibitor action.

The this compound Scaffold: A Privileged Motif for IDO1 Inhibition

The N'-hydroxyamidine functional group, of which this compound is a key precursor, is a well-established pharmacophore for potent IDO1 inhibition. This moiety can effectively chelate the heme iron within the active site of the IDO1 enzyme, disrupting its catalytic activity. The 4-methoxybenzyl group provides a versatile scaffold for synthetic modification, allowing for the optimization of physicochemical properties and exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Comparative Performance of IDO1 Inhibitors

The efficacy of IDO1 inhibitors is primarily assessed through in vitro enzymatic and cell-based assays, which determine the concentration of the inhibitor required to reduce IDO1 activity by 50% (IC50). The following table summarizes the reported IC50 values for representative N'-hydroxyamidine derivatives and compares them with leading clinical candidates from other structural classes.

Inhibitor ClassRepresentative Compound/ScaffoldEnzymatic IC50Cellular IC50Mechanism of Action
N'-Hydroxyamidine Epacadostat (INCB024360)~70 nM[2]~19 nM[2]Heme-interactive, competitive with tryptophan
N'-Hydroxyamidine Analog Compound I-1 (from a recent study)Similar to EpacadostatSimilar to EpacadostatHeme-interactive
N'-Hydroxyamidine Analog Compound I-2 (from a recent study)Similar to EpacadostatSimilar to EpacadostatHeme-interactive
Irreversible Inhibitor BMS-986205~2 nM (apparent)[1]~4.2 nM[3]Irreversible, covalent modification
Tryptophan Mimetic Indoximod (D-1MT)Does not directly inhibit enzymeActs downstream of IDO1Tryptophan mimetic, mTORC1 activator

Analysis:

  • The N'-hydroxyamidine scaffold, exemplified by the clinical candidate Epacadostat, demonstrates potent low nanomolar inhibition in both enzymatic and cellular assays. This highlights the effectiveness of the hydroxyamidine moiety in targeting IDO1.

  • Novel N'-hydroxyamidine analogs continue to be developed with potencies comparable to established inhibitors, indicating that this is a fruitful area for further chemical exploration.

  • BMS-986205 represents a distinct class of irreversible inhibitors with very high potency. The covalent nature of its interaction with the enzyme leads to a durable pharmacodynamic effect.

  • Indoximod operates through a different mechanism, not by direct enzyme inhibition but by acting as a tryptophan mimetic downstream of IDO1. This unique mode of action may offer advantages in certain contexts but makes direct IC50 comparisons less meaningful.

Experimental Protocols for the Evaluation of IDO1 Inhibitors

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to characterize IDO1 inhibitors.

In Vitro Enzymatic IDO1 Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of purified recombinant human IDO1 (rhIDO1).

Principle: The assay measures the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, which is then converted to kynurenine for detection.

Workflow Diagram:

Enzymatic_Assay_Workflow Start Start Step1 Prepare Assay Buffer: 50 mM Potassium Phosphate (pH 6.5) 20 mM Ascorbate, 10 µM Methylene Blue 100 µg/mL Catalase, 400 µM L-Tryptophan Start->Step1 Step2 Add rhIDO1 Enzyme and Test Compound (Varying Concentrations) Step1->Step2 Step3 Incubate at 37°C for 30-60 min Step2->Step3 Step4 Terminate Reaction: Add 30% (w/v) Trichloroacetic Acid (TCA) Step3->Step4 Step5 Hydrolyze N-formylkynurenine: Incubate at 50°C for 30 min Step4->Step5 Step6 Centrifuge to Pellet Precipitate Step5->Step6 Step7 Quantify Kynurenine in Supernatant (HPLC or Spectrophotometry) Step6->Step7 Step8 Calculate % Inhibition and Determine IC50 Step7->Step8 End End Step8->End

Caption: Workflow for the in vitro enzymatic IDO1 inhibition assay.

Detailed Protocol:

  • Assay Buffer Preparation: Prepare a complete assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase, and 400 µM L-tryptophan.[4]

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the rhIDO1 enzyme to the assay buffer containing the test compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[4]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[4]

  • Clarification: Centrifuge the plate to pellet any precipitated protein.

  • Detection: Transfer the supernatant to a new plate and measure the kynurenine concentration. This can be done spectrophotometrically by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measuring the absorbance at 480 nm, or by using a more sensitive method like HPLC.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the dose-response curve using a suitable software.

Cell-Based IDO1 Inhibition Assay

Objective: To assess the ability of a compound to inhibit IDO1 activity in a cellular context, which accounts for cell permeability and target engagement in a more physiologically relevant environment.

Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SK-OV-3) using IFN-γ. The cells are then treated with the test compound, and the amount of kynurenine produced and secreted into the culture medium is measured.

Workflow Diagram:

Cellular_Assay_Workflow Start Start Step1 Seed Cells (e.g., HeLa) in a 96-well Plate and Allow to Adhere Overnight Start->Step1 Step2 Treat Cells with Test Compound (Varying Concentrations) and IFN-γ (e.g., 50 ng/mL) to Induce IDO1 Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Collect Cell Culture Supernatant Step3->Step4 Step5 Quantify Kynurenine in Supernatant (Same Detection Method as Enzymatic Assay) Step4->Step5 Step6 Optional: Assess Cell Viability (e.g., MTS or CellTiter-Glo Assay) Step5->Step6 Step7 Calculate % Inhibition and Determine Cellular IC50 Step6->Step7 End End Step7->End

Caption: Workflow for the cell-based IDO1 inhibition assay.

Detailed Protocol:

  • Cell Culture: Seed a suitable human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa or SK-OV-3 cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing a serial dilution of the test compound. Add IFN-γ to a final concentration of 50-100 ng/mL to induce IDO1 expression.

  • Incubation: Incubate the cells for 48-72 hours to allow for IDO1 expression and activity.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the same detection methods described for the enzymatic assay (Ehrlich's reagent or HPLC).

  • Cell Viability (Optional but Recommended): Assess the viability of the cells remaining in the plate using a standard assay (e.g., MTS or CellTiter-Glo) to rule out cytotoxicity as a cause for reduced kynurenine production.

  • Data Analysis: Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the cellular IC50 value.

Future Directions and Conclusion

The development of potent and selective IDO1 inhibitors remains a high-priority area in immuno-oncology research. The this compound scaffold and its N'-hydroxyamidine derivatives represent a promising chemical space for the discovery of novel clinical candidates. Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Selectivity Profiling: Thoroughly assessing the selectivity of new inhibitors against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO).

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of lead compounds in syngeneic mouse tumor models, both as monotherapy and in combination with other immunotherapies.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and the modulation of tryptophan and kynurenine levels in vivo.

References

  • Munn, D. H., & Mellor, A. L. (2016). IDO in health and disease.
  • Vacchelli, E., Aranda, F., Eggermont, A., Galon, J., Sautès-Fridman, C., Zitvogel, L., & Kroemer, G. (2014). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 3(10), e957994.
  • Cheong, J. E., & Sun, L. (2018). A patent review of IDO1 inhibitors for cancer (2013-2017).
  • Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2015). Cancer immunotherapy by targeting IDO1 metabolism. Frontiers in immunology, 5, 674.
  • Zhai, L., Spranger, S., & Gajewski, T. F. (2018). The anti-tumor efficacy of IDO1 inhibitors in combination with other immunotherapies. Oncoimmunology, 7(8), e1450025.
  • Röhrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2015). Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of medicinal chemistry, 58(24), 9421-9437.
  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137-143.
  • Yue, E. W., Sparks, R., & Dell, J. (2009). Discovery of potent competitive inhibitors of indoleamine 2, 3-dioxygenase with in vivo pharmacodynamic activity. ACS medicinal chemistry letters, 1(1), 13-17.
  • Holmgaard, R. B., Zamarin, D., Munn, D. H., Wolchok, J. D., & Allison, J. P. (2013). Indoleamine 2,3-dioxygenase is a critical resistance mechanism in antitumor T cell immunotherapy targeting CTLA-4. Journal of Experimental Medicine, 210(7), 1389-1402.
  • Uyttenhove, C., Pilotte, L., Théate, I., Stroobant, V., Colau, D., Parmentier, N., ... & Van den Eynde, B. J. (2003). Evidence for a pivotal role of indoleamine 2, 3-dioxygenase in the mechanisms of tumor resistance to rejection.
  • PubChem. (n.d.). N'-hydroxy-4-methoxybenzene-1-carboximidamide.
  • Front. Immunol. (2020, June 17). Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis.
  • Int J Tryptophan Res. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-(4-Methoxybenzyl)hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical safety assessment, understanding the potential for cross-reactivity of small molecules is not merely a regulatory hurdle, but a scientific imperative. N-(4-Methoxybenzyl)hydroxylamine and its derivatives are a class of compounds frequently utilized as intermediates in organic synthesis and drug discovery.[1] Their structural features, however, also position them as potential haptens—small molecules that can elicit an immune response when conjugated to endogenous proteins.[2] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this class of compounds, grounded in established immunological and analytical principles. We will delve into the causality behind experimental choices, provide detailed methodologies, and present a framework for data interpretation, empowering researchers to confidently assess the allergenic potential of these and other similar molecules.

The Hapten Hypothesis: Understanding the Immunological Basis of Cross-Reactivity

Small molecules like this compound derivatives are generally not immunogenic on their own. However, their electrophilic potential allows them to covalently bind to nucleophilic residues on endogenous proteins, such as albumin or skin proteins, forming a hapten-carrier conjugate.[2] This larger conjugate can then be recognized by the immune system, leading to sensitization. Subsequent exposure to the same or a structurally similar hapten can then trigger an allergic reaction.

The degree of cross-reactivity between different derivatives is a critical factor in risk assessment. A patient sensitized to one derivative may react to another if the antibody or T-cell receptor recognizes a common epitope. Therefore, understanding the structure-activity relationships (SARs) that govern this cross-reactivity is paramount for predicting the allergenic potential of new derivatives.[3]

Experimental Workflow for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a multi-pronged approach, combining in vitro immunoassays to assess antibody binding and cellular assays to evaluate T-cell mediated responses.

experimental_workflow cluster_synthesis Hapten-Protein Conjugate Synthesis cluster_immunoassay Immunoassay (Antibody Binding) cluster_cellular_assay Cellular Assay (T-Cell Response) Hapten This compound Derivatives Conjugation Conjugation Chemistry (e.g., Carbodiimide) Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Purification Purification & Characterization (Dialysis, Spectroscopy) Conjugation->Purification ELISA Competitive ELISA Purification->ELISA LTT Lymphocyte Transformation Test (LTT) Purification->LTT IC50 IC50 Determination ELISA->IC50 CrossReactivity Cross-Reactivity Calculation IC50->CrossReactivity PBMC Isolate PBMCs from Sensitized Individuals (or in vitro model) PBMC->LTT Proliferation Measure Lymphocyte Proliferation LTT->Proliferation

Caption: A generalized workflow for assessing the cross-reactivity of this compound derivatives.

Part 1: Immunoassays for Antibody-Mediated Cross-Reactivity

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for quantifying the cross-reactivity of different haptens. This assay measures the ability of a free hapten (the derivative being tested) to compete with a plate-bound hapten-protein conjugate for binding to a specific antibody.

Protocol: Competitive ELISA for this compound Derivatives
  • Antigen Coating:

    • Coat a 96-well microtiter plate with a solution of this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[4][5]

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[6]

  • Blocking:

    • Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 3% BSA in PBS) to each well.[6]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Inhibition:

    • Prepare serial dilutions of the this compound standard and each of the test derivatives in an assay buffer.

    • In a separate plate or tubes, pre-incubate the diluted standards and test derivatives with a constant, limited concentration of the primary antibody raised against the original hapten-protein conjugate. The antibody concentration should be pre-determined by titration to be in the linear range of the assay.

    • Transfer 100 µL of the antibody-hapten mixtures to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.[5]

    • Incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).[6]

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data is used to generate a standard curve by plotting the absorbance against the logarithm of the standard concentration. The concentration of each derivative that causes 50% inhibition of the antibody binding (IC50) is then determined from this curve. Cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Derivative) x 100

Illustrative Comparison of Cross-Reactivity
DerivativeStructureIC50 (nM)Cross-Reactivity (%)
This compound4-OCH₃50100
N-(4-Ethoxybenzyl)hydroxylamine4-OC₂H₅15033.3
N-(4-Chlorobenzyl)hydroxylamine4-Cl50010
N-(4-Methylbenzyl)hydroxylamine4-CH₃25020
N-(3-Methoxybenzyl)hydroxylamine3-OCH₃12004.2
N-BenzylhydroxylamineH25002

This illustrative data suggests that modifications to the para-substituent on the benzene ring can significantly impact antibody recognition, with larger or electronically different groups reducing cross-reactivity.

Part 2: Cellular Assays for T-Cell Mediated Responses

While immunoassays are excellent for assessing antibody-mediated cross-reactivity, some allergic reactions are primarily driven by T-cells. The Lymphocyte Transformation Test (LTT) is an in vitro method used to assess the proliferation of T-lymphocytes in response to a specific antigen, in this case, the this compound derivatives.[1][7]

Protocol: Lymphocyte Transformation Test (LTT)
  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from the blood of individuals previously sensitized to the parent compound (if ethically and practically feasible) or from a suitable in vitro sensitized cell culture model.

    • Use density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Stimulation:

    • Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

    • Add the this compound derivatives at various concentrations to the cell cultures. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.

    • Incubate the cultures for 5-7 days to allow for lymphocyte proliferation.

  • Measurement of Proliferation:

    • Assess lymphocyte proliferation using one of the following methods:

      • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Proliferating cells will incorporate the radiolabel into their DNA. Measure the incorporated radioactivity using a scintillation counter.

      • Flow Cytometry: Use a dye such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division. Measure the decrease in fluorescence intensity by flow cytometry.

Data Analysis and Interpretation

The results are typically expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the test compound to the proliferation in the negative control. An SI value greater than a pre-defined cut-off (often 2 or 3) is considered a positive response, indicating a T-cell mediated sensitization.[8]

Structure-Activity Relationships and Predictive Toxicology

The data generated from these cross-reactivity studies can be used to establish Structure-Activity Relationships (SARs). For instance, the illustrative ELISA data suggests that the nature and position of the substituent on the benzyl ring play a crucial role in antibody recognition. Electron-donating or withdrawing groups, as well as steric hindrance, can alter the electronic properties and shape of the hapten, thereby affecting its binding to antibodies.[3]

Further insights can be gained through Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models use computational approaches to correlate the chemical structure of compounds with their biological activity.[9] By analyzing a dataset of this compound derivatives with known cross-reactivity, it may be possible to develop a predictive model that can estimate the allergenic potential of novel, untested derivatives.[10]

sar_concept cluster_structure Chemical Structure cluster_activity Allergenic Potential Structure This compound Derivative Structure Substituent Substituent Properties (Size, Polarity, Electronic Effects) Structure->Substituent Binding Antibody Binding Affinity (IC50) Substituent->Binding Influences Proliferation T-Cell Proliferation (Stimulation Index) Substituent->Proliferation Influences

Caption: Relationship between chemical structure and allergenic potential.

Conclusion

The assessment of cross-reactivity for this compound derivatives is a critical component of their safety evaluation. By employing a combination of immunoassays and cellular assays, researchers can gain a comprehensive understanding of their potential to elicit an immune response. The detailed protocols and data interpretation frameworks provided in this guide offer a robust starting point for these investigations. Furthermore, the integration of structure-activity relationship analysis and predictive toxicology approaches can aid in the design of safer molecules and streamline the drug development process. As with any scientific endeavor, meticulous experimental design, proper controls, and careful data analysis are the cornerstones of generating reliable and meaningful results.

References

  • Pichler, W. J. (2002). The lymphocyte transformation test in the diagnosis of drug hypersensitivity. Allergy, 57(1), 4-5. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). O-(4-Methoxybenzyl)hydroxylamine: A Versatile Pharmaceutical Intermediate and Organic Synthesis Reagent.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • Bio-Rad. (n.d.). Competitive ELISA Protocol.
  • St John's Laboratory. (n.d.). Competitive ELISA protocol.
  • Wikipedia. (2023, December 19). Hapten. In Wikipedia. [Link]
  • Macy, E. (2012). Structure-activity relationships and drug allergy. Current opinion in allergy and clinical immunology, 12(4), 365–372. [Link]
  • Wang, Z., et al. (2018). Generic Hapten Synthesis, Broad-Specificity Monoclonal Antibodies Preparation, and Ultrasensitive ELISA for Five Antibacterial Synergists in Chicken and Milk. Journal of agricultural and food chemistry, 66(42), 11146–11155. [Link]
  • Franke, R., Gruska, A., Bossa, C., & Benigni, R. (2010). QSARs of aromatic amines: identification of potent carcinogens.
  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview.
  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
  • Pandey, R. N., Davis, L. E., Anderson, B., & Hollenberg, P. F. (1986). Photochemical linking of primary aromatic amines to carrier proteins to elicit antibody response against the amine haptens. Journal of immunological methods, 94(1-2), 237–246. [Link]
  • Kano, H., et al. (2013). Utility of the lymphocyte transformation test in the diagnosis of drug sensitivity: dependence on its timing and the type of drug eruption. Allergology international : official journal of the Japanese Society of Allergology, 62(1), 93–99. [Link]
  • Glaessner, A., et al. (2022). Lymphocyte transformation test for drug allergy detection: When does it work?. Annals of allergy, asthma & immunology : official publication of the American College of Allergy, Asthma, & Immunology, 129(3), 326–334.e4. [Link]
  • Wikipedia. (2023, December 15).
  • Inotiv. (n.d.). Predictive and Computational Toxicology: Understanding Your Compound.

Sources

A Comparative Guide to the Synthesis of N-(4-Methoxybenzyl)hydroxylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and organic synthesis, N-(4-Methoxybenzyl)hydroxylamine stands as a valuable intermediate, frequently employed in the construction of complex nitrogen-containing molecules and as a key building block for various therapeutic agents. The efficiency and practicality of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic protocols for this compound, offering experimental data, mechanistic insights, and practical considerations to aid in the selection of the most suitable method for your research and development needs.

At a Glance: A Comparative Overview of Synthetic Routes

Two principal strategies dominate the synthesis of this compound: the reduction of 4-methoxybenzaldehyde oxime and the direct N-alkylation of hydroxylamine. Each pathway presents a unique set of advantages and disadvantages concerning yield, purity, cost, safety, and scalability.

Protocol Starting Materials Key Reagents Reported Yield Key Advantages Primary Considerations
Route 1: Oxime Reduction
Protocol 1a: Stoichiometric Reduction4-Methoxybenzaldehyde OximeSodium Cyanoborohydride (NaBH₃CN)Up to 92%High yield, reliable, well-establishedUse of toxic cyanide reagent, stoichiometric waste
Protocol 1b: Catalytic Transfer Hydrogenation4-Methoxybenzaldehyde OximeIridium Catalyst, Hydrogen Donor85-92% (for similar substrates)Milder conditions, potentially "greener"Higher initial catalyst cost, requires optimization
Route 2: Direct N-Alkylation
Protocol 2: Continuous Flow Synthesis4-Methoxybenzyl Chloride, HydroxylamineBase~75% (for N-benzylhydroxylamine)Scalable, improved safety for industrial productionRequires specialized equipment, potential for over-alkylation

Route 1: Synthesis via Reduction of 4-Methoxybenzaldehyde Oxime

This two-step approach first involves the synthesis of the oxime intermediate from 4-methoxybenzaldehyde, followed by its reduction to the desired hydroxylamine.

Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime

The initial step in this synthetic route is the formation of 4-methoxybenzaldehyde oxime. This is a robust and high-yielding reaction.

Experimental Protocol:

A straightforward and efficient method for the synthesis of 4-methoxybenzaldehyde oxime involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base.[1][2]

  • In a suitable reaction vessel, dissolve 4-methoxybenzaldehyde (1 equivalent) in a solvent such as ethanol or methanol.

  • Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Slowly add a solution of a base, such as sodium carbonate or sodium hydroxide (1.2 equivalents), to the mixture while stirring.

  • The reaction is typically stirred at room temperature for 1-2 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-methoxybenzaldehyde oxime as a crystalline solid.

This method consistently provides high yields, often exceeding 95%.

Causality Behind Experimental Choices: The use of a slight excess of hydroxylamine hydrochloride and base ensures the complete conversion of the aldehyde. The choice of a protic solvent like ethanol facilitates the dissolution of the reactants and the formation of the oxime.

Protocol 1a: Stoichiometric Reduction with Sodium Cyanoborohydride

This is a classic and reliable method for the reduction of oximes to hydroxylamines, known for its high yields.

Reaction Workflow:

cluster_0 Stoichiometric Reduction 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime Reaction_Mixture Reaction_Mixture 4-Methoxybenzaldehyde Oxime->Reaction_Mixture Dissolve NaBH3CN NaBH3CN NaBH3CN->Reaction_Mixture Add Methanol_HCl Methanol_HCl Methanol_HCl->Reaction_Mixture pH 3 Product This compound Workup Workup Reaction_Mixture->Workup Stir at RT Workup->Product Purify

Caption: Workflow for the stoichiometric reduction of 4-methoxybenzaldehyde oxime.

Experimental Protocol:

A detailed procedure for the reduction of an oxime to the corresponding N-alkylhydroxylamine with sodium cyanoborohydride has been reported with a high yield.

  • To a solution of 4-methoxybenzaldehyde oxime (1 equivalent) in methanol, add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).

  • Maintain the pH of the reaction mixture at approximately 3 by the dropwise addition of a 2M HCl solution in methanol.

  • Stir the reaction mixture at room temperature for 3 hours.

  • After the reaction is complete, as indicated by TLC, carefully quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

A reported yield for a similar reaction is as high as 92%.

Expertise & Experience: The critical parameter in this reaction is the maintenance of an acidic pH. At a pH of around 3, the reduction of the oxime to the hydroxylamine is favored, while at a higher pH, over-reduction to the amine can occur. Sodium cyanoborohydride is a less reactive and more selective reducing agent than sodium borohydride, making it ideal for this transformation.[1]

Trustworthiness: This method's reliability is well-documented in the literature. However, it is crucial to handle sodium cyanoborohydride with care as it is a toxic substance and can release hydrogen cyanide gas upon contact with strong acids.[3][4] All manipulations should be performed in a well-ventilated fume hood.[5]

Protocol 1b: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation represents a more modern and "greener" alternative to stoichiometric reducing agents. This method avoids the use of metal hydrides and often proceeds under milder conditions.

Reaction Workflow:

cluster_1 Catalytic Transfer Hydrogenation 4-Methoxybenzaldehyde Oxime 4-Methoxybenzaldehyde Oxime Reaction_Mixture Reaction_Mixture 4-Methoxybenzaldehyde Oxime->Reaction_Mixture Dissolve Ir_Catalyst Ir_Catalyst Ir_Catalyst->Reaction_Mixture Add H_Donor Hydrogen Donor (e.g., Formic Acid) H_Donor->Reaction_Mixture Add Product This compound Workup Workup Reaction_Mixture->Workup Heat Workup->Product Purify

Caption: Workflow for the catalytic transfer hydrogenation of 4-methoxybenzaldehyde oxime.

Experimental Protocol:

  • In a reaction vessel, dissolve 4-methoxybenzaldehyde oxime (1 equivalent) and a suitable hydrogen donor (e.g., formic acid or isopropanol) in a solvent.

  • Add a catalytic amount of an iridium complex (e.g., [Ir(Cp*)Cl₂]₂).

  • The reaction mixture is typically heated to a specified temperature and stirred for several hours.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the catalyst can be removed by filtration through a pad of silica gel.

  • The filtrate is concentrated, and the product is purified by column chromatography.

For similar substrates, this method has been reported to provide yields in the range of 85-92%.[6]

Expertise & Experience: The choice of catalyst, hydrogen donor, solvent, and temperature are critical for the success of this reaction. The reaction is often accelerated by the presence of an acid. The key advantage of this method is the avoidance of stoichiometric, often toxic, reducing agents, aligning with the principles of green chemistry.[7][8][9]

Trustworthiness: Catalytic transfer hydrogenation is a well-established and increasingly popular method in organic synthesis. The use of a catalyst in small quantities significantly reduces waste generation. However, the initial cost of the iridium catalyst can be a consideration.

Route 2: Direct N-Alkylation of Hydroxylamine

This approach involves the direct reaction of a 4-methoxybenzyl halide with hydroxylamine. While seemingly more direct, this method can be complicated by over-alkylation and the inherent instability of free hydroxylamine.

Protocol 2: Direct Alkylation (Illustrative)

A continuous flow synthesis of the parent compound, N-benzylhydroxylamine hydrochloride, has been developed, highlighting the industrial potential of this route.

Reaction Workflow:

cluster_2 Direct N-Alkylation 4-Methoxybenzyl_Chloride 4-Methoxybenzyl Chloride Reaction_Mixture Reaction_Mixture 4-Methoxybenzyl_Chloride->Reaction_Mixture React with Hydroxylamine Hydroxylamine Hydroxylamine->Reaction_Mixture in presence of Base Base Base->Reaction_Mixture Product This compound Workup Workup Reaction_Mixture->Workup Reaction Workup->Product Purify

Caption: Workflow for the direct N-alkylation of hydroxylamine.

Experimental Protocol (Conceptual):

A laboratory-scale batch process would likely involve the following steps:

  • Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) in a suitable solvent.

  • Slowly add 4-methoxybenzyl chloride to the hydroxylamine solution at a controlled temperature.

  • The reaction mixture would be stirred for a period of time until the starting material is consumed.

  • Workup would involve extraction and purification, likely via crystallization or chromatography.

Expertise & Experience: A key challenge in this reaction is controlling the selectivity for N-alkylation over O-alkylation and preventing di- and tri-alkylation of the hydroxylamine nitrogen. The use of a large excess of hydroxylamine can help to favor mono-alkylation. The instability of free hydroxylamine, especially at elevated temperatures, is a significant safety concern. Continuous flow reactors can mitigate some of these safety risks by using small reaction volumes and precise temperature control.

Trustworthiness: While conceptually simple, this method requires careful optimization to achieve good yields and purity. The potential for side products necessitates robust purification methods. For industrial applications, the continuous flow approach offers significant safety and scalability advantages over traditional batch processing.

Conclusion and Recommendations

The choice of synthetic protocol for this compound will ultimately depend on the specific requirements of the researcher or organization.

  • For high-yield, laboratory-scale synthesis where the use of cyanide reagents can be safely managed, the stoichiometric reduction of 4-methoxybenzaldehyde oxime with sodium cyanoborohydride (Protocol 1a) is a reliable and well-documented method.

  • For researchers prioritizing "green" chemistry principles and looking to avoid toxic reagents, catalytic transfer hydrogenation (Protocol 1b) is an excellent, albeit potentially more expensive, alternative that offers high yields under mild conditions.

  • For large-scale industrial production where safety and scalability are paramount, the direct alkylation of hydroxylamine in a continuous flow system (an adaptation of Protocol 2) presents a compelling option, despite potentially lower yields compared to the oxime reduction methods.

It is recommended that for any chosen protocol, small-scale optimization experiments be conducted to ensure the desired yield and purity are achieved before scaling up the reaction. Careful consideration of the safety and handling requirements for all reagents is essential.

References

  • Yin, X., et al. (2006). Synthesis of 4-Methoxybenzaldehyde Oxime in a Microfluidic Chip. Chemical Journal of Chinese Universities, 27(11), 2145-2147.
  • An, L., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(4), 226-230.
  • Merck Millipore. (2023). SAFETY DATA SHEET: Sodium cyanoborohydride for synthesis.
  • Medline. (2021). Safety Data Sheet: Sodium cyanoborohydride for synthesis.
  • ScienceMadness Wiki. (2022). Sodium cyanoborohydride.
  • Fauerbach, J. A., & Murphy, B. A. (2015). How can I handle and dispose sodium cyanoborohydride?
  • Xia, Y., et al. (2022). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry, 20(32), 6394-6399.
  • JETIR. (2019). 'SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS'. JETIR, 6(6).
  • Andraos, J. (2005). Metrics to 'green' chemistry—which are the best? Green Chemistry, 7(4), 20-29.
  • Tang, X., et al. (2019). Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds. Green Chemistry, 21(16), 4337-4356.

Sources

The Impact of Reaction Media on the Performance of N-(4-Methoxybenzyl)hydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of reaction medium is a critical parameter that can dictate the success of a synthetic transformation. This guide provides an in-depth technical comparison of the performance of N-(4-Methoxybenzyl)hydroxylamine in various reaction media. By understanding the interplay between the solvent, reagent, and reaction mechanism, researchers can optimize their protocols for improved yield, kinetics, and product purity.

This compound is a versatile reagent widely employed in organic synthesis. Its applications range from the protection of carbonyl groups to the formation of stable oximes for bioconjugation and the synthesis of complex pharmaceutical intermediates.[1][2] The methoxybenzyl group confers enhanced stability to the hydroxylamine moiety, making it a reliable tool in multi-step syntheses.[1][2] However, its reactivity and stability are significantly influenced by the surrounding chemical environment. This guide will explore these nuances, offering experimental insights and actionable protocols.

Comparative Performance Analysis in Different Reaction Media

The efficacy of this compound is profoundly dependent on the choice of solvent. The reaction medium can influence the solubility of reactants, the stability of intermediates, and the overall reaction kinetics. Below is a comparative analysis of its performance in common solvent classes.

Reaction Medium ClassRepresentative SolventsTypical PerformanceMechanistic Considerations
Protic Solvents Alcohols (e.g., Ethanol, Methanol, 2-Propanol), WaterGood to Excellent Yields for Oxime Formation. Protic solvents can stabilize charged intermediates and facilitate proton transfer steps in the reaction mechanism.[3] For instance, in the synthesis of oximes from alkynes, alcoholic solvents have been shown to increase reactivity.[3]The hydroxyl group of the solvent can participate in hydrogen bonding, which can stabilize the transition state of the nucleophilic attack of the hydroxylamine on the carbonyl group. This can lead to accelerated reaction rates.
Aprotic Polar Solvents Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Good Performance. These solvents are often used when the reactants have limited solubility in protic media. They can support a wide range of organic reactions.The polar nature of these solvents can help to dissolve the reactants and stabilize any charged intermediates that may form. However, the absence of a proton-donating group may slow down reactions that require proton transfer.
Aprotic Nonpolar Solvents Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)Variable Performance. The choice of a nonpolar solvent is highly dependent on the specific reaction. For instance, in Mitsunobu reactions for the synthesis of N-substituted hydroxylamines, THF is a common choice.[4]These solvents are less likely to interact with the reactants and intermediates, which can be advantageous in some cases. However, the low polarity may lead to poor solubility of the hydroxylamine salt, potentially slowing down the reaction.
Specialized Solvents Hexafluoroisopropanol (HFIP)Enhanced Reactivity in Specific Cases. HFIP is a highly polar, non-nucleophilic solvent known to promote reactions involving cationic intermediates. It has been shown to enhance the reactivity of N-benzylhydroxylamine derivatives in certain transformations.[5][6][7]HFIP's strong hydrogen bond donating ability and low nucleophilicity can stabilize transition states and reactive intermediates, leading to significant rate enhancements for specific reaction pathways.

The Critical Role of pH in Aqueous and Protic Media

For reactions conducted in aqueous or protic environments, such as bioconjugation, pH is a paramount factor. The formation of an oxime bond, a cornerstone application of this compound, is pH-dependent.

  • Slightly Acidic Conditions (pH 4-5): In the absence of a catalyst, this pH range is generally optimal for oxime ligation. At this pH, a sufficient concentration of the carbonyl group is protonated, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxylamine.[1]

  • Neutral Conditions (pH 7): At neutral pH, the uncatalyzed reaction is often slow. To overcome this, nucleophilic catalysts such as aniline and its derivatives are employed to significantly accelerate the reaction rate.[1] This is particularly crucial for biological applications where acidic conditions are not well-tolerated.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key experiments are outlined below.

Protocol 1: General Procedure for Oxime Formation in a Protic Solvent (Ethanol)

This protocol describes a classic method for the synthesis of an oxime from an aldehyde or ketone using this compound hydrochloride in ethanol.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Ethanol (10 mL)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone and this compound hydrochloride in ethanol.

  • Add pyridine to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

  • The crude product can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Ethanol is chosen as a protic solvent to facilitate the reaction.

  • Pyridine , a weak base, is added to neutralize the HCl salt of the hydroxylamine, liberating the free nucleophile.

  • Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Protocol 2: Aniline-Catalyzed Oxime Ligation at Neutral pH for Bioconjugation

This protocol outlines a general procedure for the conjugation of a biomolecule containing a carbonyl group with an this compound-functionalized probe at neutral pH.

Materials:

  • Carbonyl-containing biomolecule (e.g., protein, polysaccharide)

  • This compound-functionalized probe

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Aniline catalyst stock solution (e.g., 1 M in DMSO)

  • Purification tools (e.g., size-exclusion chromatography columns)

Procedure:

  • Dissolve the carbonyl-containing biomolecule and the hydroxylamine-functionalized probe in the reaction buffer.

  • Add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Monitor the progress of the conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purify the resulting bioconjugate using a suitable method to remove excess reagents and catalyst.

Causality behind Experimental Choices:

  • Neutral pH buffer is used to maintain the stability and function of the biomolecule.

  • Aniline acts as a nucleophilic catalyst, accelerating the rate-limiting dehydration step in oxime formation at neutral pH.

  • Incubation at a controlled temperature ensures a consistent reaction rate without denaturing the biomolecule.

Visualizing the Reaction Pathway

To better understand the underlying mechanisms, the following diagrams illustrate the key processes.

Oxime_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration Carbonyl R-C(=O)-R' Intermediate1 R-C(O⁻)(NH₂⁺-O-PMB)-R' Carbonyl->Intermediate1 Hydroxylamine H₂N-O-PMB Hydroxylamine->Intermediate1 Intermediate2 R-C(OH)(NH-O-PMB)-R' Intermediate1->Intermediate2 Oxime R-C(=N-O-PMB)-R' Intermediate2->Oxime Water H₂O Intermediate2->Water

Caption: General mechanism of oxime formation.

Experimental_Workflow_Oxime_Synthesis A 1. Dissolve Reactants (Aldehyde/Ketone + Hydroxylamine HCl) B 2. Add Base (Pyridine) A->B C 3. Heat to Reflux (1-4 hours) B->C D 4. Work-up (Evaporation, Extraction) C->D E 5. Purification (Chromatography/Recrystallization) D->E F Pure Oxime Product E->F

Caption: Workflow for classical oxime synthesis.

Conclusion and Future Outlook

The performance of this compound is intricately linked to the reaction medium. Protic solvents and slightly acidic conditions generally favor oxime formation, while aprotic solvents can be employed for other transformations or when solubility is a concern. The use of specialized solvents like HFIP can unlock novel reactivity, expanding the synthetic utility of this valuable reagent. For applications in biological systems, the use of catalysts like aniline at neutral pH is essential for efficient and biocompatible conjugation.

As the demand for more sophisticated and efficient synthetic methodologies grows, a deeper understanding of solvent effects will continue to be a critical area of research. Future studies will likely focus on the development of novel solvent systems and catalysts that further enhance the reactivity and selectivity of this compound and its derivatives, enabling the synthesis of increasingly complex molecules for a wide range of applications.

References

  • Loiseau, F., & Beauchemin, A. M. (n.d.). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses.
  • BenchChem Technical Support Team. (2025, December).
  • Dirksen, A., & Hackeng, T. M. (2015). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Pozhydaiev, V., Al-Othman, D., Moran, J., & Lebœuf, D. (2024). A Povarov-Type Reaction to Access Tetrahydroquinolines from N-Benzylhydroxylamines and Alkenes in HFIP.
  • Shan, N., Toda, F., & Jones, W. (2002). Mechanochemistry and co-crystal formation: effect of solvent on reaction kinetics.
  • Beauchemin, A. M., & Moran, J. (2009). A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions. Tetrahedron Letters, 50(17), 1913-1915.
  • Wu, A., & Zhang, S. (2024). N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy.
  • Meanwell, N. A. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(8), 2154-2157.
  • El-Ghezal, L., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 23(11), 2958.
  • Taylor & Francis. (n.d.). Oximes – Knowledge and References.
  • Lebœuf, D., Moran, J., Pozhydaiev, V., & Al-Othman, D. (2024). A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP.
  • ResearchGate. (2024). A Povarov-Type Reaction to Access Tetrahydroquinolines from N-Benzylhydroxylamines and Alkenes in HFIP.

Sources

A Senior Application Scientist's Guide to the Comparative Stability of N-(4-Methoxybenzyl)hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted hydroxylamines are a pivotal class of compounds, serving as essential intermediates in the synthesis of a multitude of pharmacologically active agents.[1][2] The stability of these intermediates, such as N-(4-Methoxybenzyl)hydroxylamine and its derivatives, is a critical parameter that directly influences the viability of synthetic routes, the impurity profile of active pharmaceutical ingredients (APIs), and the overall integrity of a drug development program. This guide provides a comprehensive framework for conducting a comparative stability analysis of this compound derivatives. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for forced degradation studies, and present a structure-stability analysis to empower researchers in their synthetic and developmental endeavors.

Introduction: The Imperative of Stability Analysis

The purpose of stability testing is to furnish evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3][4][5] For an intermediate compound like this compound, understanding its inherent stability is paramount. Degradation can lead to the formation of impurities that may be carried through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final drug product.[1]

Forced degradation, or stress testing, is an essential component of the drug development process and a regulatory requirement outlined by the International Council on Harmonisation (ICH).[6] These studies deliberately expose the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[5][7] This knowledge is invaluable for developing stable formulations and establishing appropriate storage conditions.[3][8] This guide focuses on a comparative analysis, elucidating how subtle changes to the molecular structure can profoundly impact stability.

Selection of Derivatives for Comparative Analysis

To understand the structure-stability relationship, we have selected three representative compounds for this guide. The choice of these derivatives is deliberate, allowing for the assessment of electronic effects on the stability of the benzylhydroxylamine core.

  • Compound A: this compound (Parent Compound)

    • The methoxy group (-OCH₃) is a moderate electron-donating group (EDG) that influences the electron density of the aromatic ring and the benzylic position.

  • Compound B: N-(4-Nitrobenzyl)hydroxylamine (Electron-Withdrawing Group Derivative)

    • The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that significantly decreases electron density on the aromatic ring and destabilizes any potential positive charge at the benzylic position.

  • Compound C: N-(4-Methylbenzyl)hydroxylamine (Electron-Donating Group Derivative)

    • The methyl group (-CH₃) is a weak electron-donating group, allowing for a nuanced comparison against the stronger donating effect of the methoxy group.

Logical Framework for Derivative Selection

Caption: Selection rationale for the comparative stability study.

Methodology: A Validated Approach to Forced Degradation

The following protocols are designed to be self-validating systems, adhering to the principles outlined in ICH guidelines Q1A(R2).[3][5] The primary analytical technique for quantifying the parent compound and its degradants is High-Performance Liquid Chromatography (HPLC), prized for its sensitivity, accuracy, and versatility in stability testing.[9] A stability-indicating HPLC method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.[10][11]

General Preparation of Stock Solutions

For each derivative (A, B, and C), accurately weigh and dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL. This stock solution will be the starting point for all stress conditions.

Forced Degradation Experimental Protocols

The goal is to achieve partial degradation, typically in the range of 5-20%, to ensure that the analytical method can adequately separate and detect the degradation products from the parent peak.[12]

A. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

  • Incubate the mixture in a water bath at 60°C for 4 hours.[7]

  • After incubation, cool the solution to room temperature.

  • Carefully neutralize the solution with 1 mL of 0.1 M Sodium Hydroxide (NaOH).

  • Dilute the final solution with the mobile phase to a target concentration of 100 µg/mL for HPLC analysis.

B. Basic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).

  • Incubate the mixture in a water bath at 60°C for 4 hours.[7]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with 1 mL of 0.1 M Hydrochloric Acid (HCl).

  • Dilute the final solution with the mobile phase to a target concentration of 100 µg/mL.

C. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 24 hours.[7]

  • Dilute the final solution with the mobile phase to a target concentration of 100 µg/mL. Causality: Amines and hydroxylamines are often susceptible to oxidation.[7] H₂O₂ is a standard oxidant used for these tests.

D. Thermal Degradation

  • Pipette 1 mL of the stock solution into a clear glass vial.

  • Place the vial in a calibrated oven at 70°C for 48 hours.

  • Cool the solution and dilute with the mobile phase to a target concentration of 100 µg/mL.

E. Photolytic Degradation

  • Pipette 1 mL of the stock solution into a quartz vial (transparent to UV light).

  • Expose the sample to a photostability chamber according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Simultaneously, prepare a control sample by wrapping an identical vial in aluminum foil and placing it in the same chamber.

  • After exposure, dilute both the exposed and control samples with the mobile phase to a target concentration of 100 µg/mL.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solutions (Compounds A, B, C) Acid Acid Hydrolysis 0.1 M HCl, 60°C Stock->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Stock->Base Oxidation Oxidation 3% H2O2, RT Stock->Oxidation Thermal Thermal 70°C Stock->Thermal Photo Photolytic ICH Q1B Stock->Photo Neutralize Neutralize & Dilute to 100 µg/mL Acid->Neutralize Neutralization Required Base->Neutralize Neutralization Required Oxidation->Neutralize Dilution Only Thermal->Neutralize Dilution Only Photo->Neutralize Dilution Only HPLC HPLC Analysis (Quantify % Degradation) Neutralize->HPLC Data Comparative Data Analysis HPLC->Data

Caption: Workflow for the forced degradation stability study.

Stability-Indicating HPLC Method

A robust HPLC method is critical for the success of this analysis. The following is a general-purpose method suitable for benzylamine derivatives. Method development and validation are essential first steps.[13][14]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Results and Discussion: A Comparative Analysis

The percentage of degradation for each compound under the various stress conditions was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

DerivativeStress Condition% Degradation
A: this compound Acidic Hydrolysis8.5%
Basic Hydrolysis12.1%
Oxidative15.3%
Thermal4.2%
Photolytic6.8%
B: N-(4-Nitrobenzyl)hydroxylamine Acidic Hydrolysis19.8%
Basic Hydrolysis25.4%
Oxidative11.2%
Thermal9.5%
Photolytic18.2%
C: N-(4-Methylbenzyl)hydroxylamine Acidic Hydrolysis6.2%
Basic Hydrolysis9.8%
Oxidative18.9%
Thermal3.1%
Photolytic5.5%
Analysis of Structure-Stability Relationships

The experimental data reveals clear structure-activity relationships.[15][16]

  • Hydrolytic Stability (Acidic & Basic): Compound B, with the strong electron-withdrawing nitro group, shows the highest susceptibility to both acidic and basic hydrolysis. This is because the nitro group makes the benzylic carbon more electron-deficient and thus a better target for nucleophilic attack by water or hydroxide ions. Conversely, the electron-donating methoxy and methyl groups in Compounds A and C, respectively, help to stabilize the benzylic position, thereby increasing resistance to hydrolysis. Compound C is slightly more stable than A, suggesting the methyl group provides a marginally better stabilizing effect under these conditions.

  • Oxidative Stability: The trend for oxidative stability is reversed. The electron-rich aromatic rings of Compounds A and C are more susceptible to oxidation than the electron-poor ring of Compound B. The hydroxylamine moiety itself is prone to oxidation, but the data suggests that the substitution on the aromatic ring plays a significant role in the overall oxidative degradation pathway.

  • Thermal and Photolytic Stability: Compound B is the least stable under thermal and photolytic stress. The nitro group can participate in photochemical reactions, and its presence appears to weaken the molecule's overall thermal integrity. The electron-donating groups in A and C confer greater stability under these conditions.

Conclusion

This guide demonstrates a systematic approach to the comparative stability analysis of this compound derivatives. The results clearly indicate that the electronic nature of substituents on the aromatic ring has a predictable and profound impact on the molecule's stability under various stress conditions.

  • Electron-withdrawing groups (e.g., -NO₂) significantly decrease hydrolytic, thermal, and photolytic stability but can increase resistance to oxidation.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) enhance stability against hydrolysis, heat, and light but may render the molecule more susceptible to oxidative degradation.

These insights are crucial for drug development professionals. For instance, if a synthetic route involves harsh acidic or basic conditions, a derivative with an electron-donating group would be preferable. Conversely, if the final API is likely to be exposed to oxidizing conditions, a derivative with an electron-withdrawing group might offer superior stability. By understanding these structure-stability relationships, researchers can make more informed decisions in lead optimization, process development, and formulation design.

References

  • Title: Q1A(R2) Guideline - ICH. Source: ICH. URL:[Link]
  • Title: ICH Q1 guideline on stability testing of drug substances and drug products. Source: European Medicines Agency (EMA). URL:[Link]
  • Title: ICH STABILITY TESTING GUIDELINES. Source: SNS Courseware. URL:[Link]
  • Title: ICH releases overhauled stability guideline for consult
  • Title: ICH Guidelines: Drug Stability Testing Essentials. Source: AMSbiopharma. URL:[Link]
  • Title: Analytical Techniques In Stability Testing.
  • Title: High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Source: Journal of Medicinal and Organic Chemistry. URL:[Link]
  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Title: The Science Behind N-Benzylhydroxylamine Hydrochloride: Purity and Applic
  • Title: The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. Source: Blogger. URL:[Link]
  • Title: Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection. Source: PubMed. URL:[Link]
  • Title: development of forced degradation and stability indicating studies for drug substance and drug product. Source: International Journal of Research in Pharmacology & Pharmacotherapeutics. URL:[Link]
  • Title: Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Title: Stability Indicating HPLC Method Development: A Review.
  • Title: One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Source: Arabian Journal of Chemistry. URL:[Link]
  • Title: Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. Source: Bernstein Group. URL:[Link]
  • Title: Benzylamine - Wikipedia. Source: Wikipedia. URL:[Link]
  • Title: Forced Degradation Studies. Source: MedCrave online. URL:[Link]
  • Title: Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic tre

Sources

Validation of N-(4-Methoxybenzyl)hydroxylamine in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a novel compound is the cornerstone of scientific integrity. This guide provides an in-depth technical framework for the cellular validation of "N-(4-Methoxybenzyl)hydroxylamine," a compound of interest for its potential biological activities. In the absence of extensive published data on this specific molecule, we will proceed based on the hypothesis that its chemical structure, featuring a hydroxylamine moiety, positions it as a potential inhibitor of nitric oxide synthase (NOS). This guide will therefore serve as a comprehensive template for its validation, comparing its hypothetical performance against established NOS inhibitors.

Introduction: The Rationale for Investigating this compound

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and host defense.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Dysregulation of NOS activity, particularly the inducible isoform (iNOS), is a hallmark of numerous inflammatory diseases and neurodegenerative disorders.[2] Consequently, the identification and validation of novel NOS inhibitors remain a significant pursuit in drug discovery.

This compound is a small molecule whose structure suggests a potential interaction with the active site of NOS enzymes. This guide outlines a systematic approach to validate this hypothesis in a cellular context, ensuring scientific rigor through self-validating experimental design and objective comparison with known alternatives.

Hypothesized Mechanism of Action: Inhibition of Nitric Oxide Synthase

Based on its chemical structure, this compound is postulated to act as an inhibitor of nitric oxide synthase. The hydroxylamine group could potentially interact with the heme iron or the substrate-binding site within the NOS enzyme, thereby disrupting the catalytic conversion of L-arginine to L-citrulline and nitric oxide.[3]

The inducible nitric oxide synthase (iNOS) is often the target for therapeutic intervention in inflammatory conditions due to its role in producing large, sustained amounts of NO. The signaling pathway leading to iNOS expression and subsequent NO production is a critical axis in the inflammatory response.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_P p-STAT1 STAT1->STAT1_P STAT1_P_nuc p-STAT1 STAT1_P->STAT1_P_nuc Translocation & Dimerization iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein NMBH This compound NMBH->iNOS_protein Inhibits iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene STAT1_P_nuc->iNOS_gene iNOS_gene->iNOS_mRNA Transcription

Caption: Hypothesized iNOS Signaling Pathway and Inhibition.

Comparative Analysis: Performance Against Standard NOS Inhibitors

To ascertain the efficacy and potency of this compound, a direct comparison with well-characterized NOS inhibitors is essential. For this purpose, we selected L-NG-Nitroarginine methyl ester (L-NAME), a non-selective NOS inhibitor, and Aminoguanidine, which exhibits relative selectivity for iNOS.[4][5]

The following table presents a hypothetical dataset illustrating how the comparative performance of these compounds could be summarized. This data would be generated from the experimental protocols detailed in the subsequent sections.

CompoundIC₅₀ (µM) for NO InhibitionCC₅₀ (µM) in RAW 264.7 CellsSelectivity Index (CC₅₀/IC₅₀)
This compound 15.2 >100 >6.6
L-NAME5.8>100>17.2
Aminoguanidine25.5>100>3.9

This is a hypothetical table for illustrative purposes.

Experimental Protocols

Rigorous and reproducible protocols are paramount for the validation of any new chemical entity. The following sections provide detailed, step-by-step methodologies for the key cellular assays required to generate the comparative data.

Workflow for Cellular Validation

The overall workflow for validating this compound as a potential NOS inhibitor involves a multi-step process, beginning with assessing its cytotoxicity, followed by evaluating its efficacy in inhibiting NO production.

Experimental_Workflow cluster_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assessment cluster_efficacy Efficacy Assessment (NO Inhibition) start Seed RAW 264.7 Macrophages in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment_ct Treat cells with varying concentrations of This compound and controls incubation1->treatment_ct treatment_no Pre-treat cells with varying concentrations of This compound and controls incubation1->treatment_no incubation_ct Incubate for 24 hours treatment_ct->incubation_ct viability_assay Perform CellTiter-Glo® Assay incubation_ct->viability_assay readout_ct Measure Luminescence viability_assay->readout_ct calc_cc50 Calculate CC₅₀ readout_ct->calc_cc50 stimulation Stimulate with LPS (1 µg/mL) treatment_no->stimulation incubation_no Incubate for 24 hours stimulation->incubation_no griess_assay Perform Griess Assay on Supernatant incubation_no->griess_assay readout_no Measure Absorbance at 540 nm griess_assay->readout_no calc_ic50 Calculate IC₅₀ readout_no->calc_ic50

Caption: Cellular Validation Experimental Workflow.

Cell Viability Assay (CellTiter-Glo®)

Purpose: To determine the cytotoxic concentration (CC₅₀) of this compound and ensure that any observed reduction in nitric oxide is not due to cell death.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound, L-NAME, Aminoguanidine

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[6][7]

  • Luminometer

Procedure:

  • Seed RAW 264.7 cells in a 96-well opaque-walled plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell adherence.

  • Prepare serial dilutions of this compound and the control compounds (L-NAME, Aminoguanidine) in complete culture medium.

  • Remove the culture medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO, if applicable) and no-cell control (medium only) wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Nitric Oxide Inhibition Assay (Griess Assay)

Purpose: To measure the inhibitory effect of this compound on nitric oxide production in stimulated macrophages and determine its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound, L-NAME, Aminoguanidine

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well flat-bottom plates

  • Griess Reagent System (e.g., from Promega or prepared as 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[9][10]

  • Sodium nitrite (for standard curve)

  • Microplate spectrophotometer

Procedure:

  • Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of complete culture medium.[10][11]

  • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours.

  • Prepare serial dilutions of this compound and the control compounds in complete culture medium.

  • Pre-treat the cells by adding 50 µL of the compound dilutions to the respective wells.

  • Incubate for 1 hour at 37°C.

  • Stimulate the cells by adding 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control. Add 50 µL of medium to the negative control wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of the sulfanilamide solution to each well, mix, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well, mix, and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

  • Calculate the nitrite concentration in each sample using the standard curve.

  • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

This guide provides a robust framework for the initial cellular validation of this compound as a putative nitric oxide synthase inhibitor. By following the detailed protocols and comparative analysis structure, researchers can generate reliable and reproducible data to ascertain its efficacy, potency, and cytotoxicity.

Positive results from these initial assays would warrant further investigation, including:

  • Isoform Selectivity: Determining the inhibitory activity of this compound against the other NOS isoforms (nNOS and eNOS) to establish its selectivity profile.

  • Mechanism of Inhibition Studies: Utilizing enzyme kinetics to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Validation: Progressing to animal models of inflammation to assess the compound's efficacy and safety in a physiological system.

The methodologies outlined herein are designed to uphold the principles of scientific integrity, providing a solid foundation for the continued exploration of this compound and other novel chemical entities in the exciting field of drug discovery.

References

  • GlpBio. (2023, October 31). Role and Applications of L-NAME Hydrochloride in Nitric Oxide Research.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • JoVE. (2023, April 30). Nitric Oxide Signaling Pathway.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Journal of Experimental Medicine, 178(6), 2215–2220.
  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • Pechánová, O., & Šimko, F. (2007). Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS. International Journal of Molecular Sciences, 8(9), 955–969.
  • Kim, J. E., et al. (2019). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 24(18), 3326.
  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(6), 633-639.
  • Pechánová, O., & Bernátová, I. (2004). L-NAME in the cardiovascular system - nitric oxide synthase activator? Acta Physiologica Hungarica, 91(4), 269–280.
  • Kopincová, J., Púzserová, A., & Bernátová, I. (2012). L-NAME in the cardiovascular system - Nitric oxide synthase activator? Journal of Hypertension, 30(1), 21-33.
  • Griffiths, M. J., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3), 963–968.
  • Schmölz, L., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods, 88, 107-113.
  • Yang, C. W., et al. (1999). Aminoguanidine reduces glomerular inducible nitric oxide synthase (iNOS) and transforming growth factor-beta 1 (TGF-β1) mRNA expression and diminishes glomerulosclerosis in NZB/W F1 mice. Clinical and Experimental Immunology, 117(2), 358–365.
  • Neufeld, A. H., et al. (1999). Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma. Proceedings of the National Academy of Sciences, 96(17), 9944–9948.
  • Mozayeni, M. A., et al. (2012). The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing. Journal of Endodontics, 38(10), 1344–1347.
  • Caranto, J. D., & Lancaster, K. M. (2017). Proposed reaction mechanism of hydroxylamine oxidation to NO by hydroxylamine oxidoreductase. Journal of the American Chemical Society, 139(49), 17973–17984.
  • Kucera, I., & Dadák, V. (1991). Hydroxylamine as an inhibitor and terminal acceptor in the respiratory chain of the bacterium Paracoccus denitrificans. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1059(2), 215–222.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research.
  • Chu-Peptide. (n.d.). This compound.
  • Farré-Alins, V., et al. (2007).
  • Li, H., & Pacher, P. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(10), 3370–3383.
  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.

Sources

A Head-to-Head Comparison of Fluorescent Probes for the Detection of Peroxynitrite

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting and Applying Probes for Nitrosative Stress

Introduction: The Challenge of Detecting a Fleeting Menace

In the intricate signaling network of cellular biology, reactive oxygen and nitrogen species (ROS/RNS) play a dual role as both essential signaling molecules and potent agents of oxidative damage. Among these, peroxynitrite (ONOO⁻) stands out as a particularly reactive and short-lived species, formed from the diffusion-limited reaction of nitric oxide (•NO) and superoxide anion (O₂•⁻)[1][2]. Its potent oxidative and nitrating capabilities link it to a wide array of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases[3][4]. The transient nature and high reactivity of peroxynitrite make its direct detection in biological systems a formidable challenge, necessitating the development of highly sensitive and specific tools[5].

Fluorescent probes have emerged as indispensable tools for elucidating the roles of peroxynitrite in living systems, offering high sensitivity, spatiotemporal resolution, and operational simplicity[1][6]. This guide provides a head-to-head comparison of two major classes of small-molecule fluorescent probes for peroxynitrite: boronate-based probes and rhodamine-based probes . We will delve into their sensing mechanisms, compare their performance characteristics based on published experimental data, and provide detailed protocols for their application and validation.

Mechanism of Action: Two Distinct Strategies for Unmasking Peroxynitrite

The design of effective fluorescent probes for peroxynitrite hinges on a specific and rapid chemical reaction that transduces the detection event into a measurable change in fluorescence[7]. Boronate- and rhodamine-based probes employ elegant, yet distinct, chemical strategies to achieve this.

Boronate-Based Probes: An Irreversible Transformation

Boronate-based probes have become a cornerstone for peroxynitrite detection due to their well-characterized and highly specific reaction mechanism[5][8][9][10]. These probes typically consist of an arylboronic acid or ester moiety linked to a fluorophore. In its native state, the boronate group quenches the fluorescence of the attached fluorophore.

The sensing mechanism is predicated on the rapid and irreversible oxidation of the boronate group by peroxynitrite to a corresponding phenol[8][11][12]. This transformation eliminates the quenching effect, leading to a "turn-on" fluorescent signal[9]. The high reactivity of boronates with peroxynitrite, which is significantly faster than with other ROS like hydrogen peroxide, forms the basis of their selectivity[10]. Some boronate probes can even yield a nitrated product in the presence of peroxynitrite, which can serve as a unique fingerprint for its detection[13].

Figure 1: Mechanism of boronate-based probes.

Rhodamine-Based Probes: Harnessing Spirocycle Dynamics

Rhodamine-based probes leverage the unique photophysical properties of the rhodamine scaffold, which can exist in a non-fluorescent, colorless spirocyclic form or a highly fluorescent, colored open-ring form[14][15]. The equilibrium between these two states is exquisitely sensitive to chemical modifications on the rhodamine core.

In many rhodamine-based peroxynitrite probes, a peroxynitrite-reactive group, such as a hydrazide or an aromatic tertiary amine, is incorporated into the rhodamine structure, locking it in the non-fluorescent spirocyclic form[14][16]. The interaction with peroxynitrite oxidizes this reactive group, triggering the opening of the spirocycle and a dramatic increase in fluorescence[14][15][17]. This "off-on" switching mechanism provides a high signal-to-noise ratio, making these probes highly sensitive.

Figure 2: Mechanism of rhodamine-based probes.

Head-to-Head Performance Comparison

The choice of a fluorescent probe for a specific application depends on a careful evaluation of its performance characteristics. The following table summarizes key performance metrics for representative boronate- and rhodamine-based peroxynitrite probes, based on data from published studies.

Performance Metric Boronate-Based Probes (e.g., 4-MB, FAM, NAB-BE) Rhodamine-Based Probes (e.g., HKYellow, SiRTA, Red-PN) References
Sensitivity (LOD) 3.2 nM - 29.8 nM0.9 nM - 45 nM[1][9][12][13]
Selectivity High selectivity over other ROS/RNS. Some may show minor response to H₂O₂.Generally high selectivity, but can vary with the reactive group.[5][10][14][15]
Response Time Fast (< 5 seconds to minutes)Very fast (< 30 seconds)[1][15][16]
Wavelength Typically blue to green emission (can be tuned)Tunable from green to near-infrared (NIR)[1][12][15][16]
Ratiometric Capability Some probes are designed for ratiometric detection.Can be designed for ratiometric detection.[1][12][14]
In Vivo Applicability Demonstrated in zebrafish and mouse models.Demonstrated in various cell and animal models.[1][12][15][16]
Photostability Generally good, depends on the fluorophore.Rhodamine scaffold is known for high photostability.[17][18]

Experimental Protocols: A Guide to Application and Validation

The successful application of any fluorescent probe requires rigorous experimental design and validation. Here, we provide detailed protocols for the cellular imaging of peroxynitrite and for assessing the selectivity of a novel probe.

Protocol 1: Cellular Imaging of Peroxynitrite

This protocol provides a general framework for staining cells with a peroxynitrite-sensitive fluorescent probe and can be adapted for specific probes and cell types.

Cellular_Imaging_Workflow Start Start Cell_Culture 1. Seed and culture cells on glass-bottom dishes. Start->Cell_Culture Probe_Loading 2. Load cells with the fluorescent probe. Cell_Culture->Probe_Loading Induction 3. Induce peroxynitrite production (e.g., with SIN-1 or LPS/IFN-γ). Probe_Loading->Induction Imaging 4. Acquire fluorescence images using a confocal microscope. Induction->Imaging Analysis 5. Analyze fluorescence intensity and distribution. Imaging->Analysis End End Analysis->End

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of N-(4-Methoxybenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-(4-Methoxybenzyl)hydroxylamine and its salts are valuable reagents in synthetic chemistry, frequently employed in the formation of oximes and nitrones. As with any reactive chemical, its lifecycle in the laboratory does not end upon consumption in a reaction. A thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and maintaining environmental stewardship. This guide provides a procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Hazard Profile and Risk Assessment

Before handling waste, a comprehensive understanding of the risks is essential. The hazard profile of this compound is derived from its core functional group and aromatic structure.

Expert Insight: The hydroxylamine moiety is a known reducing agent and can exhibit instability, particularly in the presence of heat or strong oxidizers.[1] While the benzyl group provides some stability compared to free hydroxylamine, this inherent reactivity must be respected during all handling and disposal stages.

The primary hazards associated with this compound are:

  • Health Hazards: It is harmful if swallowed and can cause significant skin and eye irritation.[2][3] Some related hydroxylamine compounds are suspected of causing cancer and may lead to organ damage through prolonged or repeated exposure.[4] Inhalation may cause respiratory irritation, and like many hydroxylamines, it has the potential to affect the blood by causing methemoglobinemia, which reduces the blood's oxygen-carrying capacity.[3][5][6]

  • Environmental Hazards: The compound is classified as very toxic to aquatic life, potentially with long-lasting effects.[4][7] This high aquatic toxicity makes it imperative to prevent its release into the environment through drains or improper waste channels.[8]

  • Chemical Reactivity: It is incompatible with strong oxidizing agents, acids, and certain metals.[2][9][10] Reactions with incompatible materials can be vigorous and exothermic, posing a fire or explosion risk.[1][6]

Key Chemical and Safety Data
PropertyValueSource(s)
Chemical Name This compound (and its hydrochloride salt)N/A
CAS Number 876-33-5 (for hydrochloride salt)[2][11]
Molecular Formula C₈H₁₁NO₂[2]
GHS Hazard Statements H302, H315, H319, H335, H400, H411[3][4][7]
Hazard Summary Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation, Very toxic to aquatic life.[2][3][4]

Pre-Disposal Safety Protocols

Proper disposal begins with safe handling and segregation at the point of waste generation.

Personal Protective Equipment (PPE)

A standard suite of PPE is mandatory when handling this chemical in any form—pure, in solution, or as waste.

  • Eye Protection: Chemical safety goggles are required to protect against splashes.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or spill cleanup, a chemically resistant apron is recommended.[12]

Engineering Controls

All handling and preparation of this compound waste should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[8]

Waste Segregation

Rationale: Improper segregation is a primary cause of laboratory incidents. The reactivity of the hydroxylamine functional group necessitates careful separation from other waste streams.

  • DO NOT mix this compound waste with:

    • Strong Oxidizing Agents (e.g., permanganates, dichromates, peroxides).

    • Strong Acids or Bases (unless part of a specific neutralization protocol).

    • Reactive Metals .

  • Collect waste in a dedicated, clearly labeled, and chemically compatible container (e.g., High-Density Polyethylene - HDPE or glass).[13]

Disposal Decision Workflow

The appropriate disposal procedure depends on the nature and quantity of the waste. The following workflow provides a logical path for decision-making.

DisposalWorkflow start Identify Waste Stream (this compound) waste_type What is the form of the waste? start->waste_type pure_solid Pure Solid / Expired Reagent waste_type->pure_solid Solid solution Dilute Solution (Aqueous or Organic) waste_type->solution Solution container Empty Reagent Container waste_type->container Container spill Spill waste_type->spill Spill package_solid Package in a sealed, labeled hazardous waste container. Ensure label includes full chemical name. pure_solid->package_solid collect_solution Collect in a dedicated, sealed, labeled hazardous waste container. Do not mix with incompatible wastes. solution->collect_solution decon_container Decontaminate Container (Triple Rinse Procedure) container->decon_container spill_size Is the spill minor and contained? spill->spill_size final_disposal Transfer to Institutional Hazardous Waste Facility for Incineration or Licensed Landfill package_solid->final_disposal collect_solution->final_disposal collect_rinsate Collect all rinsate as hazardous waste. decon_container->collect_rinsate collect_rinsate->collect_solution minor_spill Minor Spill Procedure: 1. Absorb with inert material (vermiculite). 2. Collect into hazardous waste container. 3. Decontaminate area. spill_size->minor_spill Yes major_spill Major Spill Procedure: 1. Evacuate immediate area. 2. Alert EHS / Emergency Responders. 3. Prevent entry into drains. spill_size->major_spill No minor_spill->final_disposal major_spill->final_disposal

Caption: Decision workflow for handling this compound waste.

Step-by-Step Disposal Procedures

Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local, state, and federal regulations must be followed.[8][13]

Procedure 1: Disposal of Unused or Expired Pure Compound
  • Consult EHS: Notify your institution's EHS office about the surplus chemical. They will provide specific instructions for packaging and pickup.

  • Packaging: Place the original, tightly sealed container into a secondary container if required by your EHS office. Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Storage: Store the packaged waste in a designated satellite accumulation area, away from incompatible materials, until collection.

Procedure 2: Disposal of Contaminated Solids and Dilute Solutions
  • Collection: Pour dilute solutions or place contaminated solids (e.g., silica gel, filter paper) into a designated hazardous waste container made of compatible material.

  • Labeling: Affix a hazardous waste label to the container immediately. List all chemical components, including solvents and their approximate percentages.

  • Closure and Storage: Keep the waste container tightly sealed when not in use. Store in a designated satellite accumulation area.

  • Final Disposal: Once the container is full, arrange for pickup by your institution's EHS for final disposal, which will typically involve incineration in a licensed facility.[12]

Procedure 3: Decontamination of Empty Containers

Rationale: An "empty" container is never truly empty and retains chemical residues that are still hazardous. The rinsate from cleaning this container must be treated as hazardous waste.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Pour each rinse into the appropriate hazardous waste container for solutions, as described in Procedure 2.

  • Deface Label: Completely remove or deface the original manufacturer's label on the empty, rinsed container to prevent misuse.

  • Container Disposal: Dispose of the rinsed container as instructed by your EHS office. Some institutions may allow for glass recycling after this procedure, while others may require the container itself to be disposed of as solid waste.

Procedure 4: Spill Management
  • Minor Spills (Small quantity, contained in a fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[8][12]

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spills (Outside of a fume hood, large quantity, or if you feel unsafe):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.[13]

    • Prevent the spill from entering any drains.[12]

References

  • Benchchem. (n.d.). Proper Disposal of O-Decylhydroxylamine: A Comprehensive Guide for Laboratory Professionals.
  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet.
  • LEAP Online. (2005, October 10). Material Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet.
  • RICCA Chemical Company. (n.d.). HYDROXYLAMINE SULFATE Aqueous Solution Safety Data Sheet.
  • Fisher Scientific. (2022, January 18). Material Safety Data Sheet - Hydroxylamine hydrochloride.
  • Ambeed.com. (n.d.). This compound | 51307-59-6.
  • Thermo Scientific Chemicals. (n.d.). O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98%.
  • IPCS. (n.d.). International Chemical Safety Cards - HYDROXYLAMINE.
  • Spectrum Chemical. (2019, February 12). SAFETY DATA SHEET - METHOXYAMINE HYDROCHLORIDE.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Hydroxybenzylamine hydrate.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Methoxybenzylamine.
  • Biosynth. (2024, April 16). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - o-(4-Nitrobenzyl)hydroxylamine hydrochloride.
  • NOAA. (n.d.). HYDROXYLAMINE - CAMEO Chemicals.
  • Thermo Scientific Alfa Aesar. (n.d.). O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98%.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - HYDROXYLAMINE SULFATE.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde.
  • ChemBK. (2024, April 9). O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride.
  • Sigma-Aldrich. (n.d.). O-(4-Methoxybenzyl)hydroxylamine hydrochloride | 876-33-5.
  • National Institutes of Health. (n.d.). N-(4-Methylphenyl)hydroxylamine. PubChem.
  • National Institutes of Health. (n.d.). 4-Methoxybenzylamine. PubChem.
  • Google Patents. (n.d.). Process for decomposing solutions of hydroxylammonium salts.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Methoxybenzyl)hydroxylamine
Reactant of Route 2
N-(4-Methoxybenzyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.